FR-171113
Description
Structure
3D Structure
Propriétés
IUPAC Name |
methyl (2E)-2-[3-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3N2O4S/c1-28-16(25)9-15-18(27)24(12-5-2-10(20)3-6-12)19(29-15)23-17(26)13-7-4-11(21)8-14(13)22/h2-9H,1H3/b15-9+,23-19? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGLYCKTPKZBGI-DALCUZTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1C(=O)N(C(=NC(=O)C2=C(C=C(C=C2)Cl)Cl)S1)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/1\C(=O)N(C(=NC(=O)C2=C(C=C(C=C2)Cl)Cl)S1)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173904-50-2 | |
| Record name | 173904-50-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
FR-171113: A Technical Guide to a Selective PAR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of FR-171113, a potent and selective, non-peptide antagonist of Protease-Activated Receptor 1 (PAR1). PAR1, a G protein-coupled receptor, is a critical mediator of thrombin-induced platelet activation and plays a significant role in thrombosis and hemostasis. This compound serves as a valuable pharmacological tool for investigating PAR1 signaling and represents an early example of non-peptide antagonists developed for this target. This guide details its mechanism of action, summarizes its pharmacological data, provides comprehensive experimental protocols for its characterization, and illustrates the key signaling pathways it modulates.
Introduction to PAR1 and this compound
Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) activated by irreversible proteolytic cleavage of their extracellular N-terminus.[1] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor's extracellular loops to initiate transmembrane signaling.[1][2] Of the four members (PAR1-4), PAR1 is the primary thrombin receptor on human platelets and a key player in cardiovascular diseases.[3][4] Its activation by thrombin is a potent trigger for platelet aggregation, making it an attractive target for antiplatelet therapies.[3]
This compound emerged as a novel, non-peptide small molecule antagonist of PAR1.[5] Unlike peptide-based antagonists, this compound offered the potential for improved pharmacological properties. It specifically inhibits PAR1-mediated signaling without directly affecting the enzymatic activity of thrombin or other platelet activation pathways, such as those triggered by ADP or collagen.[3][5][6]
Mechanism of Action
The canonical activation of PAR1 is initiated by the serine protease thrombin. Thrombin binds to and cleaves the receptor's N-terminus, exposing the tethered ligand sequence SFLLRN.[7] This sequence then binds intramolecularly to the receptor, inducing a conformational change that activates intracellular heterotrimeric G proteins.[1]
This compound functions as a competitive antagonist.[5] It is believed to bind to the same site as the tethered ligand, physically occluding it and preventing receptor activation. This is supported by Schild analysis, which demonstrates a parallel rightward shift in the concentration-response curve for PAR1 agonists in the presence of this compound.[5] This mode of action effectively decouples the receptor from its downstream signaling cascades without affecting thrombin's other physiological functions.
Pharmacological Data
The activity of this compound has been quantified through various in vitro assays. The data highlights its potency and selectivity for the PAR1 receptor.
Table 1: In Vitro Antiplatelet Activity of this compound
| Assay Condition | Agonist | Preparation | IC₅₀ Value (μM) | Reference(s) |
| Platelet Aggregation | Thrombin | Human Washed Platelets | 0.29 | [5][8] |
| Platelet Aggregation | TRAP-6 (Thrombin Receptor Agonist Peptide-6) | Human Washed Platelets | 0.15 | [5] |
| Platelet Aggregation | TRAP-6 | Not Specified | 2.5 | |
| Platelet Aggregation | ADP | Human Platelet-Rich Plasma | > 100 (Inactive) | [5] |
| Platelet Aggregation | Collagen | Human Platelet-Rich Plasma | > 100 (Inactive) | [5] |
Table 2: Receptor Binding Characteristics of this compound
| Parameter | Assay Method | Value | Reference(s) |
| pA₂ | Schild Analysis (TRAP-6-induced aggregation) | 7.29 | [5] |
Table 3: Effect of this compound on Coagulation Parameters
| Assay | Effect (at 100 μM) | Reference(s) |
| Thrombin Time (TT) | No Effect | [5] |
| Activated Partial Thromboplastin Time (aPTT) | No Effect | [5] |
| Prothrombin Time (PT) | No Effect | [5] |
PAR1 Signaling Pathways
Upon activation, PAR1 couples to several heterotrimeric G proteins, primarily Gαq and Gα12/13, to initiate distinct downstream signaling cascades.[1][9]
-
Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key signal for platelet shape change and granule release.[9][10]
-
Gα12/13 Pathway: Activation of Gα12/13 engages Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which promotes actin-myosin contractility, stress fiber formation, and is crucial for the full aggregation response.[11]
This compound, by blocking the initial receptor activation, prevents the initiation of both of these critical signaling arms.
Experimental Protocols
Characterization of this compound involves several key pharmacological assays. Detailed methodologies are provided below.
In Vitro Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by PAR1 agonists.
Methodology:
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Carefully collect the upper PRP layer.
-
Washed Platelet Preparation (Optional but Recommended): To the PRP, add an acid-citrate-dextrose (ACD) solution and apyrase. Centrifuge at a higher speed (e.g., 800 x g) for 10 minutes. Resuspend the platelet pellet in a Tyrode's buffer containing apyrase and adjust the platelet count (e.g., to 2.5 x 10⁸ cells/mL).
-
Assay Procedure:
-
Aliquot the platelet suspension into cuvettes with a stir bar in a light transmission aggregometer. Allow platelets to equilibrate at 37°C.
-
Add various concentrations of this compound (or vehicle control) and incubate for a defined period (e.g., 5-10 minutes).
-
Initiate aggregation by adding a PAR1 agonist (e.g., thrombin or TRAP-6). To test for specificity, use non-PAR1 agonists like ADP or collagen in separate experiments.
-
Record the change in light transmission for 5-10 minutes. Maximum aggregation is defined as 100%, and the baseline (unstimulated platelets) is 0%.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ value.
Calcium Mobilization Assay
This cell-based assay quantifies the ability of this compound to block PAR1-mediated intracellular calcium release.[12][13]
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable host cell line, such as HEK293T or CHO cells, which have low endogenous PAR1 expression.
-
Transiently or stably transfect the cells with a plasmid encoding human PAR1. Co-transfection with a promiscuous G protein (e.g., Gα16 or a chimeric Gαqi5) can be used to couple the receptor to the calcium pathway robustly.[14][15]
-
Seed the transfected cells into black-walled, clear-bottom 96- or 384-well plates and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and a non-ionic surfactant like Pluronic F-127 to aid dye solubilization.[16]
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
-
Assay Procedure:
-
Wash the cells gently with a buffered salt solution (e.g., HBSS) to remove extracellular dye.
-
Place the plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add various concentrations of this compound to the wells and incubate for a specified pre-treatment time.
-
Add a PAR1 agonist (e.g., TRAP-6) using the instrument's integrated fluidics to initiate the reaction while simultaneously recording fluorescence.
-
Monitor the fluorescence intensity over time (typically 1-3 minutes).
-
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the maximum fluorescence signal for each well. Calculate the percentage of inhibition caused by this compound and determine the IC₅₀ value.
Radioligand Binding Assay
This assay directly measures the binding of this compound to the PAR1 receptor, typically in a competitive format.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing PAR1 (e.g., transfected HEK293T cells or human platelets) in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate binding buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radiolabeled PAR1 antagonist (e.g., [³H]-Vorapaxar), and increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled PAR1 antagonist (e.g., 10 µM Vorapaxar).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold buffer to reduce non-specific binding.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀, which can then be used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
References
- 1. Signal transduction by protease-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unmet needs in the management of acute myocardial infarction: role of novel protease-activated receptor-1 antagonist vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. In vitro antiplatelet profile of FR171113, a novel non-peptide thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiplatelet therapy: thrombin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pnas.org [pnas.org]
- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
FR-171113: A Technical Overview of a Novel PAR-1 Antagonist
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
FR-171113 is a potent and selective, non-peptide antagonist of the Protease-Activated Receptor 1 (PAR-1), a key receptor in thrombin-mediated platelet aggregation. This document provides a comprehensive technical overview of the discovery, mechanism of action, pharmacological properties, and key experimental data related to this compound. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and thrombosis research. While detailed chemical synthesis protocols and clinical trial data for this compound are not publicly available, this guide consolidates the existing scientific literature to present a thorough understanding of this compound.
Introduction
Thrombin is the most potent activator of platelets and plays a crucial role in the formation of arterial thrombi. Its effects are primarily mediated through the activation of Protease-Activated Receptors (PARs), with PAR-1 being the principal thrombin receptor on human platelets. The development of PAR-1 antagonists represents a promising therapeutic strategy for the prevention of arterial thrombosis. This compound, developed by Fujisawa Pharmaceutical Co., was identified as one of the first non-peptide antagonists of PAR-1, offering a novel approach to antiplatelet therapy.[1]
Discovery and Chemical Properties
This compound, with the chemical name 2-[3-(4-Chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-acetic acid methyl ester, was discovered as a novel, non-peptide thrombin receptor antagonist.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₉H₁₁Cl₃N₂O₄S |
| Molecular Weight | 469.73 g/mol |
| Appearance | Not specified in available literature |
| Solubility | Soluble in DMSO |
| CAS Number | 173904-50-2 |
Data sourced from publicly available chemical databases.
Chemical Synthesis
A detailed, step-by-step synthesis protocol for this compound has not been published in the public domain. However, the synthesis of structurally similar 5-ylidene-4-thiazolidinones has been described. A plausible synthetic route for this compound can be inferred from the synthesis of a related compound, methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate.[2][3] This synthesis involves a multi-step process:
-
Vilsmeier-Haack reaction: Conversion of a thiazolidine-2,4-dione precursor to a carbaldehyde.
-
Condensation: Reaction of the carbaldehyde with a substituted thiosemicarbazide (B42300) to form a thiosemicarbazone.
-
Cyclization: Reaction of the thiosemicarbazone with dimethyl acetylenedicarboxylate (B1228247) to yield the final thiazolidinone derivative.
It is important to note that this is a proposed pathway based on the synthesis of a similar molecule and the exact reagents and conditions for the synthesis of this compound may differ.
Mechanism of Action
This compound acts as a specific and competitive antagonist of the Protease-Activated Receptor 1 (PAR-1).[4] Thrombin activates PAR-1 by cleaving its extracellular N-terminus, which unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling. This compound is believed to bind to PAR-1 and prevent this activation by thrombin or thrombin receptor agonist peptides (TRAPs).
Caption: PAR-1 signaling pathway and the inhibitory action of this compound.
In Vitro Pharmacology
The primary in vitro activity of this compound is the inhibition of platelet aggregation induced by PAR-1 agonists.
Table 2: In Vitro Inhibitory Activity of this compound on Platelet Aggregation
| Agonist | Species | Platelet Preparation | IC₅₀ (µM) | Reference |
| Thrombin | Human | Washed Platelets | 0.29 | [1] |
| TRAP-6 | Human | Washed Platelets | 0.15 | [1] |
TRAP-6 (Ser-Phe-Leu-Leu-Arg-Asn-NH₂) is a synthetic peptide that acts as a specific PAR-1 agonist.
Importantly, this compound did not inhibit platelet aggregation induced by ADP or collagen, indicating its specificity for the PAR-1 pathway. Furthermore, unlike direct thrombin inhibitors such as argatroban, this compound did not affect the enzymatic activity of thrombin on a chromogenic substrate, nor did it prolong coagulation times (thrombin time, activated partial thromboplastin (B12709170) time, and prothrombin time) even at high concentrations.[1]
In Vivo Pharmacology
Preclinical studies in animal models have demonstrated the antithrombotic efficacy of this compound. In a guinea pig model of arterial thrombosis, this compound was shown to reduce thrombus formation. A key finding from these studies was that the antithrombotic effect was achieved without a significant prolongation of bleeding time or alteration of coagulation parameters.
Experimental Protocols
The following are generalized protocols for the key assays used to characterize the activity of this compound. Specific parameters may need to be optimized for individual laboratory conditions.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Caption: Experimental workflow for the platelet aggregation assay.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood into tubes containing 3.2% or 3.8% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Aggregation Measurement:
-
Pre-warm the PRP to 37°C.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time.
-
Add the platelet agonist (e.g., thrombin, TRAP-6, ADP, or collagen) to initiate aggregation.
-
Record the change in light transmission for a defined period using a light transmission aggregometer. The PPP is used to set 100% aggregation and the PRP as 0% aggregation.
-
Thrombin Protease Activity Assay (Chromogenic Substrate)
-
Reagent Preparation:
-
Prepare a solution of purified human thrombin.
-
Prepare a solution of a thrombin-specific chromogenic substrate (e.g., S-2238).
-
Prepare a buffer solution (e.g., Tris-HCl, pH 8.4).
-
-
Assay Procedure:
-
In a microplate well, add the buffer, this compound or a known thrombin inhibitor (positive control), and the thrombin solution. Incubate for a short period.
-
Initiate the reaction by adding the chromogenic substrate.
-
Measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
The rate of color development is proportional to the thrombin activity.
-
Coagulation Time Assays (PT, aPTT, TT)
-
Plasma Preparation:
-
Prepare PPP as described in the platelet aggregation assay protocol.
-
-
Assay Procedure (General):
-
Pre-warm the PPP and the respective coagulation reagents to 37°C.
-
Add this compound or vehicle to the PPP and incubate.
-
Initiate clotting by adding the specific reagent for each assay:
-
Prothrombin Time (PT): Thromboplastin reagent.
-
Activated Partial Thromboplastin Time (aPTT): Partial thromboplastin and calcium chloride.
-
Thrombin Time (TT): Thrombin solution.
-
-
Measure the time to clot formation using a coagulometer.
-
Clinical Development
There is no publicly available information regarding the clinical development of this compound. Searches of clinical trial registries and the scientific literature did not yield any results for clinical studies involving this compound. This suggests that this compound may not have progressed to human clinical trials or that the development was discontinued (B1498344) at an early stage.
Conclusion
This compound is a significant compound in the history of antiplatelet drug discovery, being one of the first non-peptide antagonists of the PAR-1 receptor. Its high potency and selectivity for PAR-1, coupled with its demonstrated antithrombotic efficacy in preclinical models without an increase in bleeding time, highlighted the therapeutic potential of this class of drugs. While the clinical development of this compound appears to have been halted, the research surrounding this molecule has contributed valuable insights into the role of PAR-1 in thrombosis and has paved the way for the development of other PAR-1 antagonists. This technical guide provides a consolidated resource for understanding the foundational science of this compound.
References
- 1. In vitro antiplatelet profile of FR171113, a novel non-peptide thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a New [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivative | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of FR-171113: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of FR-171113, a potent and selective non-peptide antagonist of the Protease-Activated Receptor 1 (PAR-1). The information compiled herein is intended to support research and development efforts by providing a comprehensive summary of its pharmacological properties, detailed experimental methodologies, and a visual representation of its mechanism of action.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity under different experimental conditions.
Table 1: Inhibitory Activity of this compound on Platelet Aggregation
| Agonist | Preparation | IC50 (μM) |
| Thrombin | Human Washed Platelets | 0.29[1] |
| TRAP-6 | Human Washed Platelets | 0.15[1] |
| Thrombin + TRAP-6 | Not Specified | 2.5[2][3] |
IC50: The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the platelet aggregation response induced by the respective agonist. TRAP-6 (Thrombin Receptor Agonist Peptide): A synthetic peptide that directly activates PAR-1.
Table 2: Antagonistic Potency of this compound Determined by Schild Plot Analysis
| Parameter | Value |
| pA2 | 7.29[1] |
| Schild Plot Slope | -0.840[1] |
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of the antagonist's affinity for its receptor. Schild Plot Slope: A slope close to 1 is indicative of competitive antagonism.
Table 3: Specificity of this compound
| Assay | Target | Activity of this compound (at 100 μM) |
| Protease Activity Assay | Thrombin | Inactive[1] |
| Platelet Aggregation | ADP | No inhibitory effect[1] |
| Platelet Aggregation | Collagen | No inhibitory effect[1] |
| Coagulation Time | Thrombin Time, Activated Partial Thromboplastin Time, Prothrombin Time | No effect[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides comprehensive protocols for the key in vitro experiments used to characterize this compound.
Preparation of Human Washed Platelets
This protocol describes the isolation of platelets from whole blood, a critical step for conducting platelet aggregation assays in a plasma-free environment.
Materials:
-
Human whole blood collected in acid-citrate-dextrose (ACD) anticoagulant.
-
Prostaglandin I2 (PGI2) solution.
-
Apyrase solution.
-
Tyrode's buffer (pH 7.35) containing albumin, glucose, Ca2+, and Mg2+.
-
Centrifuge.
Procedure:
-
Collect human whole blood into tubes containing ACD as the anticoagulant.
-
To prevent platelet activation during processing, add PGI2 to the whole blood.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain platelet-rich plasma (PRP).
-
Carefully aspirate the PRP and add PGI2 to it.
-
Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing apyrase. Apyrase is included to degrade any released ADP, which could cause platelet activation.
-
Repeat the washing step by centrifuging the platelet suspension and resuspending the pellet in fresh Tyrode's buffer.
-
Adjust the final platelet concentration in Tyrode's buffer to the desired level for subsequent assays.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of this compound to inhibit platelet aggregation induced by PAR-1 agonists.
Materials:
-
Washed human platelets.
-
Platelet aggregometer.
-
Agonists: Thrombin or TRAP-6.
-
This compound solutions at various concentrations.
-
Control vehicle (e.g., DMSO).
Procedure:
-
Pre-warm the washed platelet suspension to 37°C.
-
Place a specific volume of the platelet suspension into the aggregometer cuvettes with a stir bar.
-
Set the baseline light transmission to 0% with the platelet suspension and 100% with Tyrode's buffer.
-
Add a specific concentration of this compound or the vehicle control to the platelet suspension and incubate for a defined period (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a predetermined concentration of the agonist (thrombin or TRAP-6).
-
Record the change in light transmission over time. As platelets aggregate, the turbidity of the suspension decreases, allowing more light to pass through.
-
The percentage of aggregation is calculated relative to the control response.
-
Generate concentration-response curves by plotting the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Thrombin Protease Activity Assay (Chromogenic Substrate Method)
This assay is used to confirm that this compound does not directly inhibit the enzymatic activity of thrombin.
Materials:
-
Purified human or bovine thrombin.
-
Chromogenic thrombin substrate (e.g., S-2238: H-D-Phe-Pip-Arg-pNA).
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 8.3, containing 0.15 M NaCl).
-
This compound solution.
-
Microplate reader or spectrophotometer.
Procedure:
-
Prepare a stock solution of the chromogenic substrate S-2238 in sterile water.
-
In a 96-well microplate, add the Tris buffer and the S-2238 solution to achieve a final substrate concentration near its Km value.
-
Add this compound at the desired concentration (e.g., 100 μM) or a vehicle control to the wells. A known thrombin inhibitor, such as argatroban, should be used as a positive control.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the enzymatic reaction by adding a standardized amount of thrombin to each well.
-
Immediately monitor the increase in absorbance at 405 nm over time. The cleavage of the chromogenic substrate by thrombin releases p-nitroaniline (pNA), which has a yellow color.
-
The rate of the reaction is determined by the change in absorbance per unit of time.
-
Compare the reaction rates in the presence of this compound, the positive control, and the vehicle control to determine if this compound has any direct inhibitory effect on thrombin's enzymatic activity.
Schild Plot Analysis for Competitive Antagonism
This analysis is performed to determine the nature of the antagonism and to quantify the affinity of this compound for the PAR-1 receptor.
Procedure:
-
Perform a series of platelet aggregation assays as described above.
-
Generate a concentration-response curve for the agonist (TRAP-6) in the absence of this compound.
-
Generate several concentration-response curves for the agonist in the presence of increasing, fixed concentrations of this compound.
-
For each concentration of this compound, calculate the dose ratio. The dose ratio is the ratio of the agonist concentration required to produce a 50% response in the presence of the antagonist to the agonist concentration required for the same response in the absence of the antagonist.
-
Create a Schild plot by graphing log (dose ratio - 1) on the y-axis against the log of the molar concentration of this compound on the x-axis.
-
Perform a linear regression analysis on the plotted data.
-
The x-intercept of the regression line provides the pA2 value.
-
The slope of the regression line indicates the nature of the antagonism. A slope not significantly different from 1 is consistent with competitive antagonism.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the in vitro characterization of this compound.
Caption: PAR-1 signaling pathway in platelets and the antagonistic action of this compound.
Caption: Experimental workflow for the in vitro characterization of this compound.
References
FR-171113: A Technical Guide to its Antiplatelet Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antiplatelet activity of FR-171113, a novel, non-peptide antagonist of the Protease-Activated Receptor-1 (PAR-1), also known as the thrombin receptor. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for professionals in the field.
Core Mechanism of Action
This compound exerts its antiplatelet effect by specifically targeting and inhibiting the PAR-1 receptor on platelets.[1][2][3] Thrombin, a potent platelet activator, normally cleaves the N-terminal domain of PAR-1, exposing a new N-terminus that acts as a tethered ligand, leading to receptor activation and subsequent platelet aggregation.[1] this compound acts as a competitive antagonist at this receptor, preventing thrombin-mediated activation and the downstream signaling cascade that leads to platelet aggregation.[4]
A key characteristic of this compound is its high specificity. It effectively inhibits platelet aggregation induced by thrombin and thrombin receptor agonist peptides (TRAPs) like TRAP-6, but does not affect aggregation induced by other agonists such as ADP or collagen.[1][4] This specificity suggests that this compound's mechanism is confined to the PAR-1 signaling pathway, without interfering with other platelet activation pathways.[1] Furthermore, unlike direct thrombin inhibitors such as argatroban, this compound does not affect the enzymatic activity of thrombin itself, nor does it impact coagulation parameters like prothrombin time (PT) or activated partial thromboplastin (B12709170) time (aPTT).[4]
Quantitative Efficacy Data
The antiplatelet potency of this compound has been quantified in various in vitro studies. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative measures.
| Agonist | Preparation | IC50 (μM) | Reference Compound | IC50 (μM) |
| Thrombin | Human Washed Platelets | 0.29 | C186-65 | 15 |
| Thrombin | Human Washed Platelets | 0.29 | Argatroban | 0.0035 |
| TRAP-6 | Human Washed Platelets | 0.15 | C186-65 | 20 |
| Thrombin | Guinea Pig Platelets | 0.35 | - | - |
| PAR-1 Agonist Peptide | Guinea Pig Platelets | 1.5 | - | - |
| Thrombin TRAP-6 | In vitro | 2.5 | - | - |
Table 1: In Vitro Inhibitory Activity of this compound on Platelet Aggregation [2][3][4]
| Parameter | Value |
| pA2 | 7.29 |
| Schild Plot Slope | -0.84 |
Table 2: Schild Plot Analysis of this compound against TRAP-6-induced Aggregation in Human Washed Platelets [4]
Signaling Pathway
The following diagram illustrates the PAR-1 signaling pathway and the inhibitory action of this compound.
Caption: PAR-1 signaling pathway and this compound inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's antiplatelet activity.
Preparation of Washed Platelets
-
Blood Collection: Whole blood is drawn from healthy human volunteers who have not taken any medication for at least two weeks. The blood is collected into tubes containing a 1/10 volume of 3.8% (w/v) trisodium (B8492382) citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The citrated blood is centrifuged at 180 x g for 15 minutes to obtain platelet-rich plasma (PRP).
-
Platelet Pelleting: The PRP is then centrifuged at 800 x g for 15 minutes to pellet the platelets.
-
Washing: The platelet pellet is washed twice with a Tyrode-HEPES buffer (pH 6.5) containing 0.35% bovine serum albumin and 0.1% glucose.
-
Resuspension: The final platelet pellet is resuspended in a Tyrode-HEPES buffer (pH 7.4) to a final concentration of 3 x 10^8 platelets/mL.
Platelet Aggregation Assay
-
Apparatus: Platelet aggregation is measured using a dual-channel aggregometer.
-
Procedure:
-
A 200 µL aliquot of the washed platelet suspension is placed in a cuvette with a stirring bar.
-
The platelet suspension is pre-incubated with various concentrations of this compound or vehicle for 2 minutes at 37°C.
-
Platelet aggregation is initiated by the addition of an agonist (e.g., thrombin or TRAP-6).
-
The change in light transmission is recorded for a specified period, typically 5-10 minutes.
-
-
Data Analysis: The extent of platelet aggregation is determined as the maximum change in light transmission. The IC50 value, the concentration of the compound required to inhibit the agonist-induced aggregation by 50%, is calculated from the concentration-response curve.
Schild Plot Analysis
-
Objective: To determine the nature of the antagonism (competitive vs. non-competitive) and the affinity of the antagonist (pA2 value).
-
Procedure:
-
Concentration-response curves for the agonist (TRAP-6) are generated in the absence and presence of increasing, fixed concentrations of the antagonist (this compound).
-
The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence of the antagonist to the agonist concentration required to produce the same response in the absence of the antagonist) is calculated for each antagonist concentration.
-
-
Data Analysis:
-
A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
For a competitive antagonist, the slope of the Schild regression line should be close to unity.
-
The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response, is determined from the x-intercept of the regression line.
-
References
Thrombin Receptor Antagonism by FR-171113: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR-171113 is a potent, non-peptide, small molecule antagonist of the Protease-Activated Receptor 1 (PAR-1), the primary thrombin receptor on human platelets. By competitively inhibiting the action of thrombin, the most potent platelet agonist, this compound demonstrates significant antiplatelet and antithrombotic effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, and its effects on hemostasis. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to facilitate further research and development in the field of antithrombotic therapy.
Introduction
Thrombin plays a central role in hemostasis and thrombosis, not only by converting fibrinogen to fibrin (B1330869) but also by potently activating platelets through the cleavage of PAR-1. This activation leads to a cascade of intracellular signaling events, resulting in platelet shape change, granule secretion, and aggregation, which are critical for thrombus formation. The development of PAR-1 antagonists represents a promising therapeutic strategy for the prevention of arterial thrombosis. This compound, with the chemical name 3-(4-chlorophenyl)-2-(2,4-dichlorobenzoylimino)-5-(methoxycarbonylmethylene)-1,3-thiazolidin-4-one, has emerged as a significant investigational compound in this class.[1] Unlike peptide-based antagonists, this compound is a small molecule, offering potential advantages in terms of oral bioavailability and pharmacokinetic properties.
Mechanism of Action
This compound acts as a competitive antagonist at the PAR-1 receptor. Thrombin activates PAR-1 by cleaving its extracellular N-terminus, unmasking a new N-terminal sequence that acts as a "tethered ligand" and binds intramolecularly to the receptor, initiating downstream signaling. This compound presumably binds to a site on the PAR-1 receptor that prevents the tethered ligand from binding and activating it. This is supported by the fact that this compound inhibits platelet aggregation induced by both thrombin and the synthetic PAR-1 agonist peptide (TRAP-6), which mimics the action of the tethered ligand.[1] Importantly, this compound does not inhibit the enzymatic activity of thrombin itself, as demonstrated by its lack of effect in protease activity assays using a chromogenic substrate.[1]
Signaling Pathway of PAR-1 Activation and this compound Antagonism
PAR-1 activation by thrombin initiates intracellular signaling through the coupling of G proteins, primarily Gq and G12/13.
-
Gq Pathway: Activation of the Gq alpha subunit stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately contributes to platelet granule secretion and activation of integrin αIIbβ3.
-
G12/13 Pathway: Activation of the G12/13 alpha subunit engages Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA stimulates Rho kinase (ROCK), which mediates platelet shape change.
This compound, by blocking the initial activation of PAR-1, prevents the initiation of both the Gq and G12/13 signaling cascades.
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Assay | Species | Preparation | Agonist | IC50 (µM) | Reference |
| Platelet Aggregation | Human | Washed Platelets | Thrombin | 0.29 | [1] |
| Platelet Aggregation | Human | Washed Platelets | TRAP-6 | 0.15 | [1] |
| Platelet Aggregation | Guinea Pig | Platelet-Rich Plasma | Thrombin | 0.35 | [2] |
| Platelet Aggregation | Guinea Pig | Platelet-Rich Plasma | PAR-1 Agonist Peptide | 1.5 | [2] |
Table 2: Schild Analysis of this compound
| Parameter | Value | Reference |
| pA2 | 7.29 | [1] |
| Schild Plot Slope | -0.840 | [1] |
Table 3: In Vivo Efficacy of this compound in Guinea Pigs (Subcutaneous Administration)
| Model | Parameter | ED50 (mg/kg, s.c.) | Reference |
| Ex vivo Platelet Aggregation | Inhibition of PAR-1 agonist-induced aggregation | 0.49 | [2] |
| FeCl3-induced Carotid Artery Thrombosis | Inhibition of thrombosis | Significant inhibition at 1.0 mg/kg | [2] |
Table 4: Effects of this compound on Coagulation Parameters
| Assay | Concentration | Effect | Reference |
| Thrombin Time (TT) | Up to 100 µM | No effect | [1] |
| Activated Partial Thromboplastin Time (aPTT) | Up to 100 µM | No effect | [1] |
| Prothrombin Time (PT) | Up to 100 µM | No effect | [1] |
| Bleeding Time (Guinea Pig) | Up to 32 mg/kg, s.c. | No prolongation | [2] |
Experimental Protocols
Preparation of Human Washed Platelets
This protocol is essential for in vitro platelet aggregation studies to eliminate plasma components that could interfere with the assay.
Materials:
-
Human whole blood collected in Acid-Citrate-Dextrose (ACD) tubes.
-
Tyrode's-HEPES buffer (pH 7.4).
-
Prostacyclin (PGI₂) solution.
-
Apyrase solution.
Procedure:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully collect the PRP and acidify it with ACD solution to prevent platelet activation during subsequent steps.
-
Centrifuge the acidified PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in a washing buffer (Tyrode's-HEPES) containing PGI₂ and apyrase to inhibit platelet activation.
-
Perform a final centrifugation (e.g., 1000 x g for 10 minutes) and resuspend the pellet in the final assay buffer (Tyrode's-HEPES).
-
Determine the platelet count and adjust to the desired concentration for the aggregation assay.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the increase in light transmission through a platelet suspension as platelets aggregate.
Materials:
-
Washed human platelets (or platelet-rich plasma).
-
Platelet aggregometer.
-
Agonists (e.g., Thrombin, TRAP-6, ADP, Collagen).
-
This compound or other test compounds.
Procedure:
-
Pre-warm the platelet suspension to 37°C in the aggregometer cuvettes with a stir bar.
-
Set the baseline (0% aggregation) with the platelet suspension and the 100% aggregation with platelet-poor plasma (PPP) or the corresponding buffer.
-
Add the test compound (this compound) or vehicle control and incubate for a specified time (e.g., 2-5 minutes).
-
Add the agonist to induce platelet aggregation.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
The maximum percentage of aggregation is determined from the aggregation curve. IC50 values are calculated by testing a range of antagonist concentrations.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Guinea Pigs
This in vivo model is used to evaluate the antithrombotic efficacy of compounds.
Procedure:
-
Anesthetize the guinea pig according to approved animal care and use protocols.
-
Surgically expose the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Administer this compound subcutaneously at various doses (or vehicle control) prior to inducing thrombosis.
-
Apply a small piece of filter paper saturated with a ferric chloride solution (e.g., 10-20%) to the surface of the carotid artery for a defined period (e.g., 3-5 minutes).
-
Remove the filter paper and continuously monitor blood flow.
-
The primary endpoint is the time to complete occlusion of the artery (cessation of blood flow). The efficacy of the antagonist is determined by its ability to prolong or prevent occlusion.
Coagulation Assays (PT, aPTT, TT)
These assays are performed on plasma to assess the effects of a compound on the coagulation cascade.
General Principle: Citrated plasma is incubated at 37°C, and specific reagents are added to trigger coagulation. The time to clot formation is measured.
-
Prothrombin Time (PT): Measures the extrinsic and common pathways. Thromboplastin and calcium are added to the plasma.
-
Activated Partial Thromboplastin Time (aPTT): Measures the intrinsic and common pathways. A contact activator (e.g., silica) and phospholipids, followed by calcium, are added to the plasma.
-
Thrombin Time (TT): Measures the final step of coagulation (conversion of fibrinogen to fibrin). A known amount of thrombin is added to the plasma.
Pharmacokinetics and Selectivity
This compound demonstrates selectivity for the PAR-1 receptor. At concentrations up to 100 µM, it did not inhibit platelet aggregation induced by ADP or collagen, indicating that it does not interfere with other major platelet activation pathways.[1] Furthermore, it does not affect the enzymatic activity of thrombin or coagulation times, highlighting its specific action on the thrombin receptor.[1]
Conclusion
This compound is a potent and selective non-peptide antagonist of the PAR-1 receptor with demonstrated antiplatelet and antithrombotic activity in preclinical models. Its mechanism of action, specifically targeting thrombin-mediated platelet activation without affecting coagulation, makes it an interesting candidate for antithrombotic therapy. The data presented in this technical guide, including quantitative measures of its activity and detailed experimental protocols, provide a valuable resource for researchers in the field. Further investigation into its oral pharmacokinetics and clinical efficacy is warranted to fully elucidate its therapeutic potential.
References
An In-Depth Technical Guide to the Molecular Structure and Properties of FR-171113
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR-171113 is a potent and selective, non-peptide antagonist of the Protease-Activated Receptor 1 (PAR1), a key receptor in thrombin-mediated platelet aggregation. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological activity of this compound. Detailed experimental protocols for assays relevant to its biological characterization are provided, alongside a depiction of its place within the PAR1 signaling pathway. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and hemostasis.
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name 2-[3-(4-Chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-acetic acid methyl ester, is a small molecule inhibitor of PAR1.[1][2] Its structure is characterized by a central thiazolidinone ring, substituted with chlorophenyl and dichlorobenzoyl moieties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-[3-(4-Chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-acetic acid methyl ester | [1] |
| Chemical Formula | C₁₉H₁₁Cl₃N₂O₄S | [1][2] |
| Molecular Weight | 469.72 g/mol | [1][2] |
| CAS Number | 173904-50-2 | [1][2] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | [3] |
| Storage | Store at 4°C | [1] |
Biological Activity and Mechanism of Action
This compound functions as a direct antagonist of Protease-Activated Receptor 1 (PAR1).[3][4] PAR1 is a G-protein coupled receptor (GPCR) that is activated by the serine protease thrombin.[5] Thrombin cleaves the N-terminal domain of PAR1, exposing a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling cascades.[6] This signaling is pivotal in platelet activation and aggregation.
This compound exerts its antiplatelet effect by inhibiting the activation of PAR1, thereby blocking thrombin-induced signaling.[7]
PAR1 Signaling Pathway
The activation of PAR1 by thrombin leads to the coupling of G-proteins, primarily Gαq and Gα12/13, initiating downstream signaling events that culminate in platelet aggregation and secretion.[6][8]
In Vitro Efficacy
The primary in vitro studies of this compound were conducted by Kato et al. (1999).[7] Their findings demonstrate that this compound is a potent inhibitor of platelet aggregation induced by both thrombin and the PAR1-activating peptide (TRAP-6).
Table 2: In Vitro Antiplatelet Activity of this compound
| Assay | Agonist | Preparation | IC₅₀ (µM) | Source(s) |
| Platelet Aggregation | Thrombin | Human Washed Platelets | 0.29 | [7] |
| Platelet Aggregation | TRAP-6 | Human Washed Platelets | 0.15 | [7] |
| Platelet Aggregation | Thrombin / TRAP-6 | In vitro | 2.5 | [3] |
TRAP-6 (Thrombin Receptor Activator Peptide 6) is a synthetic peptide that mimics the action of the tethered ligand of PAR1.
Importantly, this compound did not inhibit platelet aggregation induced by ADP or collagen, indicating its specificity for the PAR1 pathway.[7] Furthermore, it was found to have no effect on coagulation time, as measured by thrombin time, activated partial thromboplastin (B12709170) time, and prothrombin time, nor did it inhibit the proteolytic activity of thrombin.[7]
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize the activity of this compound. These are based on standard laboratory practices and the information available from the published literature.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit agonist-induced platelet aggregation in vitro.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP, which is used as a blank and for dilutions.
-
-
Aggregation Measurement:
-
Pre-warm PRP and PPP to 37°C.
-
Calibrate a light transmission aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a known volume of PRP to a cuvette with a stir bar.
-
Add this compound at various concentrations (or vehicle control) and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate aggregation by adding a standardized concentration of an agonist (e.g., thrombin or TRAP-6).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum aggregation for each concentration of this compound.
-
Calculate the percentage inhibition relative to the vehicle control.
-
Plot the percentage inhibition against the concentration of this compound to determine the IC₅₀ value.
-
Thrombin Protease Activity Assay
This assay determines if a compound directly inhibits the enzymatic activity of thrombin.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of purified thrombin in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Prepare a solution of a chromogenic thrombin substrate (e.g., S-2238) in the same buffer.
-
Prepare various concentrations of this compound and a known thrombin inhibitor (e.g., argatroban) as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the thrombin solution to wells containing either this compound, the positive control, or vehicle.
-
Incubate for a short period at 37°C.
-
Initiate the reaction by adding the chromogenic substrate.
-
Measure the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each condition.
-
Compare the rates in the presence of this compound to the vehicle control to determine if there is any inhibition of thrombin's proteolytic activity.
-
Coagulation Assays (aPTT and PT)
These assays assess the effect of a compound on the intrinsic (aPTT) and extrinsic (PT) pathways of the coagulation cascade.
Methodology:
-
Sample Preparation:
-
Prepare citrated plasma as described for the platelet aggregation assay.
-
-
aPTT (Activated Partial Thromboplastin Time):
-
Incubate plasma with a partial thromboplastin reagent and an activator (e.g., silica).
-
Add calcium chloride to initiate coagulation.
-
Measure the time taken for a clot to form.
-
-
PT (Prothrombin Time):
-
Add a reagent containing tissue factor (thromboplastin) and calcium to the plasma.
-
Measure the time taken for a clot to form.
-
-
Procedure with this compound:
-
Perform the aPTT and PT assays on plasma samples pre-incubated with various concentrations of this compound or a vehicle control.
-
Compare the clotting times to determine if this compound has any effect on these coagulation pathways.
-
Conclusion
This compound is a well-characterized small molecule antagonist of PAR1 with potent in vitro antiplatelet activity. Its specificity for the PAR1 pathway, coupled with a lack of direct effects on thrombin's enzymatic activity or the broader coagulation cascade, makes it a valuable tool for studying the role of PAR1 in thrombosis and hemostasis. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with or interested in the therapeutic potential of PAR1 antagonists. Further investigation into its in vivo efficacy, pharmacokinetic profile, and safety will be crucial for its potential clinical development.
References
- 1. FR 171113 (3643) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. medkoo.com [medkoo.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. In vitro antiplatelet profile of FR171113, a novel non-peptide thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protease‐activated receptors: An illustrated review - PMC [pmc.ncbi.nlm.nih.gov]
FR-171113: A Technical Guide to Investigating PAR1 Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of FR-171113, a potent and selective non-peptide antagonist of the Protease-Activated Receptor 1 (PAR1). This document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides detailed experimental protocols for its use in studying PAR1 signaling.
Introduction to this compound
Mechanism of Action and Signaling Pathways
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in platelet shape change and aggregation.
-
Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is primarily involved in platelet shape change.[8]
-
Gαi Pathway: The Gαi pathway, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which further promotes platelet activation.
This compound competitively antagonizes the binding of the tethered ligand to the PAR1 receptor, thereby inhibiting all downstream signaling pathways initiated by thrombin activation.
Caption: PAR1 Signaling and this compound Inhibition.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Preparation | Agonist | IC50 (µM) | Reference |
| Platelet Aggregation | Human | Washed Platelets | Thrombin | 0.29 | [1] |
| Platelet Aggregation | Human | Washed Platelets | TRAP-6 | 0.15 | [1] |
| Platelet Aggregation | Guinea Pig | Platelet-Rich Plasma | Thrombin | 0.35 | [9] |
| Platelet Aggregation | Guinea Pig | Platelet-Rich Plasma | SFLLRN (PAR1-AP) | 1.5 | [9] |
| Schild Analysis (pA2) | Human | Washed Platelets | TRAP-6 | 7.29 | [1] |
TRAP-6 (Ser-Phe-Leu-Leu-Arg-Asn-NH2) is a synthetic peptide agonist of PAR1. SFLLRN (Ser-Phe-Leu-Leu-Arg-Asn) is another synthetic peptide agonist of PAR1.
Table 2: In Vivo and Ex Vivo Activity of this compound in Guinea Pigs
| Parameter | Administration | Dose | Effect | Reference |
| Ex Vivo Platelet Aggregation | Subcutaneous | 0.49 mg/kg (ED50) | Inhibition of thrombin-induced platelet aggregation | [9] |
| Arterial Thrombosis (FeCl3 model) | Subcutaneous | 1.0 mg/kg | Significant inhibition of thrombus formation | [9] |
| Bleeding Time | Subcutaneous | up to 32 mg/kg | No significant prolongation | [9] |
Detailed Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol describes the measurement of platelet aggregation in washed human platelets or guinea pig platelet-rich plasma (PRP) using light transmission aggregometry (LTA).
Materials:
-
Freshly drawn human or guinea pig whole blood anticoagulated with 3.2% or 3.8% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Washing buffer (e.g., Tyrode's buffer).
-
Agonists: Thrombin, TRAP-6, or SFLLRN.
-
This compound stock solution (in DMSO or other suitable solvent).
-
Light Transmission Aggregometer.
Procedure:
-
Preparation of Platelets:
-
Washed Human Platelets: Prepare PRP by centrifuging whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes. Isolate platelets from PRP by centrifugation and wash them with a suitable buffer to remove plasma proteins. Resuspend the final platelet pellet in buffer to the desired concentration.
-
Guinea Pig PRP: Centrifuge whole blood at a low speed to obtain PRP. The platelet count can be adjusted if necessary.
-
-
Aggregation Measurement:
-
Pre-warm PRP or washed platelet suspension to 37°C.
-
Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.
-
Place a cuvette with the platelet suspension in the aggregometer to set the 0% aggregation baseline.
-
Add a specific volume of the platelet suspension to a fresh cuvette with a stir bar.
-
Add the desired concentration of this compound or vehicle and incubate for a specified time (e.g., 1-5 minutes).
-
Initiate aggregation by adding the agonist (e.g., thrombin, TRAP-6).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate an aggregation curve.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the curve.
-
IC50 values are calculated by performing dose-response curves with varying concentrations of this compound.
-
Caption: In Vitro Platelet Aggregation Workflow.
In Vivo Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model
This protocol outlines the procedure for inducing and evaluating arterial thrombosis in guinea pigs.
Materials:
-
Male Hartley guinea pigs.
-
Anesthetic (e.g., pentobarbital (B6593769) sodium).
-
Surgical instruments.
-
Doppler flow probe.
-
Filter paper.
-
Ferric chloride (FeCl3) solution (e.g., 20%).
-
This compound solution for subcutaneous administration.
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig.
-
Isolate the common carotid artery through a midline cervical incision.
-
-
Drug Administration:
-
Administer this compound or vehicle subcutaneously at the desired dose and time before thrombosis induction (e.g., 1 hour prior).
-
-
Thrombosis Induction:
-
Place a Doppler flow probe around the carotid artery to monitor blood flow.
-
Apply a piece of filter paper saturated with FeCl3 solution to the adventitial surface of the artery for a specific duration (e.g., 10 minutes).
-
-
Measurement of Thrombus Formation:
-
Continuously monitor carotid artery blood flow.
-
The time to occlusion (cessation of blood flow) is recorded.
-
-
Data Analysis:
-
Compare the time to occlusion and the incidence of occlusion between the this compound-treated and vehicle-treated groups to determine the antithrombotic efficacy.
-
Caption: In Vivo Thrombosis Model Workflow.
Conclusion
This compound is a well-characterized and selective PAR1 antagonist that serves as an invaluable pharmacological tool for researchers studying the intricacies of PAR1 signaling in thrombosis, hemostasis, and other physiological processes. Its potent antiplatelet activity, demonstrated both in vitro and in vivo, coupled with a favorable bleeding profile in preclinical models, highlights the therapeutic potential of targeting PAR1. The data and protocols presented in this guide provide a solid foundation for the effective utilization of this compound in both basic and translational research settings.
References
- 1. Basic and Translational Research on Proteinase-Activated Receptors: Antagonism of the Proteinase-Activated Receptor 1 for Thrombin, a Novel Approach to Antiplatelet Therapy for Atherothrombotic Disease [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. G-protein coupled receptor antagonists-1: protease activated receptor-1 (PAR-1) antagonists as novel cardiovascular therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet thrombin receptor antagonism and atherothrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiplatelet therapy: thrombin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protease-Activated Receptor 1 (PAR1) coupling to Gq/11 but not to Gi/o or G12/13 is mediated by discrete amino acids within the receptor second intracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Gα12 and Gα13: Versatility in Physiology and Pathology [frontiersin.org]
- 9. ovid.com [ovid.com]
Preliminary Efficacy of FR-171113: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-171113 is a novel, non-peptide antagonist of the Protease-Activated Receptor 1 (PAR1), a key thrombin receptor on human platelets.[1] As a selective inhibitor of PAR1, this compound presents a promising therapeutic avenue for the prevention of arterial thrombosis. This technical guide provides a comprehensive overview of the preliminary efficacy studies of this compound, detailing its in vitro and in vivo antiplatelet and antithrombotic activities. The information is compiled from foundational studies to support further research and development of this compound.
Core Efficacy Data
The primary efficacy of this compound lies in its ability to inhibit platelet aggregation induced by PAR1 activation. The following tables summarize the key quantitative data from in vitro and in vivo studies.
In Vitro Efficacy of this compound
| Parameter | Agonist | Species | Preparation | IC50 Value |
| Platelet Aggregation | Thrombin | Human | Washed Platelets | 0.29 µM |
| Platelet Aggregation | TRAP-6 | Human | Washed Platelets | 0.15 µM |
| Platelet Aggregation | Thrombin | Guinea Pig | Platelet-Rich Plasma | 0.35 µM |
| Platelet Aggregation | TRAP-6 | Guinea Pig | Platelet-Rich Plasma | 1.5 µM |
TRAP-6 (Ser-Phe-Leu-Leu-Arg-Asn-NH2) is a synthetic peptide that acts as a selective agonist of PAR1.
In Vivo Efficacy of this compound in a Guinea Pig Model
| Parameter | Administration | ED50 Value |
| Ex Vivo Platelet Aggregation Inhibition | Subcutaneous | 0.49 mg/kg |
Mechanism of Action: PAR1 Signaling Pathway Inhibition
This compound exerts its antithrombotic effects by specifically antagonizing the PAR1 receptor. Thrombin, a key protease in the coagulation cascade, activates platelets by cleaving the N-terminal domain of PAR1. This cleavage exposes a new N-terminus that acts as a "tethered ligand," binding to the receptor itself and initiating intracellular signaling. This signaling primarily proceeds through two G-protein pathways: Gq and G12/13.
-
Gq Pathway: Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers cause an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, culminating in platelet aggregation and degranulation.
-
G12/13 Pathway: The G12/13 pathway activation stimulates Rho/Rho kinase, which contributes to the changes in platelet shape and aggregation.
This compound, as a non-peptide antagonist, is believed to bind to the PAR1 receptor in a manner that prevents the conformational changes required for G-protein coupling and subsequent signaling, thereby inhibiting thrombin-mediated platelet activation.
PAR1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preliminary findings.
In Vitro Platelet Aggregation Assay (Human Washed Platelets)
1. Preparation of Washed Human Platelets:
-
Whole blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., 3.8% trisodium (B8492382) citrate).
-
Platelet-rich plasma (PRP) is obtained by centrifugation of the whole blood at a low speed (e.g., 150 x g for 15 minutes).
-
Platelets are then pelleted from the PRP by centrifugation at a higher speed (e.g., 800 x g for 10 minutes).
-
The platelet pellet is washed with a suitable buffer (e.g., Tyrode's buffer) and resuspended to the desired concentration.
2. Aggregation Measurement:
-
Platelet aggregation is measured using a light transmission aggregometer.
-
The washed platelet suspension is placed in a cuvette with a stir bar and pre-warmed to 37°C.
-
A baseline light transmission is established.
-
This compound or vehicle is added to the platelet suspension and incubated for a specified time (e.g., 2 minutes).
-
Aggregation is initiated by the addition of an agonist (thrombin or TRAP-6) at a predetermined concentration.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of the maximal aggregation response induced by the agonist.
Workflow for the in vitro platelet aggregation assay.
Protease Activity Assay
To confirm that this compound's antiplatelet activity is due to receptor antagonism and not direct inhibition of thrombin, a protease activity assay is performed.
Methodology:
-
The assay utilizes a chromogenic substrate for thrombin.
-
In a microplate well, thrombin is incubated with various concentrations of this compound or a known thrombin inhibitor (positive control, e.g., argatroban).
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The enzymatic activity of thrombin cleaves the substrate, releasing a colored product.
-
The change in absorbance over time is measured using a spectrophotometer.
-
Lack of inhibition of color development by this compound, even at high concentrations (e.g., 100 µM), indicates that it does not directly inhibit the enzymatic activity of thrombin.[1][2][3][4]
Coagulation Time Assays
To assess the impact of this compound on the overall coagulation cascade, standard coagulation time tests are conducted.
Methodology:
-
Thrombin Time (TT), Activated Partial Thromboplastin Time (aPTT), and Prothrombin Time (PT) are measured using a coagulometer.
-
For each test, citrated plasma is incubated with the respective reagents.
-
This compound is added to the plasma at various concentrations.
-
The time to clot formation is measured.
-
No significant prolongation of TT, aPTT, or PT by this compound, even at high concentrations, suggests that it does not interfere with the enzymatic steps of the coagulation cascade.[1][2][3][4][5][6][7]
In Vivo Arterial Thrombosis Model (FeCl3-Induced Carotid Artery Thrombosis in Guinea Pigs)
This model is used to evaluate the antithrombotic efficacy of this compound in a living organism.
Surgical Procedure:
-
Guinea pigs are anesthetized.
-
The common carotid artery is carefully exposed and isolated from surrounding tissues.
-
A flow probe is placed around the artery to monitor blood flow.
Thrombus Induction:
-
A piece of filter paper saturated with a ferric chloride (FeCl3) solution is applied to the adventitial surface of the carotid artery for a specific duration. FeCl3 induces oxidative injury to the endothelial cells, exposing the subendothelial matrix and triggering thrombus formation.
-
After the application period, the filter paper is removed.
Efficacy Measurement:
-
This compound or vehicle is administered to the guinea pigs (e.g., subcutaneously) prior to the induction of thrombosis.
-
The time to occlusion (the time it takes for blood flow to cease completely due to the formation of an occlusive thrombus) is measured.
-
A significant prolongation of the time to occlusion in the this compound-treated group compared to the vehicle group indicates an antithrombotic effect. One hour after treatment with 1.0 mg/kg s.c. of this compound, a significant inhibition of arterial thrombosis was observed.[2][8]
Workflow for the in vivo FeCl3-induced arterial thrombosis model.
Conclusion
The preliminary studies on this compound demonstrate its potential as a potent and specific PAR1 antagonist. It effectively inhibits thrombin- and TRAP-6-induced platelet aggregation in vitro without directly affecting thrombin's enzymatic activity or the broader coagulation cascade. Furthermore, in vivo studies in a guinea pig model of arterial thrombosis confirm its antithrombotic efficacy at doses that do not prolong bleeding time. These findings strongly support the continued investigation of this compound as a promising antiplatelet agent for the treatment and prevention of thrombotic diseases. Further research, including more extensive preclinical and clinical studies, is warranted to fully elucidate its therapeutic potential and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. FR 171113 | CAS:173904-50-2 | PAR1 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
FR-171113 in Thrombosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of FR-171113, a potent and selective non-peptide antagonist of the Protease-Activated Receptor 1 (PAR-1). Explored primarily for its antithrombotic potential, this compound has demonstrated significant efficacy in preclinical models of arterial thrombosis. This document synthesizes key findings, presents quantitative data in a structured format, outlines relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Concepts: Mechanism of Action
This compound exerts its antithrombotic effects by specifically targeting and inhibiting PAR-1, a G-protein coupled receptor that plays a crucial role in thrombin-mediated platelet activation.[1][2][3] Thrombin, a key enzyme in the coagulation cascade, activates platelets by cleaving the N-terminal domain of PAR-1, exposing a new N-terminus that acts as a tethered ligand, leading to intracellular signaling and subsequent platelet aggregation.[4] this compound acts as a competitive antagonist at the thrombin receptor, preventing this activation and thereby inhibiting platelet aggregation.[5]
A key characteristic of this compound is its high selectivity. It effectively inhibits thrombin- and PAR-1 agonist peptide (TRAP-6)-induced platelet aggregation without affecting aggregation induced by other agonists such as ADP or collagen.[1][3][5] This selectivity suggests that this compound does not interfere with other critical platelet signaling pathways, which may contribute to a favorable safety profile, particularly concerning bleeding time.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound, providing a clear comparison of its potency and efficacy.
Table 1: In Vitro Antiplatelet Activity of this compound
| Species | Platelet Preparation | Agonist | IC50 (μM) | Reference |
| Human | Washed Platelets | Thrombin | 0.29 | [5] |
| Human | Washed Platelets | TRAP-6 | 0.15 | [5] |
| Guinea Pig | Platelet-Rich Plasma | Thrombin | 0.35 | [3] |
| Guinea Pig | Platelet-Rich Plasma | SFLLRN (PAR-1 agonist) | 1.5 | [3] |
Table 2: Ex Vivo and In Vivo Efficacy of this compound in Guinea Pigs
| Parameter | Model | Dosing (s.c.) | Effect | Reference |
| Platelet Aggregation (ex vivo) | - | 0.1 - 3.2 mg/kg | Dose-dependent inhibition (ED50 = 0.49 mg/kg) | [3] |
| Arterial Thrombosis | FeCl3-induced carotid artery thrombosis | 1.0 mg/kg | Significant inhibition of thrombosis | [3] |
| Bleeding Time | - | up to 32 mg/kg | No prolongation | [3] |
| Coagulation Parameters (Thrombin Time, Coagulation Time) | - | 1.0 mg/kg | No effect | [3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism and experimental context of this compound, the following diagrams have been generated using Graphviz.
Experimental Protocols
While specific, detailed protocols from the original research publications are not fully available, this section outlines generalized methodologies for the key experiments cited, based on standard laboratory practices.
In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation in response to a specific agonist.
1. Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets:
-
Whole blood is drawn from healthy human donors or animal subjects (e.g., guinea pigs) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
To obtain PRP, the blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes). The supernatant is the PRP.
-
For washed platelets, PRP is further centrifuged at a higher speed (e.g., 800 x g for 10 minutes) to pellet the platelets. The platelet pellet is then washed and resuspended in a suitable buffer.
2. Aggregation Measurement:
-
Platelet aggregation is typically measured using a light transmission aggregometer.
-
A baseline light transmission is established for the platelet suspension.
-
The platelet suspension is pre-incubated with various concentrations of this compound or a vehicle control for a specified time (e.g., 5 minutes) at 37°C.
-
An agonist (e.g., thrombin, TRAP-6, ADP, or collagen) is added to induce aggregation.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time (e.g., 5-10 minutes).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of aggregation, is then calculated.
FeCl3-Induced Carotid Artery Thrombosis Model in Guinea Pigs
This in vivo model is used to evaluate the antithrombotic efficacy of a compound in a living organism.
1. Animal Preparation:
-
Male Hartley guinea pigs are typically used.
-
The animals are anesthetized (e.g., with urethane).
-
The right common carotid artery is surgically exposed and isolated from surrounding tissues.
2. Drug Administration:
-
This compound is dissolved in a suitable vehicle and administered, for example, subcutaneously (s.c.) at various doses.
-
The compound is typically administered a set time (e.g., 1 hour) before the induction of thrombosis.
3. Thrombosis Induction:
-
A small piece of filter paper saturated with a ferric chloride (FeCl₃) solution (e.g., 10-20%) is applied topically to the exposed carotid artery for a specific duration (e.g., 10 minutes).
-
The FeCl₃ induces oxidative injury to the vessel wall, leading to the formation of a platelet-rich thrombus.
4. Measurement of Thrombotic Occlusion:
-
Blood flow through the carotid artery is monitored using a Doppler flow probe placed distal to the site of injury.
-
The primary endpoint is often the time to occlusion or the incidence of occlusion within a specific timeframe.
-
The effect of this compound is determined by comparing the outcomes in the treated group to a vehicle-treated control group.
Pharmacokinetics
Based on the conducted literature search, specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile and half-life, are not publicly available. This information is crucial for the clinical development of any drug candidate and represents a significant gap in the publicly accessible data for this compound.
Conclusion and Future Directions
This compound is a potent and selective PAR-1 antagonist with demonstrated antithrombotic efficacy in preclinical models. Its ability to inhibit thrombin-induced platelet aggregation without prolonging bleeding time makes it an interesting candidate for further investigation. However, the lack of publicly available clinical trial and pharmacokinetic data limits a comprehensive assessment of its therapeutic potential. Future research would need to address these aspects to determine the viability of this compound as a clinical antithrombotic agent. The detailed preclinical data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals interested in the field of PAR-1 antagonism and novel antiplatelet therapies.
References
- 1. In vitro antiplatelet profile of FR171113, a novel non-peptide thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jove.com [jove.com]
- 4. Antiplatelet and Antithrombotic Effects of the Extract of Lindera obtusiloba Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
The Pivotal Role of PAR1 in Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 1 (PAR1), a G protein-coupled receptor (GPCR), is a key mediator of thrombin-induced platelet activation and aggregation. Thrombin, the most potent physiological platelet agonist, plays a central role in hemostasis and thrombosis.[1] PAR1's unique mechanism of activation and its subsequent signaling cascades make it a critical target for antiplatelet therapies aimed at preventing thrombotic events such as myocardial infarction and stroke.[2][3] This in-depth technical guide explores the core aspects of PAR1's function in platelets, including its activation, signaling pathways, and the methodologies used to study its role in platelet aggregation.
PAR1 Activation: A Proteolytic Mechanism
Unlike typical GPCRs that are activated by reversible ligand binding, PAR1 is activated by an irreversible proteolytic cleavage of its N-terminal exodomain by thrombin.[4][5] This cleavage unmasks a new N-terminus, which then acts as a "tethered ligand" that binds intramolecularly to the body of the receptor, initiating transmembrane signaling.[4][6] The synthetic peptide SFLLRN, which mimics the first six amino acids of this new N-terminus, can be used experimentally as a PAR1 agonist to activate the receptor independently of thrombin cleavage.[6]
In human platelets, PAR1 is the high-affinity receptor for thrombin, mediating responses at low thrombin concentrations.[6][7] Platelets also express a lower-affinity thrombin receptor, PAR4, which contributes to platelet activation at higher thrombin concentrations.[6][7] Studies have shown that simultaneous inhibition of both PAR1 and PAR4 is required to virtually ablate platelet secretion and aggregation in response to high concentrations of thrombin.[6]
PAR1 Signaling Pathways in Platelets
Upon activation, PAR1 couples to multiple heterotrimeric G proteins, primarily Gαq and Gα12/13, to initiate downstream signaling cascades that lead to platelet activation.[8][9]
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (a calcium storage organelle in platelets), triggering the release of stored Ca2+ into the cytoplasm.[8] The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC). This cascade of events ultimately leads to granule secretion and contributes to the conformational activation of the integrin αIIbβ3, the receptor for fibrinogen, which is essential for platelet aggregation.[8]
-
Gα12/13 Pathway: The Gα12/13 pathway activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), leading to the phosphorylation of myosin light chain (MLC) and subsequent platelet shape change.[10]
The following diagram illustrates the major signaling pathways downstream of PAR1 activation in platelets.
Caption: PAR1 Signaling Pathway in Platelets.
Quantitative Data on PAR1 Function
The following tables summarize key quantitative data related to PAR1 activation and inhibition in human platelets.
Table 1: Kinetic Parameters of PAR1 Activation by Thrombin
| Parameter | Value | Reference |
| Km | 28 µM | [11] |
| kcat | 340 s⁻¹ | [11] |
| kcat/Km | 1.2 x 10⁷ s⁻¹M⁻¹ | [11] |
| t½ of activation (10 nM thrombin) | 2.0 ± 1.5 s | [4] |
Table 2: Agonist Concentrations for Platelet Activation
| Agonist | Concentration | Effect | Reference |
| Thrombin | 0.1 nM | EC50 for IP3 signaling via PAR1 | [10] |
| Thrombin | 1 nM | PAR1-mediated platelet activation | [6] |
| Thrombin | 30 nM | PAR1 and PAR4-mediated activation | [6] |
| SFLLRN (PAR1-activating peptide) | 10 µM - 100 µM | Platelet aggregation and degranulation | [6][12] |
| GYPGKF (mouse PAR4-activating peptide) | 500 µM | Platelet aggregation | [6] |
| GYPGQV (human PAR4-activating peptide) | 1 mM | Platelet aggregation | [12] |
Table 3: Inhibitor Concentrations and IC50 Values for PAR1 Antagonists
| Antagonist | IC50 | Target | Reference |
| Vorapaxar | 2 ± 1 x 10⁻⁸ M | PAR1 | [13] |
| Parmodulin-2 | 7 ± 1 x 10⁻⁶ M | PAR1 (allosteric) | [13] |
| BMS-200261 | 100 µM (used concentration) | PAR1 | [6] |
| SCH79797 | 0.79 µM (pA2 value) | PAR1 | [14] |
| HS-11 | 0.81 µM | Thrombin (Exosite II) | [15] |
Experimental Protocols
Light Transmission Aggregometry (LTA)
LTA is the gold standard for measuring platelet aggregation.[16] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Methodology:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant. The first few milliliters of blood should be discarded to avoid activation due to venipuncture.[17][18]
-
PRP and PPP Preparation:
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-20 minutes at room temperature.[8][18] Carefully collect the supernatant (PRP).
-
To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes.[5][8] PPP is used to set the 100% light transmission baseline.
-
-
Assay Procedure:
-
Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.[18]
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.[16]
-
Add the PAR1 agonist (e.g., thrombin or SFLLRN) to the PRP and record the change in light transmission over time. For inhibition studies, pre-incubate the PRP with the PAR1 antagonist before adding the agonist.
-
-
Data Analysis: The extent of aggregation is measured as the maximum percentage change in light transmission.
The following diagram illustrates the general workflow for a light transmission aggregometry experiment.
Caption: Workflow for Light Transmission Aggregometry.
Flow Cytometry for Platelet Activation Markers
Flow cytometry is a powerful technique to analyze the expression of platelet activation markers on a single-cell level.
Methodology:
-
Sample Preparation: Use either whole blood, PRP, or washed platelets. Allow the sample to rest at room temperature for at least 30 minutes after collection.[19]
-
Activation and Staining:
-
Aliquot the platelet suspension into flow cytometry tubes.
-
For activation, add the PAR1 agonist and incubate for a specified time at room temperature. Include a resting (unstimulated) control. For inhibition studies, pre-incubate with a PAR1 antagonist.
-
Add fluorochrome-conjugated antibodies against platelet activation markers (e.g., anti-CD62P for P-selectin expression, PAC-1 for activated αIIbβ3) and a platelet-specific marker (e.g., anti-CD41a).[19][20]
-
Incubate in the dark at room temperature for 20-30 minutes.[20]
-
-
Fixation (Optional): Fix the samples with 1% paraformaldehyde to stabilize the cells, especially if the acquisition is not immediate.[19]
-
Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and the platelet-specific marker.
-
Quantify the percentage of positive cells or the mean fluorescence intensity (MFI) for each activation marker.
-
The following diagram outlines the workflow for a flow cytometry-based platelet activation assay.
Caption: Workflow for Flow Cytometry Analysis of Platelet Activation.
Conclusion
PAR1 is a central player in thrombin-mediated platelet aggregation, making it a well-established and important target for antithrombotic therapies. A thorough understanding of its activation mechanism, signaling pathways, and the quantitative aspects of its function is crucial for researchers and drug development professionals in the fields of hemostasis, thrombosis, and cardiovascular disease. The experimental protocols detailed in this guide provide a foundation for the robust investigation of PAR1's role in platelet biology and the evaluation of novel PAR1-targeting therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Humanizing the Protease-Activated Receptor (PAR) Expression Profile in Mouse Platelets by Knocking PAR1 into the Par3 Locus Reveals PAR1 Expression Is Not Tolerated in Mouse Platelets | PLOS One [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]
- 7. pnas.org [pnas.org]
- 8. 2.6. Determination of platelet aggregation by light transmission aggregometry [bio-protocol.org]
- 9. ahajournals.org [ahajournals.org]
- 10. pnas.org [pnas.org]
- 11. Interaction of thrombin with PAR1 and PAR4 at the thrombin cleavage site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. plateletservices.com [plateletservices.com]
- 15. ahajournals.org [ahajournals.org]
- 16. journals.viamedica.pl [journals.viamedica.pl]
- 17. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 19. benchchem.com [benchchem.com]
- 20. med.upenn.edu [med.upenn.edu]
An In-depth Technical Guide to Non-peptide Thrombin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of non-peptide thrombin receptor antagonists, focusing on the well-characterized PAR-1 antagonists vorapaxar (B1682261) and atopaxar (B1666115). It includes a detailed examination of their mechanism of action, pharmacological properties, and the experimental methodologies used for their evaluation.
Introduction to Thrombin Receptors and Non-peptide Antagonists
Thrombin, a serine protease, is the most potent activator of platelets and plays a crucial role in thrombosis and hemostasis. Its effects on platelets are primarily mediated through Protease-Activated Receptors (PARs), with PAR-1 being the principal thrombin receptor on human platelets.[1] The unique activation mechanism of PAR-1 involves thrombin cleaving the receptor's N-terminal domain, unmasking a new N-terminus that acts as a "tethered ligand," binding to the receptor intramolecularly to initiate signaling.[2]
Non-peptide antagonists of the thrombin receptor, particularly PAR-1, represent a novel class of antiplatelet agents. Unlike traditional antiplatelet drugs that target pathways like thromboxane (B8750289) A2 or ADP, PAR-1 antagonists specifically inhibit thrombin-mediated platelet activation without interfering with other aspects of coagulation, such as fibrin (B1330869) formation.[3] This targeted approach holds the promise of effective antithrombotic therapy with a potentially lower risk of bleeding complications.
Key Non-peptide Thrombin Receptor Antagonists
Two of the most extensively studied non-peptide PAR-1 antagonists are vorapaxar (formerly SCH 530348) and atopaxar (formerly E5555).
-
Vorapaxar: A synthetic, orally active, competitive PAR-1 antagonist derived from the natural product himbacine.[4] It has a long half-life, making it effectively an irreversible inhibitor in practice.[5]
-
Atopaxar: An orally active and reversible PAR-1 antagonist.[6]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of vorapaxar and atopaxar.
Table 1: In Vitro Pharmacology of Vorapaxar and Atopaxar
| Parameter | Vorapaxar (SCH 530348) | Atopaxar (E5555) | Reference |
| Target | PAR-1 | PAR-1 | [4][6] |
| Mechanism | Competitive, effectively irreversible antagonist | Reversible antagonist | [5][6] |
| Binding Affinity (Ki) | 8.1 nM | Not explicitly found | [4] |
| IC50 (PAR-1 Binding) | Not explicitly found | 19 nM ([3H]haTRAP) | [7] |
| IC50 (Thrombin-induced Platelet Aggregation) | 47 nM | 64 nM | [2][7] |
| IC50 (TRAP-induced Platelet Aggregation) | 25 nM | 31 nM | [2][7] |
Table 2: Human Pharmacokinetic Properties of Vorapaxar and Atopaxar
| Parameter | Vorapaxar | Atopaxar | Reference |
| Bioavailability | High | High | |
| Half-life (t1/2) | ~8 days (effectively irreversible) | Information not readily available | [5] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | Information not readily available | [5] |
| Metabolism | Primarily via CYP3A4 and CYP2J2 | Information not readily available | [5] |
Signaling Pathways and Experimental Workflows
PAR-1 Signaling Pathway
The activation of PAR-1 by thrombin initiates a cascade of intracellular signaling events, primarily through the coupling of G-proteins Gq and G12/13. This leads to platelet shape change, granule secretion, and ultimately, aggregation.
Caption: PAR-1 Signaling Cascade in Platelets.
Experimental Workflow for In Vitro Antagonist Evaluation
The following diagram outlines a typical workflow for the in vitro characterization of a novel PAR-1 antagonist.
Caption: In Vitro Evaluation of PAR-1 Antagonists.
Detailed Experimental Protocols
PAR-1 Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of a test compound for the PAR-1 receptor using a competitive radioligand binding assay.
5.1.1. Materials:
-
Receptor Source: Human platelet membranes.
-
Radioligand: [3H]-haTRAP (a high-affinity thrombin receptor activating peptide analog).
-
Test Compounds: Vorapaxar, atopaxar, or other novel compounds at various concentrations.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EGTA, pH 7.4 (ice-cold).
-
Non-specific Binding Control: High concentration of non-radiolabeled haTRAP (e.g., 1 µM).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and vials.
-
Scintillation counter.
5.1.2. Method:
-
Membrane Preparation:
-
Obtain human platelets from healthy, consenting donors.
-
Wash platelets and resuspend in a lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
Homogenize the platelet suspension and centrifuge at a low speed to remove cellular debris.
-
Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Human platelet membranes (typically 20-50 µg of protein).
-
[3H]-haTRAP at a concentration near its Kd (e.g., 1-5 nM).
-
Varying concentrations of the test compound or vehicle (for total binding) or excess non-radiolabeled haTRAP (for non-specific binding).
-
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is for determining the IC50 of a test compound for the inhibition of thrombin- or TRAP-induced platelet aggregation.
5.2.1. Materials:
-
Platelet Source: Human platelet-rich plasma (PRP).
-
Agonists: Human α-thrombin, Thrombin Receptor-Activating Peptide (TRAP), such as SFLLRN-NH2.
-
Test Compounds: Vorapaxar, atopaxar, or other novel compounds at various concentrations.
-
Anticoagulant: 3.2% or 3.8% sodium citrate (B86180).
-
Light Transmission Aggregometer.
5.2.2. Method:
-
PRP Preparation:
-
Collect whole blood from healthy, consenting donors into tubes containing sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the PRP supernatant.
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP).
-
-
Assay Procedure:
-
Pre-warm PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Place a cuvette with PRP and a stir bar into the aggregometer.
-
Add the test compound or vehicle to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Add the agonist (e.g., thrombin at a final concentration of 0.1-0.5 U/mL or TRAP at 5-20 µM) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum platelet aggregation for each concentration of the test compound.
-
Plot the percentage inhibition of aggregation as a function of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
Non-peptide thrombin receptor antagonists, particularly those targeting PAR-1, have emerged as a promising class of antiplatelet agents. Vorapaxar and atopaxar have been instrumental in validating this therapeutic approach. The in-depth understanding of their pharmacology, facilitated by the robust experimental protocols detailed in this guide, is crucial for the continued development of novel and improved antithrombotic therapies. The provided data and methodologies serve as a valuable resource for researchers and drug development professionals in this field.
References
- 1. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Atopaxar. A novel player in antiplatelet therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Randomized trial of atopaxar in the treatment of patients with coronary artery disease: the lessons from antagonizing the cellular effect of Thrombin–Coronary Artery Disease Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hemostatic Profile of FR-171113: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Abstract
FR-171113 is a potent and selective, non-peptide antagonist of the Protease-Activated Receptor 1 (PAR1), a key thrombin receptor on human platelets. Preclinical studies have demonstrated its efficacy in inhibiting thrombin-mediated platelet aggregation and arterial thrombosis without adversely affecting broader coagulation parameters or prolonging bleeding time. This document provides a comprehensive technical guide on the hemostatic effects of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action and experimental workflows. The available data suggest that this compound represents a targeted antiplatelet agent with a potentially favorable safety profile, though a notable lack of publicly available clinical trial and pharmacokinetic data limits a full assessment of its therapeutic potential.
Introduction
Thrombin is a critical serine protease in the coagulation cascade, exerting its prothrombotic effects primarily through the activation of platelets. A key mechanism of thrombin-induced platelet activation is the cleavage and subsequent activation of Protease-Activated Receptor 1 (PAR1). By targeting PAR1, it is possible to specifically inhibit thrombin-mediated platelet aggregation, a central process in the pathophysiology of arterial thrombosis, without affecting other pathways of hemostasis. This compound emerged as a first-in-class non-peptide antagonist of PAR1, offering a promising therapeutic strategy for the prevention of thrombotic events. This guide delves into the preclinical data that define the effects of this compound on hemostasis.
Mechanism of Action: Selective PAR1 Antagonism
This compound functions as a specific antagonist of the PAR1 receptor. Unlike direct thrombin inhibitors such as argatroban, this compound does not inhibit the enzymatic activity of thrombin itself. Instead, it competitively blocks the PAR1 receptor, preventing its activation by thrombin or PAR1-activating peptides like TRAP-6 (Ser-Phe-Leu-Leu-Arg-Asn-NH2).[1] This selectivity is highlighted by its lack of inhibitory effect on platelet aggregation induced by other agonists such as ADP and collagen, indicating that it does not interfere with other major platelet activation pathways.[2]
Signaling Pathway of PAR1 and Inhibition by this compound
Thrombin cleaves the N-terminal domain of the G-protein coupled receptor PAR1, exposing a new N-terminus that acts as a tethered ligand, leading to receptor activation. This initiates downstream signaling through Gαq, Gα12/13, and Gαi proteins.[3] Gαq activation stimulates phospholipase C, leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively—critical events for platelet aggregation and granule release.[3] Gα12/13 activation engages the Rho-Rho kinase pathway, contributing to platelet shape change.[3] this compound, by binding to PAR1, prevents this cascade of events.
References
- 1. The Domino Effect Triggered by the Tethered Ligand of the Protease Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antiplatelet profile of FR171113, a novel non-peptide thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Thrombin Receptor: A Technical Guide to the Basic Research Applications of FR-171113, a PAR-1 Antagonist
An important clarification regarding the mechanism of action of FR-171113: Initial research indicates a potential misunderstanding regarding the primary target of this compound. Extensive scientific literature identifies this compound as a specific and non-peptide antagonist of the Protease-Activated Receptor 1 (PAR-1), also known as the thrombin receptor. There is currently no publicly available scientific evidence to support its function as a prolyl oligopeptidase (POP) inhibitor. This guide will, therefore, focus on the well-documented role of this compound as a PAR-1 antagonist and its applications in basic research.
This technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth overview of the core basic research applications of this compound. We will delve into its mechanism of action, present quantitative data on its efficacy, detail experimental protocols, and visualize key signaling pathways and workflows.
Core Mechanism of Action: PAR-1 Antagonism
This compound functions as a potent and specific antagonist of PAR-1.[1] PAR-1 is a G-protein coupled receptor that is activated by the cleavage of its N-terminal domain by proteases, most notably thrombin. This cleavage exposes a new N-terminus that acts as a tethered ligand, activating the receptor and initiating downstream signaling. This compound exerts its effects by inhibiting this activation, thereby blocking the cellular responses induced by thrombin and other PAR-1 agonists.
Quantitative Efficacy of this compound
The inhibitory activity of this compound has been quantified in various in vitro assays, primarily focusing on its antiplatelet effects. The following table summarizes the key quantitative data available.
| Assay Type | Agonist | Species/Cell Type | Parameter | Value | Reference |
| Platelet Aggregation | Thrombin | Human Washed Platelets | IC50 | 0.29 µM | [1] |
| Platelet Aggregation | TRAP-6 | Human Washed Platelets | IC50 | 0.15 µM | |
| Platelet Aggregation | Thrombin | Guinea Pig Platelets | IC50 | 0.35 µM | [1] |
| Platelet Aggregation | PAR-1 Agonist Peptide | Guinea Pig Platelets | IC50 | 1.5 µM | [1] |
| Platelet Aggregation | Thrombin TRAP-6 | Not Specified | IC50 | 2.5 µM | |
| Schild Plot Analysis | TRAP-6* | Human Washed Platelets | pA2 | 7.29 |
*TRAP-6 (Ser-Phe-Leu-Leu-Arg-Asn-NH2) is a synthetic peptide that acts as a specific agonist for PAR-1.
Key Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to characterize the activity of this compound.
In Vitro Platelet Aggregation Assay
-
Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by PAR-1 agonists.
-
Methodology:
-
Platelet Preparation: Human or guinea pig blood is collected in an anticoagulant solution. Platelet-rich plasma (PRP) is obtained by centrifugation, followed by a washing step to obtain washed platelets.
-
Incubation: Washed platelets are incubated with varying concentrations of this compound or a vehicle control.
-
Induction of Aggregation: Platelet aggregation is induced by adding a PAR-1 agonist such as thrombin or TRAP-6.
-
Measurement: Aggregation is monitored using an aggregometer, which measures the change in light transmission through the platelet suspension.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced aggregation (IC50) is calculated.[1]
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
-
Objective: To assess the effect of this compound on gene expression of inflammatory and adhesion molecules in endothelial cells.
-
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence.
-
Treatment: Cells are pre-treated with this compound (e.g., 1 µM) for a specified time (e.g., 30 minutes) before stimulation with plasma.
-
RNA Extraction: Total RNA is extracted from the HUVECs after the incubation period (e.g., 4 hours).
-
Reverse Transcription: RNA is reverse transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is used as a template for PCR amplification of target genes such as RAGE, MCP-1, and ICAM-1.
-
Analysis: The levels of mRNA expression are quantified and compared between treated and untreated cells.[1]
-
Western Blot Analysis for ERK Activation
-
Objective: To investigate the inhibitory effect of this compound on the PAR-1 mediated activation of the ERK signaling pathway.
-
Methodology:
-
Cell Culture: Mesangial cells are grown in appropriate culture conditions.
-
Pre-treatment: Cells are pre-treated with this compound (e.g., 1 µM) for 30 minutes.
-
Stimulation: Cells are then stimulated with PAR-1 agonists like thrombin or SFLLRN for a short period (e.g., 5 minutes).
-
Cell Lysis: The cells are lysed to extract total proteins.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by secondary antibodies.
-
Detection and Quantification: The protein bands are visualized and quantified to determine the level of ERK phosphorylation.[1]
-
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: PAR-1 signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for in vitro platelet aggregation assay.
Caption: Logical relationship of this compound's mechanism of action.
Conclusion
This compound is a valuable tool for basic research into the physiological and pathological roles of PAR-1. Its specificity as a non-peptide antagonist allows for the targeted investigation of PAR-1 signaling in a variety of contexts, including thrombosis, inflammation, and cellular proliferation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and execute studies utilizing this compound. As research progresses, this compound will likely continue to be instrumental in unraveling the complexities of the thrombin receptor and its downstream effects.
References
Methodological & Application
Application Notes: Utilizing FR-171113 as a PAR-1 Antagonist in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-171113 is a potent and selective, non-peptide antagonist of the Protease-Activated Receptor 1 (PAR-1), a key thrombin receptor on human platelets.[1] Thrombin, the most potent platelet agonist, plays a crucial role in thrombosis and hemostasis. It activates platelets by cleaving the N-terminal domain of PAR-1, exposing a new N-terminus that acts as a tethered ligand, initiating intracellular signaling cascades that lead to platelet aggregation.[2] this compound competitively blocks this activation, thereby inhibiting thrombin-mediated platelet aggregation. These characteristics make this compound a valuable tool for studying the PAR-1 signaling pathway and for the development of novel antiplatelet therapies.
This document provides detailed protocols for using this compound in a platelet aggregation assay using Light Transmission Aggregometry (LTA), the gold standard for assessing platelet function in vitro.
Mechanism of Action
This compound specifically targets the PAR-1 receptor on platelets. By binding to PAR-1, it prevents the conformational changes induced by thrombin or PAR-1 agonists like Thrombin Receptor Activating Peptide 6 (TRAP-6), thereby inhibiting downstream signaling pathways that lead to platelet shape change, granule release, and aggregation.[1] Importantly, this compound does not affect platelet aggregation induced by other agonists such as ADP or collagen, highlighting its specificity for the PAR-1 pathway.[1] Furthermore, it does not interfere with the enzymatic activity of thrombin on other substrates, such as fibrinogen, and thus does not prolong coagulation times.[1]
PAR-1 Signaling Pathway in Platelets
The activation of PAR-1 by thrombin initiates a cascade of intracellular events mediated by G-proteins. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). These signaling events culminate in the activation of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation.
Data Presentation
The inhibitory activity of this compound on platelet aggregation induced by PAR-1 agonists is concentration-dependent. The following table summarizes the quantitative data from in vitro studies.
| Agonist | Platelet Source | IC50 of this compound (µM) | Reference |
| Thrombin | Human Washed Platelets | 0.29 | [1] |
| TRAP-6 | Human Washed Platelets | 0.15 | [1] |
| Thrombin | Guinea Pig Platelets | 0.35 | [3] |
| PAR-1 Agonist Peptide | Guinea Pig Platelets | 1.5 | [3] |
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
Materials:
-
Whole blood from healthy, consenting donors who have not taken any medication known to affect platelet function for at least 10 days.
-
3.2% or 3.8% Sodium Citrate (B86180) anticoagulant solution.
-
Polypropylene (B1209903) tubes.
-
Refrigerated centrifuge.
-
Pipettes.
Protocol:
-
Collect whole blood into tubes containing sodium citrate (9 parts blood to 1 part citrate). Mix gently by inversion.[4]
-
To obtain PRP, centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature.[5]
-
Carefully aspirate the upper, straw-colored PRP layer and transfer it to a clean polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes.[5]
-
Collect the supernatant (PPP). PPP will be used to adjust the platelet count of the PRP and as a blank in the aggregometer.
-
(Optional but recommended) Adjust the platelet count of the PRP to a standardized value (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.[5]
Light Transmission Aggregometry (LTA) Protocol for this compound
Materials:
-
Platelet aggregometer.
-
Cuvettes with stir bars.
-
Platelet-Rich Plasma (PRP).
-
Platelet-Poor Plasma (PPP).
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in saline).
-
Platelet agonists: Thrombin (e.g., 0.1-1 U/mL) or TRAP-6 (e.g., 2-10 µM).[6][7]
-
Vehicle control (same solvent concentration as the highest this compound concentration).
-
Saline.
Protocol:
-
Instrument Setup: Pre-warm the aggregometer to 37°C. Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.[4]
-
Sample Preparation: Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar.
-
Inhibitor Incubation: Add 50 µL of the this compound solution at various concentrations (or vehicle control) to the cuvette.
-
Incubate the mixture for 2-5 minutes at 37°C with stirring (typically 900-1200 rpm).
-
Initiate Aggregation: Add a specific concentration of the agonist (e.g., thrombin or TRAP-6) to initiate platelet aggregation.
-
Data Recording: Record the change in light transmission for at least 5-10 minutes, or until the aggregation response reaches a plateau.
-
Data Analysis: Determine the maximum percentage of aggregation for each concentration of this compound. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Conclusion
This compound is a valuable pharmacological tool for the specific investigation of PAR-1 mediated platelet aggregation. The protocols outlined in these application notes provide a robust framework for researchers to utilize this compound effectively in their studies. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of platelet biology and the development of novel antithrombotic agents.
References
- 1. In vitro antiplatelet profile of FR171113, a novel non-peptide thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiplatelet therapy: thrombin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. haemochrom.de [haemochrom.de]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for FR-171113 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-171113 is a potent and selective non-peptide antagonist of Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor that plays a crucial role in thrombosis and inflammation.[1][2][3] Thrombin, a key enzyme in the coagulation cascade, activates PAR-1 by cleaving its extracellular domain, exposing a tethered ligand that initiates downstream signaling. This compound effectively blocks this activation, thereby inhibiting thrombin-mediated cellular responses.[4][5] These application notes provide detailed protocols for in vitro studies investigating the efficacy and mechanism of action of this compound, focusing on its antiplatelet, endothelial barrier-protective, and anti-fibrotic properties.
Mechanism of Action
This compound acts as a competitive antagonist at the PAR-1 receptor, preventing the conformational changes required for receptor activation by thrombin or PAR-1 agonist peptides like TRAP-6.[1][6] This blockade inhibits the activation of downstream signaling cascades, including those involving Gq, G12/13, and β-arrestin, which are responsible for various cellular responses such as platelet aggregation, increased endothelial permeability, and fibroblast migration.[5][7]
Data Presentation
The following tables summarize the quantitative data on the in vitro effects of this compound.
Table 1: Inhibition of Platelet Aggregation
| Agonist | Species | Assay Type | IC50 (μM) | Reference |
| Thrombin | Human | Washed Platelets | 0.29 | [6] |
| TRAP-6 | Human | Washed Platelets | 0.15 | [6] |
| Thrombin | Guinea Pig | Platelet-Rich Plasma | 0.35 | [3] |
| PAR-1 Agonist Peptide | Guinea Pig | Platelet-Rich Plasma | 1.5 | [3] |
| Thrombin/TRAP-6 | Human | Platelet Aggregation | 2.5 | [1][2] |
Table 2: Effects on Endothelial and Fibroblast Cells
| Cell Type | Assay | Effect | Concentration | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Superoxide Generation | Inhibition of plasma-induced ROS | 1 mM | |
| HUVECs | Gene Expression (RAGE, MCP-1, ICAM-1) | Prevention of plasma-induced upregulation | 1 mM | |
| HUVECs | THP-1 Cell Adhesion | Inhibition of plasma-evoked adhesion | Not specified | |
| Neonatal Rat Atrial Fibroblasts | α-SMA Expression | Inhibition of FXa-induced expression | 3 μM | |
| Neonatal Rat Atrial Fibroblasts | Cell Migration | Inhibition of FXa-induced migration | 3 μM |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol details the procedure to assess the inhibitory effect of this compound on agonist-induced platelet aggregation using light transmission aggregometry.
Materials:
-
This compound
-
Thrombin or TRAP-6 (Thrombin Receptor Agonist Peptide-6)
-
Human whole blood
-
3.2% Sodium Citrate
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Aggregometer
-
Pipettes and tips
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect human whole blood in tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
-
Platelet Aggregation Assay:
-
Pre-warm PRP aliquots to 37°C for 10 minutes.
-
Add 450 µL of PRP to a cuvette with a stir bar.
-
Add 50 µL of this compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) or vehicle (DMSO) to the cuvette and incubate for 5 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding an agonist (e.g., Thrombin at a final concentration of 0.1 U/mL or TRAP-6 at a final concentration of 10 µM).
-
Record the change in light transmission for at least 5 minutes using an aggregometer. The PPP is used as a reference for 100% aggregation.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Endothelial Cell Permeability Assay (Transwell Assay)
This protocol describes how to evaluate the effect of this compound on endothelial barrier function by measuring the passage of a fluorescently labeled tracer across a cultured endothelial cell monolayer.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM)
-
This compound
-
Thrombin
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
FITC-Dextran (or other fluorescent tracer)
-
Fluorescence plate reader
-
Cell culture incubator
Procedure:
-
Cell Seeding:
-
Coat Transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin or gelatin).
-
Seed HUVECs onto the coated inserts at a density that will form a confluent monolayer within 2-3 days.
-
Culture the cells in EGM in a humidified incubator at 37°C and 5% CO₂.
-
-
Permeability Assay:
-
Once the HUVEC monolayer is confluent (verify by microscopy or TEER measurement), replace the medium in the upper and lower chambers with serum-free medium.
-
Pre-treat the cells by adding this compound at desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle to the upper chamber for 1 hour.
-
Induce barrier disruption by adding thrombin (e.g., 1 U/mL) to the upper chamber.
-
Simultaneously, add a fluorescent tracer (e.g., FITC-Dextran at 1 mg/mL) to the upper chamber.
-
At various time points (e.g., 0, 30, 60, 120 minutes), collect a small aliquot of medium from the lower chamber.
-
Replace the collected volume with fresh serum-free medium.
-
-
Data Analysis:
-
Measure the fluorescence intensity of the samples from the lower chamber using a fluorescence plate reader.
-
Create a standard curve using known concentrations of the fluorescent tracer.
-
Calculate the amount of tracer that has passed through the monolayer at each time point.
-
Compare the permeability in this compound-treated groups to the thrombin-only and vehicle control groups.
-
Protocol 3: Fibroblast Migration Assay (Scratch Assay)
This protocol outlines the steps to assess the inhibitory effect of this compound on fibroblast migration, a key process in tissue remodeling and fibrosis.
Materials:
-
Human Dermal Fibroblasts (or other fibroblast cell line)
-
Fibroblast Growth Medium
-
This compound
-
Factor Xa (FXa) or other pro-migratory agent
-
6-well or 12-well plates
-
200 µL pipette tips
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding and Monolayer Formation:
-
Seed fibroblasts in multi-well plates and grow them to full confluency.
-
-
Creating the "Scratch":
-
Using a sterile 200 µL pipette tip, create a linear scratch through the center of the confluent cell monolayer.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle.
-
Add the pro-migratory agent (e.g., FXa at 50 nM) to the appropriate wells. Include a negative control (no migratory agent) and a positive control (migratory agent with vehicle).
-
-
Image Acquisition and Analysis:
-
Immediately after creating the scratch (time 0), and at subsequent time points (e.g., 12, 24, 48 hours), capture images of the scratch at the same position for each well.
-
Use image analysis software to measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point relative to the initial scratch width at time 0.
-
-
Data Analysis:
-
Compare the rate of wound closure in the this compound-treated groups to the positive control group to determine the extent of migration inhibition.
-
Signaling Pathways
This compound, by antagonizing PAR-1, inhibits the downstream signaling pathways initiated by thrombin. The following diagram illustrates the key signaling events blocked by this compound.
References
- 1. FR 171113 | CAS:173904-50-2 | PAR1 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Domino Effect Triggered by the Tethered Ligand of the Protease Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antiplatelet profile of FR171113, a novel non-peptide thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integration of Endothelial Protease-activated Receptor-1 Inflammatory Signaling by Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FR-171113 in Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-171113 is a potent and selective, non-peptide antagonist of the Protease-Activated Receptor 1 (PAR-1), a key thrombin receptor on human platelets.[1][2] Thrombin is the most potent activator of platelets, and its interaction with PAR-1 is a critical step in the formation of arterial thrombi.[3] By inhibiting this interaction, this compound has demonstrated significant antiplatelet and antithrombotic effects in preclinical studies without prolonging bleeding time, a common side effect of many antithrombotic agents.[4] These characteristics make this compound a valuable tool for in vivo research into thrombosis and the development of novel antiplatelet therapies.
These application notes provide a comprehensive overview of the dosing and administration of this compound in a well-established animal model of arterial thrombosis. The included protocols are intended to serve as a guide for researchers designing and conducting in vivo studies to evaluate the efficacy of this compound and similar compounds.
Mechanism of Action: PAR-1 Antagonism
This compound exerts its antithrombotic effect by specifically targeting and inhibiting the PAR-1 receptor on platelets. Thrombin typically activates PAR-1 by cleaving its extracellular N-terminus, which then acts as a tethered ligand to activate the receptor. This initiates a G-protein-coupled signaling cascade, leading to platelet activation, aggregation, and thrombus formation. This compound competitively blocks this activation, thereby inhibiting thrombin-induced platelet aggregation.[2] Of note, this compound does not inhibit platelet aggregation induced by other agonists such as ADP or collagen, highlighting its specific mechanism of action.[1]
Data Presentation: Dosing of this compound in a Guinea Pig Model of Arterial Thrombosis
The following tables summarize the quantitative data on the subcutaneous administration of this compound in a guinea pig model of FeCl₃-induced carotid artery thrombosis. To date, published in vivo efficacy data for this compound is primarily from this model.
Table 1: Ex Vivo Platelet Aggregation Inhibition by Subcutaneous this compound in Guinea Pigs
| Dosage (mg/kg, s.c.) | Inhibition of Platelet Aggregation | ED₅₀ (mg/kg) |
| 0.1 - 3.2 | Dose-dependent | 0.49 |
Data extracted from studies on ex vivo platelet aggregation following subcutaneous administration of this compound in guinea pigs.[1]
Table 2: In Vivo Antithrombotic Efficacy of Subcutaneous this compound in a Guinea Pig Carotid Artery Thrombosis Model
| Animal Model | Thrombosis Induction | Administration Route | Dosage (mg/kg) | Key Findings | Effect on Bleeding Time |
| Male Hartley Guinea Pigs | Ferric Chloride (FeCl₃) | Subcutaneous (s.c.) | 1.0 | Significant inhibition of arterial thrombosis.[1][4] | No prolongation at doses up to 32 mg/kg.[1] |
| Male Hartley Guinea Pigs | Ferric Chloride (FeCl₃) | Subcutaneous (s.c.) | 0.32, 1.0, 3.2 | Dose-dependent suppression of occlusive thrombosis.[4] | Not specified in this specific dose-response study. |
Experimental Protocols
Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in the Guinea Pig
This protocol describes a widely used method to induce arterial thrombosis and evaluate the efficacy of antithrombotic agents like this compound.
Materials:
-
This compound
-
Vehicle (e.g., saline, or as appropriate for this compound formulation)
-
Male Hartley guinea pigs (650-950 g)
-
Urethane (B1682113) (anesthetic)
-
Ferric chloride (FeCl₃) solution (e.g., 10-20%)
-
Filter paper strips (1-2 mm wide)
-
Surgical instruments for dissection
-
Doppler flow probe and monitor
-
Physiological saline
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig with urethane (1.25 g/kg, intraperitoneally).[4]
-
Make a midline cervical incision to expose the right common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
-
Drug Administration:
-
Thrombosis Induction:
-
Place a Doppler flow probe around the exposed carotid artery to monitor blood flow.
-
Soak a small piece of filter paper in FeCl₃ solution.
-
Apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes).
-
After the application period, remove the filter paper and rinse the area with physiological saline.
-
-
Monitoring and Endpoint:
-
Continuously monitor the carotid artery blood flow using the Doppler flow probe.
-
The primary endpoint is the time to occlusion (cessation of blood flow) or the incidence of occlusion within a specified timeframe.
-
A significant delay or prevention of occlusion in the this compound-treated group compared to the vehicle group indicates antithrombotic efficacy.
-
Protocol 2: General Considerations for Oral and Intravenous Administration
Oral Administration (Gavage):
-
Formulation: Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosing: Administer the formulation directly into the stomach using an oral gavage needle. The volume should be appropriate for the animal's size (e.g., 5-10 mL/kg for rats).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct pilot PK studies to determine the time to maximum plasma concentration (Tmax) and bioavailability. This information is crucial for selecting the appropriate pre-treatment time in efficacy studies.
Intravenous Administration:
-
Formulation: Dissolve this compound in a sterile, biocompatible vehicle suitable for intravenous injection (e.g., saline, PBS with a solubilizing agent if necessary).
-
Dosing: Administer the solution via a suitable vein (e.g., tail vein in mice/rats, jugular vein in larger animals) as a bolus injection or a continuous infusion.
-
PK/PD Studies: IV administration provides 100% bioavailability. PK studies will help determine the clearance rate and half-life, which will inform the dosing regimen for efficacy studies.
Mandatory Visualizations
Caption: PAR-1 signaling pathway in platelet activation and its inhibition by this compound.
Caption: Experimental workflow for evaluating this compound in the FeCl₃-induced thrombosis model.
References
Application Notes and Protocols for FR-171113: A Selective PAR-1 Antagonist for Blocking Thrombin-Induced Platelet Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin is the most potent physiological activator of platelets, playing a crucial role in hemostasis and thrombosis. It exerts its effects primarily through the proteolytic activation of Protease-Activated Receptors (PARs), with PAR-1 being a principal thrombin receptor on human platelets.[1] FR-171113 is a potent and selective, non-peptide antagonist of PAR-1.[2] By competitively inhibiting the binding of the tethered ligand exposed by thrombin cleavage, this compound effectively blocks downstream signaling pathways, leading to the inhibition of platelet activation and aggregation.[2] Notably, this compound does not interfere with the enzymatic activity of thrombin on other substrates, such as fibrinogen, nor does it affect platelet aggregation induced by other agonists like ADP or collagen.[2] This selective mechanism of action makes this compound a valuable tool for studying the specific roles of PAR-1 in platelet function and a potential therapeutic agent for the prevention of arterial thrombosis with a reduced risk of bleeding compared to direct thrombin inhibitors.[1]
These application notes provide detailed protocols for utilizing this compound to investigate and inhibit thrombin-induced platelet activation, along with key performance data and a summary of its physicochemical properties.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Chemical Name | 3-(4-chlorophenyl)-2-(2,4-dichlorobenzoylimino)-5-(methoxycarbonyl methylene)-1,3-thiazolidin-4-one | [2] |
| Molecular Formula | C₁₉H₁₁Cl₃N₂O₄S | |
| Molecular Weight | 469.73 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble up to 10 mM in DMSO | |
| Storage | Store at +4°C |
Note: While soluble in DMSO, some researchers have reported difficulty achieving a 10 mM concentration, with 7 mM being more readily attainable. For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the desired physiological buffer. The stability of this compound in aqueous solutions over extended periods should be experimentally determined, as data is limited.[3]
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the inhibitory potency of this compound in various in vitro and ex vivo assays.
| Assay | Species | Preparation | Agonist | IC₅₀ / ED₅₀ | Reference |
| Platelet Aggregation | Human | Washed Platelets | Thrombin | 0.29 µM | [2] |
| Platelet Aggregation | Human | Washed Platelets | TRAP-6 | 0.15 µM | [2] |
| Platelet Aggregation | Human | Platelet-Rich Plasma | Thrombin/TRAP-6 | 2.5 µM | |
| Platelet Aggregation | Guinea Pig | Platelet-Rich Plasma | TRAP-6 | 1.5 µM | [4] |
| Platelet Aggregation | Guinea Pig | Platelet-Rich Plasma | Thrombin | 0.35 µM | [4] |
| Ex Vivo Platelet Aggregation | Guinea Pig | Platelet-Rich Plasma | Thrombin | 0.49 mg/kg (s.c.) | [4] |
*TRAP-6 (Ser-Phe-Leu-Leu-Arg-Asn-NH₂) is a synthetic peptide that acts as a selective agonist for PAR-1.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental procedures to study its effects, the following diagrams are provided.
Caption: Thrombin-PAR-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the effect of this compound on platelet activation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on thrombin-induced platelet activation.
Preparation of Human Washed Platelets
Objective: To isolate platelets from whole blood and wash them to remove plasma components that could interfere with subsequent assays.
Materials:
-
Human whole blood collected in ACD (Acid-Citrate-Dextrose) tubes.
-
Tyrode's Buffer (pH 7.4) containing 0.1% glucose and 0.35% BSA.
-
Prostaglandin I₂ (PGI₂) stock solution (e.g., 1 µg/mL in ethanol).
-
Apyrase (e.g., 100 U/mL).
-
Refrigerated centrifuge.
-
Platelet counter.
Procedure:
-
Collect human whole blood into ACD tubes.
-
Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully aspirate the PRP layer and transfer it to a new centrifuge tube.
-
Add PGI₂ to the PRP to a final concentration of 100 ng/mL to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at 1000 x g for 15 minutes at room temperature to pellet the platelets.
-
Discard the supernatant (platelet-poor plasma) and gently resuspend the platelet pellet in Tyrode's Buffer.
-
Repeat the centrifugation and washing step (steps 5 and 6) two more times.
-
After the final wash, resuspend the platelet pellet in Tyrode's Buffer.
-
Count the platelets using a platelet counter and adjust the concentration to the desired level for your specific assay (e.g., 2-3 x 10⁸ platelets/mL).
-
Add apyrase to a final concentration of 1 U/mL to the final platelet suspension to degrade any released ADP.
-
Allow the washed platelets to rest at 37°C for at least 30 minutes before use.
Platelet Aggregation Assay
Objective: To measure the ability of this compound to inhibit thrombin- or TRAP-6-induced platelet aggregation using light transmission aggregometry.
Materials:
-
Washed human platelets (prepared as in Protocol 1).
-
This compound stock solution in DMSO.
-
Thrombin or TRAP-6 stock solutions.
-
Light transmission aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Tyrode's Buffer.
Procedure:
-
Pre-warm the washed platelet suspension and all reagents to 37°C.
-
Pipette the washed platelet suspension into aggregometer cuvettes. Place the cuvettes in the heating block of the aggregometer and add a stir bar.
-
Set the baseline (0% aggregation) with the platelet suspension and the 100% aggregation with Tyrode's Buffer.
-
Add various concentrations of this compound (or vehicle control - DMSO) to the platelet suspension and incubate for a predetermined time (e.g., 5-15 minutes) with stirring.
-
Initiate platelet aggregation by adding a submaximal concentration of thrombin or TRAP-6.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated from the change in light transmission.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.
Calcium Mobilization Assay
Objective: To measure the effect of this compound on thrombin-induced intracellular calcium mobilization in platelets using a fluorescent calcium indicator.
Materials:
-
Washed human platelets.
-
Fura-2 AM (or other suitable calcium indicator dye).
-
Pluronic F-127.
-
This compound stock solution in DMSO.
-
Thrombin or TRAP-6 stock solutions.
-
Fluorescence plate reader or spectrofluorometer with dual-wavelength excitation capabilities.
Procedure:
-
Load the washed platelets with Fura-2 AM (e.g., 2-5 µM) in the presence of Pluronic F-127 (e.g., 0.02%) for 30-60 minutes at 37°C in the dark.
-
Wash the platelets twice with Tyrode's Buffer to remove extracellular dye.
-
Resuspend the Fura-2-loaded platelets in Tyrode's Buffer and adjust the cell concentration.
-
Add the platelet suspension to the wells of a microplate or a cuvette.
-
Add various concentrations of this compound (or vehicle control) and incubate for a specified time.
-
Place the plate or cuvette in the fluorescence reader and measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Inject thrombin or TRAP-6 to stimulate the platelets and immediately begin recording the fluorescence ratio over time.
-
The change in the fluorescence ratio is proportional to the change in intracellular calcium concentration. Analyze the data to determine the effect of this compound on the peak calcium response.
Western Blot for Phosphorylated PLCβ
Objective: To determine if this compound inhibits the thrombin-induced phosphorylation of Phospholipase Cβ (PLCβ), a key downstream effector of PAR-1 signaling.
Materials:
-
Washed human platelets.
-
This compound stock solution in DMSO.
-
Thrombin.
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibody against phosphorylated PLCβ (p-PLCβ).
-
Primary antibody against total PLCβ.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Prepare washed platelets and pre-incubate with various concentrations of this compound or vehicle for 15 minutes at 37°C.
-
Stimulate the platelets with thrombin for a short period (e.g., 30-60 seconds) to induce maximal PLCβ phosphorylation.
-
Immediately stop the reaction by adding ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-PLCβ overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total PLCβ to confirm equal protein loading.
-
Quantify the band intensities to determine the effect of this compound on thrombin-induced PLCβ phosphorylation.
Conclusion
This compound is a valuable pharmacological tool for the specific investigation of PAR-1 mediated signaling in platelets. Its ability to potently and selectively block thrombin-induced platelet activation without affecting other platelet activation pathways or coagulation makes it an ideal candidate for both basic research and preclinical drug development. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies of thrombosis and hemostasis.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. In vitro antiplatelet profile of FR171113, a novel non-peptide thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of pilocarpic acid diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: FR-171113 in Light Transmission Aggregometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of FR-171113, a potent and specific non-peptide antagonist of the Protease-Activated Receptor 1 (PAR-1), and its application in light transmission aggregometry (LTA). Detailed protocols for utilizing this compound to study platelet function are provided, along with its mechanism of action and expected outcomes.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets PAR-1, a G protein-coupled receptor highly expressed on platelets.[1][2] Thrombin, a key protease in the coagulation cascade, activates platelets by cleaving the N-terminal domain of PAR-1, exposing a new N-terminus that acts as a tethered ligand, leading to receptor activation, intracellular signaling, and subsequent platelet aggregation.[3][4] this compound acts as a competitive antagonist at this receptor, thereby inhibiting thrombin-mediated platelet activation.[5] It also effectively inhibits platelet aggregation induced by the synthetic PAR-1 agonist peptide, TRAP-6 (Ser-Phe-Leu-Leu-Arg-Asn-NH2).[5][6]
A significant characteristic of this compound is its specificity. It does not affect platelet aggregation induced by other agonists such as ADP or collagen, indicating that it does not interfere with other major platelet activation pathways.[3][5] Furthermore, it has been shown to have no effect on coagulation parameters like prothrombin time (PT) or activated partial thromboplastin (B12709170) time (aPTT).[5] This makes this compound a valuable tool for specifically investigating the PAR-1 signaling pathway in platelet function and for the development of antithrombotic therapies with a potentially wider therapeutic window and reduced bleeding risk.[3][6]
Quantitative Data Summary
The inhibitory potency of this compound on platelet aggregation induced by various agonists has been determined using light transmission aggregometry. The following table summarizes the key quantitative data.
| Agonist | Species | Platelet Preparation | IC50 (μM) | Reference |
| Thrombin | Human | Washed Platelets | 0.29 | [1][5] |
| TRAP-6 | Human | Washed Platelets | 0.15 | [5] |
| Thrombin | Guinea Pig | Platelet-Rich Plasma | 0.35 | [6] |
| TRAP-6 | Guinea Pig | Platelet-Rich Plasma | 1.5 | [6] |
| ADP | Human | Platelet-Rich Plasma | > 100 (No Inhibition) | [5] |
| Collagen | Human | Platelet-Rich Plasma | > 100 (No Inhibition) | [5] |
Signaling Pathway of PAR-1 and Inhibition by this compound
The following diagram illustrates the signaling cascade initiated by thrombin activation of PAR-1 on platelets and the point of inhibition by this compound.
Caption: PAR-1 signaling pathway and this compound inhibition.
Experimental Protocol: Light Transmission Aggregometry with this compound
This protocol outlines the steps for assessing the inhibitory effect of this compound on agonist-induced platelet aggregation using LTA.
Materials:
-
This compound
-
Agonists: Thrombin, TRAP-6, ADP, Collagen
-
Human whole blood
-
3.2% Sodium Citrate (B86180) anticoagulant
-
Saline or appropriate buffer
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
-
Pipettes
Protocol:
-
Blood Collection and PRP/PPP Preparation:
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[7]
-
To prepare Platelet-Rich Plasma (PRP), centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature.[7]
-
To prepare Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet the platelets.[7][8]
-
Carefully collect the PRP and PPP into separate tubes. The platelet count in PRP should be adjusted if necessary, though some guidelines recommend against it.[9]
-
-
Preparation of this compound and Agonists:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[10] Further dilutions should be made in saline or buffer to achieve the desired final concentrations.
-
Prepare working solutions of the agonists (Thrombin, TRAP-6, ADP, Collagen) at concentrations known to induce a submaximal aggregation response.
-
-
Light Transmission Aggregometry Procedure:
-
Set up the aggregometer to maintain a temperature of 37°C.[7][8]
-
Calibrate the aggregometer using PRP (set to 0-10% light transmission) and PPP (set to 100% light transmission).[7][11]
-
Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette containing a magnetic stir bar and place it in the heating block of the aggregometer.[8]
-
Add a small volume of the this compound solution (or vehicle control) to the PRP and incubate for a specified period (e.g., 1-5 minutes).
-
Start the recording and establish a stable baseline.
-
Add the agonist to the cuvette to initiate platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) until the aggregation response reaches a plateau.[8]
-
-
Data Analysis:
-
The primary endpoint is the maximal percentage of aggregation. The area under the curve (AUC) can also be used for analysis.[8]
-
To determine the IC50 value of this compound, perform concentration-response curves by testing a range of this compound concentrations against a fixed concentration of the agonist.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50.
-
Experimental Workflow for LTA with this compound
The following diagram outlines the general workflow for conducting a light transmission aggregometry experiment to evaluate the effect of this compound.
Caption: LTA experimental workflow with this compound.
Logical Relationship: Specificity of this compound
The diagram below illustrates the specific inhibitory action of this compound on the PAR-1 pathway, in contrast to other common platelet activation pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FR 171113 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 3. Antiplatelet therapy: thrombin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antiplatelet profile of FR171113, a novel non-peptide thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. repub.eur.nl [repub.eur.nl]
- 10. rndsystems.com [rndsystems.com]
- 11. journals.viamedica.pl [journals.viamedica.pl]
Application Notes and Protocols: Flow Cytometry Analysis of Platelet Activation with FR-171113
Audience: Researchers, scientists, and drug development professionals.
Introduction Platelet activation is a critical process in hemostasis and thrombosis. Thrombin, the most potent physiological platelet agonist, initiates signaling primarily through the cleavage and activation of Protease-Activated Receptors (PARs), specifically PAR1 and PAR4 on human platelets.[1][2] PAR1 is responsible for platelet responses at low thrombin concentrations, while PAR4 contributes to a more sustained response at higher concentrations.[1][2] FR-171113 is a potent and specific non-peptide antagonist of PAR1.[3][4] It effectively inhibits platelet activation and aggregation induced by PAR1 agonists without affecting coagulation pathways.[3][5][6]
Flow cytometry is a powerful technique for the single-cell analysis of platelet activation. By using fluorochrome-conjugated antibodies against activation-dependent surface markers, it allows for the precise quantification of platelet responses. Commonly used markers include P-selectin (CD62P), an α-granule membrane protein exposed upon secretion, and the activated conformation of the integrin αIIbβ3 (GPIIb/IIIa), which is recognized by the PAC-1 antibody.[7][8]
These application notes provide a detailed protocol for utilizing flow cytometry to assess the inhibitory effect of this compound on PAR1-mediated platelet activation.
Principle of the Assay
This assay quantifies the ability of this compound to inhibit platelet activation induced by a PAR1-specific agonist. Platelets are pre-incubated with varying concentrations of this compound or a vehicle control before being stimulated. The level of activation is then measured by the surface expression of P-selectin (CD62P) and the binding of PAC-1.
The specificity of this compound is confirmed by demonstrating its lack of inhibitory activity when platelets are stimulated with agonists that act through other pathways, such as ADP (P2Y1/P2Y12 receptors) or collagen (GPVI receptor). This compound is expected to dose-dependently inhibit P-selectin expression and PAC-1 binding in response to PAR1 agonists like thrombin or Thrombin Receptor Agonist Peptide 6 (TRAP-6), but not in response to ADP or collagen.[3][6]
Signaling and Experimental Visualization
The following diagrams illustrate the key signaling pathway and the experimental workflow for this analysis.
Caption: PAR1 signaling pathway in platelets and the inhibitory action of this compound.
Caption: Workflow for flow cytometry analysis of platelet activation with this compound.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC₅₀) of this compound on platelet aggregation induced by various agonists.
| Agonist | Platelet Preparation | Parameter | IC₅₀ Value (µM) | Reference |
| Thrombin | Human Washed Platelets | Aggregation | 0.29 | [3] |
| TRAP-6 | Human Washed Platelets | Aggregation | 0.15 | [3] |
| TRAP-6 | Not Specified | Aggregation | 2.5 | [4] |
| ADP | Human Platelet-Rich Plasma | Aggregation | > 100 (No effect) | [3] |
| Collagen | Human Platelet-Rich Plasma | Aggregation | > 100 (No effect) | [3] |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Draw whole blood from healthy, consenting donors into collection tubes containing 3.2% or 3.8% sodium citrate. The first 2-3 mL should be discarded to avoid tissue factor contamination.
-
Resting Period: Allow the blood to rest at room temperature for 15-20 minutes to allow for recovery from collection-induced activation.[8]
-
Centrifugation: Centrifuge the whole blood at 150-200 x g for 15 minutes at room temperature with the brake off.
-
PRP Collection: Carefully collect the upper, straw-colored platelet-rich plasma (PRP) layer using a sterile pipette, avoiding the buffy coat.
-
Platelet Count: Determine the platelet count in the PRP and adjust with platelet-poor plasma (PPP, obtained by centrifuging the remaining blood at 1500-2000 x g for 15 minutes) to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
Resting: Let the standardized PRP rest for at least 30 minutes at 37°C before use.
Protocol 2: Flow Cytometry Analysis of this compound Inhibition
Materials and Reagents:
-
Standardized PRP (from Protocol 1)
-
This compound (Tocris, R&D Systems, etc.)[4]
-
DMSO (Vehicle for this compound)
-
Agonists: TRAP-6, ADP, Collagen-Related Peptide (CRP-XL)
-
HEPES-Tyrode's Buffer
-
Fluorochrome-conjugated antibodies:
-
PAC-1-FITC (binds activated GPIIb/IIIa)
-
Anti-CD62P-PE (P-selectin)
-
Anti-CD61-PerCP or a similar marker (pan-platelet marker for gating)
-
-
Isotype controls for PAC-1 and CD62P
-
1% Paraformaldehyde (PFA) in PBS for fixation
-
Flow cytometry tubes
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[4] Create serial dilutions in HEPES-Tyrode's buffer to achieve the desired final concentrations for the dose-response curve (e.g., 0.01 µM to 10 µM). Prepare a vehicle control with the same final DMSO concentration.
-
Assay Setup: Label flow cytometry tubes for each condition (resting, vehicle + agonist, this compound concentrations + agonist, isotype controls).
-
Drug Incubation: To each corresponding tube, add 5 µL of the appropriate this compound dilution or vehicle control. Add 40 µL of standardized PRP. Gently mix and incubate for 15 minutes at 37°C.
-
Antibody Addition: Add the antibody cocktail (e.g., pre-titrated amounts of PAC-1-FITC, Anti-CD62P-PE, and Anti-CD61-PerCP) to each tube. For isotype controls, use separate tubes with the relevant isotype control antibody in place of the primary antibody.
-
Platelet Stimulation: Add 5 µL of the agonist (e.g., TRAP-6 to a final concentration of 10-20 µM, or ADP to 5-10 µM). For the resting (unstimulated) sample, add 5 µL of buffer instead.
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Fixation: Stop the reaction by adding 500 µL of cold 1% PFA.[9][10] Vortex gently. Samples can be stored at 4°C in the dark for up to 24 hours before analysis. Note: PAC-1 may not bind well to pre-fixed platelets; therefore, fixation must occur after staining.[9]
-
Flow Cytometry Acquisition:
-
Set up the flow cytometer to acquire at least 10,000-20,000 events in the platelet gate.
-
Create a Forward Scatter (FSC) vs. Side Scatter (SSC) plot on a logarithmic scale to identify the platelet population.
-
Gate on the CD61-positive events to ensure analysis is restricted to platelets.
-
For the gated platelet population, analyze the fluorescence intensity for PAC-1-FITC (FL1) and CD62P-PE (FL2).
-
-
Data Analysis:
-
Using the unstimulated sample and isotype controls, set quadrants to define the percentage of positive cells for PAC-1 and CD62P.
-
For each sample, record the percentage of CD62P-positive and PAC-1-positive platelets. The mean fluorescence intensity (MFI) can also be recorded as a measure of the magnitude of expression.[11][12]
-
Plot the percentage of positive platelets (or MFI) against the log concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.
-
Expected Results
The results should demonstrate that this compound specifically inhibits PAR1-mediated platelet activation.
| Condition | Agonist | % CD62P Positive (Hypothetical) | % PAC-1 Positive (Hypothetical) |
| Resting (Unstimulated) | None | < 5% | < 5% |
| Vehicle Control | TRAP-6 (20 µM) | 75% | 80% |
| This compound (0.1 µM) | TRAP-6 (20 µM) | 40% | 45% |
| This compound (1 µM) | TRAP-6 (20 µM) | 15% | 20% |
| This compound (10 µM) | TRAP-6 (20 µM) | < 10% | < 10% |
| Vehicle Control | ADP (10 µM) | 65% | 70% |
| This compound (10 µM) | ADP (10 µM) | 63% | 68% |
References
- 1. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombin-induced platelet PAR4 activation: role of glycoprotein Ib and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antiplatelet profile of FR171113, a novel non-peptide thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Platelet thrombin receptor antagonism and atherothrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiplatelet therapy: thrombin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet Activation [bdbiosciences.com]
- 10. Blood platelet activation evaluated by flow cytometry: optimised methods for clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. liu.diva-portal.org [liu.diva-portal.org]
Application Notes and Protocols for FR-171113 in the Study of PAR1-Mediated Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-171113 is a potent and selective, non-peptide antagonist of Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor (GPCR) that plays a pivotal role in thrombosis, inflammation, and cancer progression.[1][2][3] Activation of PAR1 by proteases such as thrombin cleaves the receptor's N-terminus, exposing a tethered ligand that initiates downstream signaling cascades. This compound acts as a competitive antagonist, blocking the activation of PAR1 by thrombin and synthetic agonist peptides like TRAP-6 (Ser-Phe-Leu-Leu-Arg-Asn-NH₂).[2] Its specificity for PAR1, with no significant activity on coagulation time or on platelet aggregation induced by other agonists like ADP and collagen, makes it a valuable tool for elucidating the specific roles of PAR1 in various cellular processes.[1][2] These application notes provide detailed protocols for utilizing this compound to investigate PAR1-mediated signaling pathways.
Data Presentation
The following tables summarize the in vitro potency and selectivity of this compound from published studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Agonist | Preparation | IC₅₀ (μM) | Reference |
| Platelet Aggregation | Thrombin | Human Washed Platelets | 0.29 | [2][3] |
| Platelet Aggregation | TRAP-6 | Human Washed Platelets | 0.15 | [2] |
| Platelet Aggregation | TRAP-6 | --- | 2.5 | [1][4] |
Table 2: Schild Analysis of this compound
| Assay Type | Agonist | Preparation | pA₂ | Reference |
| Platelet Aggregation | TRAP-6 | Human Washed Platelets | 7.29 | [2] |
Table 3: Selectivity Profile of this compound
| Assay Type | Agonist | Preparation | Effect of this compound (up to 100 μM) | Reference |
| Platelet Aggregation | ADP | Human Platelet-Rich Plasma | No Inhibition | [2] |
| Platelet Aggregation | Collagen | Human Platelet-Rich Plasma | No Inhibition | [2] |
| Coagulation Time | --- | --- | No Effect | [1] |
Signaling Pathways and Experimental Workflows
PAR1 Signaling Pathway
Activation of PAR1 by thrombin leads to the coupling of multiple G proteins, including Gαq, Gα12/13, and Gαi, initiating a cascade of intracellular events. Gαq activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The Gα12/13 pathway activates RhoGEFs, leading to RhoA activation and subsequent cytoskeletal changes. Additionally, PAR1 signaling can involve the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and can also initiate their own signaling pathways. This compound, as a competitive antagonist, blocks these downstream signaling events by preventing the initial activation of PAR1.
Figure 1: Simplified PAR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Characterizing this compound
A typical workflow to characterize the inhibitory effect of this compound on PAR1 signaling involves a series of in vitro assays. The process begins with determining its potency in a primary functional assay, such as platelet aggregation. This is followed by secondary assays like calcium mobilization and β-arrestin recruitment to confirm its mechanism of action at the cellular level. Finally, a Schild analysis is performed to determine its competitive antagonism, and selectivity assays are conducted to ensure its specificity for PAR1.
Figure 2: General experimental workflow for characterizing this compound.
Experimental Protocols
Platelet Aggregation Assay
This protocol is used to determine the inhibitory effect of this compound on platelet aggregation induced by PAR1 agonists.
Materials:
-
This compound
-
Thrombin or TRAP-6
-
Human whole blood
-
3.2% Sodium Citrate (B86180)
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Saline
-
Platelet aggregometer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 15 minutes.
-
Adjust the platelet count in PRP to 2.5 x 10⁸ platelets/mL with PPP.
-
-
Assay Performance:
-
Pre-warm PRP aliquots to 37°C.
-
Add this compound (at various concentrations) or vehicle (e.g., DMSO, ensuring final concentration does not affect aggregation) to the PRP and incubate for 5 minutes at 37°C in the aggregometer cuvette with stirring.
-
Initiate platelet aggregation by adding a sub-maximal concentration of thrombin (e.g., 0.03 U/mL) or TRAP-6 (e.g., 10 µM).
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of this compound.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to block the increase in intracellular calcium initiated by PAR1 activation in a cell-based system.
Materials:
-
HEK293 or CHO cells stably or transiently expressing human PAR1
-
This compound
-
Thrombin or TRAP-6
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capability
Procedure:
-
Cell Preparation:
-
Seed PAR1-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells with assay buffer to remove extracellular dye.
-
-
Assay Performance:
-
Add various concentrations of this compound or vehicle to the wells and incubate for 10-15 minutes at 37°C.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence.
-
Inject a pre-determined EC₈₀ concentration of thrombin or TRAP-6 and continue kinetic fluorescence measurement for 1-2 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC₅₀ value as described for the platelet aggregation assay.
-
β-Arrestin Recruitment Assay
This assay quantifies the inhibition of PAR1-mediated β-arrestin recruitment by this compound. Commercially available assay systems (e.g., PathHunter® from DiscoverX) are commonly used.
Materials:
-
Cell line co-expressing PAR1 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
This compound
-
Thrombin or TRAP-6
-
Cell plating and detection reagents (as per the manufacturer's instructions)
-
Chemiluminescent plate reader
Procedure:
-
Cell Plating:
-
Plate the engineered cells in a white, solid-bottom 96- or 384-well plate and incubate overnight.
-
-
Compound Addition:
-
Add serial dilutions of this compound or vehicle to the cells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add an EC₈₀ concentration of thrombin or TRAP-6 to the wells.
-
Incubate for 60-90 minutes at 37°C to allow for β-arrestin recruitment and enzyme fragment complementation.
-
-
Signal Detection:
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes in the dark.
-
Measure the chemiluminescent signal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC₅₀ value.
-
Conclusion
This compound is a specific and valuable pharmacological tool for investigating the diverse roles of PAR1 in cellular signaling. The protocols outlined in these application notes provide a framework for researchers to characterize the inhibitory effects of this compound and to dissect the contributions of PAR1 in various physiological and pathological contexts. The provided data and diagrams serve as a reference for experimental design and data interpretation.
References
Application of FR-171113 in Colitis Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. A growing body of evidence implicates the activation of Protease-Activated Receptor 1 (PAR1) in the pathogenesis of IBD. PAR1, a G-protein coupled receptor activated by proteases like thrombin, is overexpressed in the colonic tissue of IBD patients.[1][2] Its activation is linked to key features of colitis, including increased intestinal permeability, epithelial cell apoptosis, and a pro-inflammatory immune response.[1][3][4]
FR-171113 is a potent and selective non-peptide antagonist of PAR1.[5] While primarily investigated for its antiplatelet activities, its mechanism of action as a PAR1 inhibitor presents a compelling rationale for its application in pre-clinical colitis research models. By blocking the PAR1 signaling pathway, this compound offers a valuable tool to investigate the role of PAR1 in intestinal inflammation and to evaluate the therapeutic potential of PAR1 antagonism in colitis.
These application notes provide a comprehensive overview of the proposed mechanism of action of this compound in colitis, detailed protocols for its use in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, and a summary of expected quantitative outcomes based on studies with other PAR1 antagonists.
Mechanism of Action in Colitis
In the inflamed gut, various proteases, including thrombin, are upregulated. These proteases cleave and activate PAR1 on intestinal epithelial cells, immune cells, and endothelial cells.[1][6] This activation triggers a cascade of downstream signaling events that contribute to the pathology of colitis.
This compound, by competitively inhibiting PAR1, is hypothesized to mitigate colitis through the following mechanisms:
-
Reduction of Pro-inflammatory Cytokine Production: PAR1 activation is associated with a Th17-driven immune response, characterized by the release of cytokines such as IL-17A, IL-22, and IL-23.[4] By blocking PAR1, this compound is expected to suppress the production of these key inflammatory mediators.
-
Preservation of Intestinal Barrier Integrity: PAR1 activation induces apoptosis in intestinal epithelial cells via a caspase-3-dependent pathway and disrupts tight junctions through the activation of myosin light chain kinase.[3] This leads to increased intestinal permeability, a hallmark of IBD. This compound is proposed to protect the epithelial barrier by inhibiting these detrimental effects.
-
Inhibition of Inflammatory Cell Infiltration: The inflammatory response in colitis involves the recruitment of immune cells to the site of inflammation. PAR1 activation contributes to this process. By antagonizing PAR1, this compound may reduce the infiltration of inflammatory cells into the colonic tissue.
Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of this compound.
References
- 1. A role for proteinase-activated receptor–1 in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A role for proteinase-activated receptor-1 in inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteinase-activated receptor 1 activation induces epithelial apoptosis and increases intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease-activated Receptor 1 Plays a Proinflammatory Role in Colitis by Promoting Th17-related Immunity - ProQuest [proquest.com]
- 5. Frontiers | Protease-Activated Receptors in the Intestine: Focus on Inflammation and Cancer [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
FR-171113: A Potent and Selective Tool for Investigating PAR1-Mediated Signaling
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protease-activated receptor 1 (PAR1), a G-protein coupled receptor (GPCR), is a key player in hemostasis, thrombosis, and inflammation.[1][2] Its activation by proteases, most notably thrombin, initiates a cascade of intracellular signaling events that lead to profound cellular responses, including platelet aggregation and endothelial cell activation.[3] FR-171113 is a potent, non-peptide, small molecule antagonist of PAR1.[4] It serves as a valuable tool compound for the specific inhibition of PAR1 signaling, enabling detailed investigation of its physiological and pathological roles. Unlike direct thrombin inhibitors, this compound specifically targets the receptor, offering a more nuanced approach to studying thrombin-mediated cellular activation without affecting the enzymatic activity of thrombin on other substrates.[2]
Mechanism of Action
This compound acts as a competitive antagonist at the PAR1 receptor.[2] Thrombin activates PAR1 by cleaving its N-terminal domain, which unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate signaling.[5] this compound is believed to bind to the same site as the tethered ligand, thereby preventing receptor activation by thrombin or synthetic PAR1-activating peptides (e.g., TRAP-6).[2] This blockade of PAR1 activation subsequently inhibits downstream signaling cascades mediated by Gαq and Gα12/13 proteins.
Data Presentation
The inhibitory potency of this compound has been characterized in various in vitro and in vivo assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Species | Assay | Agonist | Value | Reference(s) |
| IC50 | Human | In vitro platelet aggregation (washed platelets) | Thrombin | 0.29 µM | [4] |
| IC50 | Human | In vitro platelet aggregation (washed platelets) | TRAP-6 | 0.15 µM | [2] |
| IC50 | Guinea Pig | In vitro platelet aggregation | Thrombin | 0.35 µM | [6] |
| IC50 | Guinea Pig | In vitro platelet aggregation | PAR1 agonist peptide | 1.5 µM | [4] |
| pA2 | Human | Schild plot analysis (TRAP-6 induced aggregation) | TRAP-6 | 7.29 | [2] |
| ED50 | Guinea Pig | Ex vivo platelet aggregation | Thrombin | 0.49 mg/kg (s.c.) | [6] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to evaluate the activity of this compound as a PAR1 inhibitor.
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the measurement of platelet aggregation in human platelet-rich plasma (PRP) in response to PAR1 agonists and its inhibition by this compound.
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate (B86180) tubes.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Thrombin receptor-activating peptide 6 (TRAP-6) stock solution (e.g., 1 mM in sterile water).
-
Thrombin stock solution (e.g., 100 U/mL in saline).
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count of the PRP to 2.5 x 10⁸ platelets/mL with PPP.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Aggregation Measurement:
-
Pipette 450 µL of adjusted PRP into an aggregometer cuvette with a stir bar.
-
Add 5 µL of this compound solution at various concentrations (or vehicle control - DMSO) and incubate for 2-5 minutes at 37°C with stirring (e.g., 1000 rpm).
-
Add 50 µL of the agonist (e.g., TRAP-6 to a final concentration of 10-25 µM, or thrombin to a final concentration of 0.1-0.5 U/mL).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the percentage inhibition of aggregation for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Guinea Pigs
This protocol describes a model to evaluate the antithrombotic efficacy of this compound in vivo.[6]
Materials:
-
Male Hartley guinea pigs (300-400 g).
-
This compound for subcutaneous (s.c.) administration.
-
Anesthetic (e.g., pentobarbital (B6593769) sodium).
-
Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water).
-
Doppler flow probe.
-
Surgical instruments.
-
Filter paper discs (2 mm diameter).
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig.
-
Administer this compound (e.g., 0.1-3.2 mg/kg) or vehicle subcutaneously 1 hour before the induction of thrombosis.
-
-
Surgical Procedure:
-
Make a midline cervical incision and expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding tissues.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Induction of Thrombosis:
-
Apply a filter paper disc saturated with 10% FeCl₃ solution to the adventitial surface of the carotid artery for 10 minutes.
-
After 10 minutes, remove the filter paper and rinse the artery with saline.
-
-
Monitoring and Data Analysis:
-
Continuously monitor the carotid artery blood flow using the Doppler flow probe for at least 30 minutes after FeCl₃ application.
-
The primary endpoint is the time to vessel occlusion (cessation of blood flow).
-
Compare the time to occlusion in this compound-treated animals to that in vehicle-treated animals. An increase in the time to occlusion indicates an antithrombotic effect.
-
Visualizations
PAR1 Signaling Pathways
Caption: PAR1 Signaling Pathways and Inhibition by this compound.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for In Vitro Evaluation of a PAR1 Antagonist.
Mechanism of this compound Action
Caption: Competitive Antagonism of PAR1 by this compound.
References
- 1. Gα12 and Gα13: Versatility in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. RhoA downstream of Gq and G12/13 Pathways regulates Protease-activated Receptor-mediated dense granule release in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Light transmission aggregometry (LTA) [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of FR-171113 in Guinea Pigs
Introduction
FR-171113 is a potent and selective antagonist of the platelet-activating factor (PAF) receptor. PAF is a key lipid mediator involved in a variety of inflammatory and allergic responses, including bronchoconstriction, increased vascular permeability, and the recruitment of inflammatory cells such as eosinophils.[1][2] Guinea pigs are a well-established animal model for studying PAF-mediated pathologies, particularly in the context of respiratory and allergic diseases, due to their pronounced sensitivity to PAF.[2][3][4] These application notes provide a generalized framework for the in vivo administration of this compound in guinea pigs to investigate its potential therapeutic effects.
Signaling Pathway of PAF and its Antagonism
Platelet-activating factor (PAF) exerts its biological effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor. This binding activates intracellular signaling cascades, leading to the release of secondary mediators like thromboxane (B8750289) A2 (TxA2) and leukotrienes, which contribute to inflammatory responses.[1][5][6] PAF receptor antagonists, such as this compound, competitively bind to the PAFR, thereby inhibiting PAF-induced signaling and downstream inflammatory effects.
Quantitative Data from Studies of PAF Antagonists in Guinea Pigs
The following tables summarize quantitative data from studies using other PAF antagonists in guinea pigs, which can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of PAF Antagonists on PAF-Induced Bronchoconstriction in Guinea Pigs
| Compound | Administration Route | Dose | PAF Challenge Dose | Inhibition of Bronchoconstriction (IC50) | Reference |
| BN 52021 | Intravenous | - | 60 ng/kg i.v. | 0.90 mg/kg | [3] |
| BN 52111 | Intravenous | - | 60 ng/kg i.v. | 0.27 mg/kg | [3] |
| BN 52115 | Intravenous | - | 60 ng/kg i.v. | 0.36 mg/kg | [3] |
Table 2: Effect of PAF Antagonists on PAF-Induced Changes in Blood Cell Counts in Guinea Pigs
| Compound | Dose (i.v.) | Effect on Leukopenia | Effect on Thrombocytopenia | Reference |
| BN 52021 | > 1 mg/kg | No prevention | Significant inhibition | [3] |
| BN 52111 | > 1 mg/kg | Partial antagonism | Partial antagonism | [3] |
| BN 52115 | > 1 mg/kg | No significant effect | Marked inhibition | [3] |
Experimental Protocols
General Anesthesia and Animal Preparation
Anesthesia is critical for many in vivo procedures in guinea pigs to minimize stress and movement.
-
Anesthetic Agents: A combination of ketamine and xylazine (B1663881) is commonly used. For example, ketamine (40-50 mg/kg) and xylazine (5 mg/kg) administered intraperitoneally (IP) can provide sufficient anesthesia for many procedures.[7] The depth of anesthesia should be monitored regularly by checking for the absence of a pedal withdrawal reflex.
-
Animal Preparation: For intravenous administration, a surgical cut-down to expose a suitable vein (e.g., jugular or femoral vein) may be necessary. For respiratory studies, animals may be tracheostomized and mechanically ventilated.[8] Body temperature should be maintained using a heating pad.
Protocol for Evaluating the Effect of this compound on PAF-Induced Bronchoconstriction
This protocol is designed to assess the ability of this compound to inhibit bronchoconstriction induced by PAF.
-
Animal Model: Male Hartley guinea pigs (300-400g) are commonly used.
-
Anesthesia and Surgery: Anesthetize the guinea pig as described in section 4.1. If required, perform a tracheostomy and connect the animal to a small animal ventilator.
-
Measurement of Bronchoconstriction: Bronchoconstriction can be measured by recording changes in pulmonary inflation pressure or airway resistance.[3]
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., saline, DMSO, or as specified by the manufacturer). The final concentration of the vehicle should be non-toxic and have no effect on the measured parameters.
-
Administer this compound intravenously (or via another desired route) at various doses. A typical pre-treatment time is 5-15 minutes before the PAF challenge.[3]
-
A vehicle control group should be included.
-
-
PAF Challenge: Administer a bolus intravenous injection of PAF (e.g., 60 ng/kg) to induce bronchoconstriction.[3]
-
Data Analysis: Record the peak increase in pulmonary inflation pressure or airway resistance. Calculate the percentage inhibition of the PAF response by this compound at each dose to determine the IC50.
Protocol for Evaluating the Effect of this compound on PAF-Induced Eosinophil Infiltration
This protocol assesses the effect of this compound on the recruitment of eosinophils to the lungs following PAF administration.
-
Animal Model: Male Hartley guinea pigs are suitable.
-
Drug Administration:
-
Administer this compound (at various doses, e.g., intraperitoneally or orally) or vehicle to different groups of animals.
-
After a specified pre-treatment time, administer PAF (e.g., intravenously or via aerosol) to induce eosinophil infiltration.[2] A control group should receive only the vehicle.
-
-
Bronchoalveolar Lavage (BAL): At a predetermined time point after the PAF challenge (e.g., 6-24 hours), euthanize the animals and perform a bronchoalveolar lavage to collect cells from the airways.[2][4]
-
Cell Counting and Differentiation: Centrifuge the BAL fluid to pellet the cells. Resuspend the cells and perform a total cell count. Prepare cytospin slides and stain with a suitable stain (e.g., Wright-Giemsa) to differentiate and count the number of eosinophils, neutrophils, and macrophages.
-
Data Analysis: Compare the number of eosinophils in the BAL fluid of this compound-treated animals to that of vehicle-treated animals.
Experimental Workflow Diagrams
References
- 1. Antagonism of vasoconstriction induced by platelet-activating factor in guinea-pig perfused hearts by selective platelet-activating factor receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eosinophil recruitment into guinea pig lungs after PAF-acether and allergen administration. Modulation by prostacyclin, platelet depletion, and selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of platelet-activating factor (PAF) antagonists on the bronchopulmonary effects of PAF in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antigen challenge induces pulmonary airway eosinophil accumulation and airway hyperreactivity in sensitized guinea-pigs: the effect of anti-asthma drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of action of leukotrienes C4 and D4 in guinea-pig isolated perfused lung and parenchymal strips of guinea pig, rabbit and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of platelet-activating factor on guinea-pig lung parenchyma strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. Bronchoconstrictor effect of thrombin and thrombin receptor activating peptide in guinea-pigs in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Mobilization Assay: Featuring FR-171113 for PAR1 and a Protocol for PAR2 Antagonism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protease-activated receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and pain. Activation of PARs, particularly PAR1 and PAR2, can lead to the mobilization of intracellular calcium, a key second messenger in cellular signaling. This application note provides a detailed protocol for a calcium mobilization assay to characterize receptor antagonists.
It is important to note that while the initial request focused on FR-171113 for PAR2, the scientific literature predominantly identifies this compound as a protease-activated receptor 1 (PAR1) antagonist . This document will first present the data for this compound and its activity on PAR1. Subsequently, a detailed protocol for a calcium mobilization assay will be provided using a well-characterized protease-activated receptor 2 (PAR2) antagonist as an example, as the principles of the assay are applicable to the study of various GPCRs.
Part 1: Characterization of this compound as a PAR1 Antagonist
This compound is a non-peptide antagonist of PAR1. It has been shown to inhibit thrombin-induced platelet aggregation, a process mediated by PAR1 activation.
Data Presentation: this compound Inhibition of PAR1-Mediated Platelet Aggregation
| Compound | Target | Agonist | Assay | IC50 | Reference |
| This compound | PAR1 | Thrombin | Platelet Aggregation | 0.29 µM | |
| This compound | PAR1 | TRAP-6 | Platelet Aggregation | 0.15 µM | |
| This compound | PAR1 | TRAP-6 | Platelet Aggregation | 2.5 µM |
Part 2: Calcium Mobilization Assay for PAR2 Antagonists
This section provides a detailed protocol for a calcium mobilization assay to screen for and characterize PAR2 antagonists.
PAR2 Signaling Pathway
Protease-activated receptor 2 (PAR2) is activated by the proteolytic cleavage of its extracellular N-terminus by proteases such as trypsin or mast cell tryptase. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor and triggering a conformational change. This activation of PAR2, a Gq-coupled receptor, stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be measured using fluorescent calcium indicators.
PAR2 signaling cascade leading to calcium release.
Experimental Workflow for Calcium Mobilization Assay
The following diagram outlines the general workflow for a cell-based calcium mobilization assay to screen for PAR2 antagonists.
<p style="text-align: center; font-style: italic; font-size: </div>
Application Notes and Protocols for FR-171113 in Neuro-inflammatory Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-171113 is a potent and selective, non-peptide antagonist of the Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor that plays a critical role in the interplay between coagulation and inflammation. While extensively studied for its antithrombotic effects, the application of this compound in dissecting neuro-inflammatory pathways is an emerging area of interest. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the role of PAR1 in neuro-inflammation.
Activation of PAR1 on central nervous system (CNS) cells, including microglia, astrocytes, and neurons, by proteases such as thrombin, is implicated in the pathogenesis of various neurological disorders characterized by a neuro-inflammatory component. These conditions include ischemic stroke, traumatic brain injury, multiple sclerosis, and Alzheimer's disease. This compound, by specifically blocking PAR1 signaling, offers a valuable pharmacological tool to elucidate the downstream consequences of PAR1 activation in these disease models and to evaluate the therapeutic potential of PAR1 antagonism.
Mechanism of Action
This compound acts as a competitive antagonist at the PAR1 receptor. It inhibits the signaling cascade initiated by the cleavage of the N-terminal domain of PAR1 by proteases like thrombin. This cleavage unmasks a tethered ligand that binds to the receptor and triggers intracellular signaling. By blocking this activation, this compound can prevent a range of cellular responses, including platelet aggregation, endothelial cell activation, and, importantly for neuro-inflammation, the activation of glial cells and subsequent production of pro-inflammatory mediators.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on in vitro studies.
| Parameter | Species | Assay | Value | Reference |
| IC50 | Human | Thrombin-induced platelet aggregation | 0.29 µM | [1] |
| IC50 | Human | TRAP-6-induced platelet aggregation | 0.15 µM | [1] |
| pA2 | Human | TRAP-6-induced platelet aggregation | 7.29 | [1] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways involving PAR1 in neuro-inflammation and a general experimental workflow for studying the effects of this compound.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Microglia Activation
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines by primary microglia stimulated with a PAR1 agonist.
Materials:
-
Primary rat or mouse microglial cell culture
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Thrombin (human α-thrombin) or TRAP-6 (thrombin receptor agonist peptide)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) as a positive control for microglial activation
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Reagents for RNA extraction and qPCR
-
Reagents for Western blotting (antibodies against phospho-NF-κB p65 and total NF-κB p65)
Procedure:
-
Cell Culture: Isolate primary microglia from neonatal rat or mouse cortices and culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Plate cells in 24-well plates at a density of 1 x 105 cells/well and allow them to adhere for 24-48 hours.
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in culture medium to final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is below 0.1% in all wells, including the vehicle control.
-
Pre-incubate the microglial cells with this compound or vehicle (DMSO) for 1 hour.
-
-
Stimulation:
-
After the pre-incubation period, add the PAR1 agonist (e.g., Thrombin at 1-10 U/mL or TRAP-6 at 10-100 µM) to the wells.
-
Include a positive control group treated with LPS (100 ng/mL).
-
Include a negative control group with no treatment.
-
-
Incubation: Incubate the cells for a designated time period (e.g., 6 hours for qPCR analysis of cytokine mRNA, 24 hours for ELISA of secreted cytokines).
-
Analysis:
-
ELISA: Collect the cell culture supernatants and measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
qPCR: Lyse the cells, extract total RNA, and perform reverse transcription to synthesize cDNA. Quantify the mRNA expression levels of Tnf, Il1b, and Il6 using qPCR. Normalize the data to a housekeeping gene (e.g., Gapdh or Actb).
-
Western Blot: Lyse the cells at an earlier time point (e.g., 30-60 minutes post-stimulation) to assess NF-κB activation. Perform Western blotting using antibodies against phosphorylated and total NF-κB p65.
-
Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of Lipopolysaccharide (LPS)-induced Neuro-inflammation
Objective: To assess the neuroprotective effects of this compound in an in vivo model of systemic inflammation-induced neuro-inflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Equipment for intraperitoneal (i.p.) or intravenous (i.v.) injections
-
Equipment for tissue collection and processing (perfusion pump, microtome)
-
Antibodies for immunohistochemistry (e.g., Iba1 for microglia, GFAP for astrocytes, NeuN for neurons)
-
ELISA kits for brain cytokine levels
Procedure:
-
Animal Groups:
-
Group 1: Vehicle (Saline) + Vehicle (this compound solvent)
-
Group 2: LPS + Vehicle (this compound solvent)
-
Group 3: LPS + this compound (low dose)
-
Group 4: LPS + this compound (high dose)
-
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).
-
Administer this compound or vehicle via i.p. or i.v. injection 30-60 minutes prior to LPS administration. The optimal dose should be determined in pilot studies.
-
-
Induction of Neuro-inflammation:
-
Administer a single i.p. injection of LPS (e.g., 1-5 mg/kg) to induce a systemic inflammatory response and subsequent neuro-inflammation.
-
-
Behavioral Assessment (Optional):
-
At 24-48 hours post-LPS injection, perform behavioral tests to assess sickness behavior, anxiety (e.g., open field test), or cognitive function (e.g., Y-maze).
-
-
Tissue Collection and Analysis:
-
At a designated time point (e.g., 24 hours post-LPS), euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect the brains and post-fix them.
-
Immunohistochemistry: Section the brains and perform immunohistochemical staining for Iba1 (to assess microglial activation and morphology), GFAP (to assess astrocyte reactivity), and NeuN (to assess neuronal survival).
-
Biochemical Analysis: For a separate cohort of animals, collect fresh brain tissue (e.g., hippocampus and cortex), homogenize, and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.
-
Conclusion
This compound represents a valuable pharmacological tool for investigating the role of PAR1 in neuro-inflammatory processes. The provided protocols offer a framework for both in vitro and in vivo studies to elucidate the cellular and molecular mechanisms by which PAR1 antagonism may confer neuroprotection. Further research in this area could pave the way for the development of novel therapeutic strategies for a range of neurological disorders with a significant inflammatory component.
References
Investigating Cancer Cell Migration with FR-171113: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cell migration is a critical process in tumor progression and metastasis, the primary cause of cancer-related mortality. The tumor microenvironment plays a significant role in regulating cell motility, with serine proteases such as thrombin being key effectors. Thrombin, often present at elevated levels in the tumor stroma, activates Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor overexpressed in numerous cancers, including melanoma, breast, lung, and colon cancer.[1][2] Activation of PAR1 by thrombin initiates signaling cascades that promote cell migration, invasion, and angiogenesis, contributing to the metastatic phenotype.[1][3][4]
FR-171113 is a potent and selective non-peptide antagonist of PAR1.[5][6] Originally developed for its antiplatelet activity, its mechanism of action—the specific inhibition of PAR1—makes it a valuable research tool for investigating the role of the thrombin-PAR1 signaling axis in cancer cell migration. These application notes provide detailed protocols for utilizing this compound to study its inhibitory effects on cancer cell migration and invasion in vitro.
Mechanism of Action: The Thrombin-PAR1 Axis in Cancer Cell Migration
Thrombin in the tumor microenvironment cleaves the N-terminus of PAR1, exposing a tethered ligand that binds to the receptor and triggers intracellular signaling. This activation leads to the coupling of G-proteins, primarily Gαq and Gα12/13, which in turn activate downstream effectors.[2] Key signaling pathways implicated in PAR1-mediated cancer cell migration include the Rho/Rho kinase (ROCK) pathway, which regulates cytoskeletal rearrangements and cell motility.[1] Furthermore, PAR1 activation can lead to the upregulation of matrix metalloproteinases (MMPs), such as MMP-2, and vascular endothelial growth factor (VEGF), which facilitate the degradation of the extracellular matrix and promote angiogenesis, respectively.[1][3]
This compound acts as a competitive antagonist at the PAR1 receptor, preventing its activation by thrombin. By blocking this initial step, this compound is hypothesized to inhibit the downstream signaling events that lead to increased cancer cell migration and invasion.
Caption: Hypothesized mechanism of this compound action on cancer cell migration.
Quantitative Data Summary
The following tables present hypothetical data illustrating the potential effects of this compound on cancer cell lines with high PAR1 expression. These tables are for illustrative purposes and actual results may vary depending on the cell line and experimental conditions.
Table 1: Inhibitory Concentration (IC50) of this compound on Cancer Cell Migration
| Cell Line (Cancer Type) | IC50 (µM) for Migration Inhibition |
| MDA-MB-231 (Breast) | 5.2 |
| A375 (Melanoma) | 3.8 |
| HCT116 (Colon) | 7.5 |
| A549 (Lung) | 10.1 |
Table 2: Effect of this compound on Wound Closure Rate in a Scratch Assay
| Treatment | Cell Line: MDA-MB-231 | Cell Line: A375 |
| Wound Closure Rate (% per hour) | ||
| Vehicle Control (DMSO) | 4.5 ± 0.3 | 5.1 ± 0.4 |
| This compound (1 µM) | 3.1 ± 0.2 | 3.5 ± 0.3 |
| This compound (5 µM) | 1.8 ± 0.2 | 2.0 ± 0.2 |
| This compound (10 µM) | 0.9 ± 0.1 | 1.1 ± 0.1 |
Table 3: Inhibition of Transwell Invasion by this compound
| Treatment | Percentage of Invading Cells (Normalized to Control) |
| Cell Line: MDA-MB-231 | |
| Vehicle Control (DMSO) | 100% |
| This compound (1 µM) | 72% |
| This compound (5 µM) | 45% |
| This compound (10 µM) | 21% |
| Cell Line: A375 | |
| Vehicle Control (DMSO) | 100% |
| This compound (1 µM) | 68% |
| This compound (5 µM) | 39% |
| This compound (10 µM) | 18% |
Experimental Protocols
General Considerations:
-
Cell Lines: Use cancer cell lines known to express high levels of PAR1 (e.g., MDA-MB-231, A375). PAR1 expression can be confirmed by Western blot or qPCR.
-
This compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration in all conditions (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Controls: Always include a vehicle control (DMSO) and a positive control for migration stimulation (e.g., thrombin or serum).
Protocol 1: Wound Healing (Scratch) Assay
This assay measures collective cell migration.
Caption: Workflow for the wound healing (scratch) assay.
Materials:
-
PAR1-expressing cancer cells
-
Complete culture medium
-
Serum-free or low-serum medium
-
This compound stock solution
-
Thrombin (positive control)
-
Phosphate-Buffered Saline (PBS)
-
24-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Wound: Once confluent, gently create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with serum-free or low-serum medium containing different concentrations of this compound (e.g., 0, 1, 5, 10 µM) or controls (vehicle, thrombin).
-
Imaging (Time 0): Immediately capture images of the scratch in each well using a microscope at 4x or 10x magnification. Mark the locations for consistent imaging over time.
-
Incubation: Incubate the plate at 37°C in a humidified incubator.
-
Imaging (Time X): Capture images of the same marked locations at regular intervals (e.g., 8, 16, 24 hours).
-
Data Analysis: Measure the area of the scratch at each time point using software like ImageJ. Calculate the wound closure rate as the percentage of the initial wound area that has been repopulated by cells over time.
Protocol 2: Transwell Migration and Invasion Assay
This assay assesses the chemotactic migration of individual cells through a porous membrane. For invasion, the membrane is coated with an extracellular matrix component like Matrigel.
Caption: Workflow for the Transwell migration/invasion assay.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
PAR1-expressing cancer cells
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS or thrombin)
-
This compound stock solution
-
Cotton swabs
-
Methanol (B129727) (for fixing)
-
Crystal Violet stain (0.5% in 25% methanol)
-
Microscope
Procedure:
-
Preparation of Inserts (for Invasion): If performing an invasion assay, thaw Matrigel on ice. Dilute it with cold, serum-free medium and coat the top of the Transwell membrane. Incubate at 37°C for at least 1 hour to allow it to solidify. For migration assays, this step is omitted.
-
Cell Preparation: Culture cells to sub-confluency, then serum-starve them for 12-24 hours. Harvest the cells using trypsin and resuspend them in serum-free medium.
-
Assay Setup:
-
Bottom Chamber: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 24-well plate.
-
Top Chamber: Resuspend the serum-starved cells in serum-free medium containing the desired concentrations of this compound or vehicle control. Add a specific number of cells (e.g., 5 x 10^4) to the top of each Transwell insert.
-
-
Incubation: Incubate the plate for a period that allows for significant migration/invasion but not overgrowth (e.g., 24-48 hours).
-
Removal of Non-Migrated Cells: Carefully remove the medium from the top chamber. Use a wet cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixing and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the cells by placing the insert in Crystal Violet solution for 15-20 minutes.
-
Gently wash the insert in water to remove excess stain and allow it to air dry.
-
-
Quantification: Use a microscope to count the number of stained, migrated cells on the underside of the membrane in several random fields of view. The results can be expressed as the average number of migrated cells per field or as a percentage relative to the vehicle control.
Conclusion
This compound serves as a specific and effective tool for probing the role of the PAR1 signaling pathway in cancer biology. The protocols outlined here provide a robust framework for researchers to investigate the potential of PAR1 antagonism as a therapeutic strategy to inhibit cancer cell migration and invasion. By elucidating the molecular mechanisms governed by PAR1, these studies can contribute to the development of novel anti-metastatic therapies.
References
- 1. Protease-activated receptor-1 (PAR-1): a promising molecular target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-activated receptors (PARs)—biology and role in cancer invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Thrombin inhibition and cisplatin block tumor progression in ovarian cancer by alleviating the immunosuppressive microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FR-171113 in In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR-171113 is a potent and selective non-peptide antagonist of Protease-Activated Receptor 1 (PAR1)[1]. PAR1 is a G-protein coupled receptor activated by thrombin and other proteases, playing a crucial role in thrombosis and platelet aggregation[1]. Emerging evidence highlights the significant involvement of PAR1 signaling in pathological angiogenesis, a hallmark of cancer and other diseases[1][2][3]. Activation of PAR1 on endothelial cells by thrombin can promote endothelial cell proliferation, migration, and invasion, key events in the formation of new blood vessels[4][5]. This is often mediated through the upregulation of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and matrix metalloproteinases (MMPs)[2][6]. Therefore, antagonizing PAR1 signaling with inhibitors like this compound presents a promising strategy for anti-angiogenic therapy.
These application notes provide detailed protocols for utilizing this compound to investigate its anti-angiogenic potential in three key in vitro assays: the tube formation assay, the endothelial cell proliferation assay, and the endothelial cell migration assay.
Mechanism of Action: PAR1 Signaling in Angiogenesis
PAR1 activation on endothelial cells initiates a cascade of intracellular signaling events that collectively promote angiogenesis. Thrombin, a key activator, cleaves the N-terminal domain of PAR1, unmasking a tethered ligand that binds to and activates the receptor. This activation leads to the coupling of G-proteins (Gαq, Gα12/13, and Gαi) and subsequent activation of downstream pathways, including the MAPK/ERK and PI3K/AKT pathways[7]. These pathways are critical for stimulating the proliferation, survival, and migration of endothelial cells[8]. Furthermore, PAR1 signaling can increase the expression of VEGF, a potent pro-angiogenic growth factor, creating a positive feedback loop that enhances the angiogenic response[2][6]. By blocking the activation of PAR1, this compound is hypothesized to inhibit these downstream signaling events, thereby attenuating endothelial cell functions essential for angiogenesis.
Figure 1: Hypothesized signaling pathway of this compound in inhibiting angiogenesis.
Data Presentation: Representative Anti-Angiogenic Effects of a PAR1 Antagonist
The following tables present hypothetical quantitative data to illustrate the expected anti-angiogenic effects of a PAR1 antagonist like this compound in the described assays.
Table 1: Effect of this compound on Endothelial Cell Tube Formation
| Treatment Group | Concentration (µM) | Total Tube Length (% of Control) | Number of Junctions (% of Control) |
| Vehicle Control | - | 100 ± 8.5 | 100 ± 11.2 |
| This compound | 0.1 | 85.3 ± 7.1 | 88.1 ± 9.5 |
| This compound | 1 | 52.1 ± 6.3 | 48.7 ± 5.9 |
| This compound | 10 | 21.5 ± 4.2 | 18.2 ± 3.7 |
| Positive Control (e.g., Sunitinib) | 1 | 25.4 ± 3.9 | 22.5 ± 4.1 |
| Data are represented as mean ± SD. **p<0.01, ***p<0.001 compared to vehicle control. |
Table 2: Effect of this compound on Endothelial Cell Proliferation
| Treatment Group | Concentration (µM) | Proliferation (% of Control) | IC50 (µM) |
| Vehicle Control | - | 100 ± 5.6 | - |
| This compound | 0.1 | 92.4 ± 4.8 | |
| This compound | 1 | 68.7 ± 6.1** | 2.5 |
| This compound | 10 | 35.2 ± 5.3 | |
| This compound | 50 | 15.8 ± 3.9 | |
| Positive Control (e.g., Doxorubicin) | 1 | 45.1 ± 4.5*** | 0.8 |
| Data are represented as mean ± SD. **p<0.01, ***p<0.001 compared to vehicle control. |
Table 3: Effect of this compound on Endothelial Cell Migration
| Treatment Group | Concentration (µM) | Migrated Cells (% of Control) |
| Vehicle Control | - | 100 ± 12.3 |
| This compound | 0.1 | 89.5 ± 10.1 |
| This compound | 1 | 58.2 ± 8.7** |
| This compound | 10 | 29.8 ± 6.5 |
| Positive Control (e.g., Cytochalasin D) | 1 | 33.4 ± 7.1 |
| Data are represented as mean ± SD. **p<0.01, ***p<0.001 compared to vehicle control. |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures when cultured on a basement membrane extract (BME) matrix.
Figure 2: Workflow for the endothelial cell tube formation assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel®)
-
96-well cell culture plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Sunitinib)
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw BME on ice overnight. Pipette 50 µL of cold BME into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells using a gentle dissociation reagent (e.g., Accutase).
-
Cell Seeding: Resuspend the HUVECs in endothelial cell basal medium at a concentration of 2 x 10^5 cells/mL. Prepare serial dilutions of this compound and control compounds in the same medium.
-
Add 100 µL of the cell suspension (containing 2 x 10^4 cells) with the respective treatments to each BME-coated well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification:
-
Brightfield: Visualize tube formation using an inverted microscope.
-
Fluorescence (Optional): Stain cells with Calcein AM for 30 minutes before imaging for enhanced contrast.
-
Capture images of the formed tubular networks.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation rate of endothelial cells.
Materials:
-
HUVECs
-
EGM-2
-
96-well cell culture plates
-
This compound
-
Vehicle control
-
Positive control (e.g., Doxorubicin)
-
Cell proliferation reagent (e.g., WST-1, MTT, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM-2. Allow cells to attach overnight.
-
Treatment: Prepare serial dilutions of this compound and control compounds in EGM-2. Replace the culture medium with 100 µL of the treatment-containing medium.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48-72 hours.
-
Quantification:
-
Add the chosen cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of proliferation relative to the vehicle control and determine the IC50 value for this compound.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of this compound on the directional migration of endothelial cells.
Figure 3: Workflow for the endothelial cell migration (wound healing) assay.
Materials:
-
HUVECs
-
EGM-2
-
24-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a cell scraper
-
This compound
-
Vehicle control
-
Positive control (e.g., Cytochalasin D)
-
Inverted microscope with a camera and image analysis software
Protocol:
-
Cell Seeding: Seed HUVECs in a 24-well plate and grow them to 90-100% confluency.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer in each well.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Treatment: Replace the PBS with 500 µL of endothelial cell basal medium containing serial dilutions of this compound or control compounds.
-
Imaging: Immediately capture images of the scratch in each well (Time 0).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Time-course Imaging: Capture images of the same fields at various time points (e.g., 8, 16, and 24 hours).
-
Quantification: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area for each treatment group.
Conclusion
The provided protocols and application notes serve as a comprehensive guide for researchers to investigate the anti-angiogenic properties of the PAR1 antagonist, this compound. By systematically evaluating its effects on endothelial cell tube formation, proliferation, and migration, a robust in vitro assessment of its potential as an anti-angiogenic agent can be achieved. The illustrative data and pathway diagrams provide a framework for experimental design and interpretation of results.
References
- 1. Inhibition of angiogenesis by small-molecule antagonists of protease-activated receptor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor-1 (PAR-1): a promising molecular target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-activated receptors in cancer: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial Protein C Receptor (EPCR), Protease Activated Receptor-1 (PAR-1) and Their Interplay in Cancer Growth and Metastatic Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-activated receptors (PARs)—biology and role in cancer invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: FR-171113
For researchers, scientists, and drug development professionals, ensuring the complete and consistent solubilization of experimental compounds is fundamental to achieving reliable and reproducible results. This guide addresses common issues encountered when dissolving the protease-activated receptor 1 (PAR1) antagonist, FR-171113, in Dimethyl Sulfoxide (DMSO) and provides practical troubleshooting steps and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The maximum reported solubility of this compound in DMSO is 10 mM or 4.7 mg/mL.[1] It is recommended to not exceed this concentration to avoid precipitation.
Q2: What is the recommended procedure for preparing a stock solution of this compound in DMSO?
A2: To prepare a stock solution, it is crucial to use high-purity, anhydrous DMSO.[2] Both the this compound vial and the DMSO should be at room temperature before mixing to minimize moisture absorption.[2] Add the DMSO to the accurately weighed this compound to achieve the desired concentration.
Q3: My this compound is not fully dissolving in DMSO at room temperature. What should I do?
A3: If you observe particulate matter, you can facilitate dissolution by vortexing the solution vigorously. If particulates remain, sonication in a water bath for a short period can help break down aggregates. Gentle warming of the solution (e.g., to 37°C) can also increase solubility, but prolonged or excessive heating should be avoided to prevent compound degradation.[2]
Q4: The this compound/DMSO solution was clear initially, but a precipitate formed over time. What is the cause?
A4: Precipitation after initial dissolution can occur for a few reasons. DMSO is highly hygroscopic and can absorb moisture from the air, which can reduce the solubility of the compound.[2] Storing the stock solution in a tightly sealed vial, possibly with a desiccant, can help. Another reason could be that the initial concentration was too close to the maximum solubility limit, and slight temperature changes during storage led to precipitation.
Q5: How should I store my this compound stock solution in DMSO?
A5: this compound powder is typically stored at +4°C.[1] For stock solutions in DMSO, it is generally recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Always ensure the vials are tightly sealed to prevent moisture absorption.
Q6: I'm observing precipitation when I dilute my this compound DMSO stock into my aqueous culture media. How can I prevent this?
A6: This is a common issue when a compound is highly soluble in DMSO but poorly soluble in aqueous solutions.[3] To mitigate this, you can try several approaches:
-
Increase the final DMSO concentration in your media: However, be mindful that high concentrations of DMSO can be toxic to cells.[4] It's important to determine the maximum DMSO concentration your cells can tolerate.
-
Use a more dilute stock solution: This will require adding a larger volume to your media, thereby increasing the final DMSO concentration.
-
Pre-warm the media and stock solution: Pre-warming both to 37°C before dilution can sometimes help.[5]
-
Add the stock solution to the media while vortexing: This rapid mixing can help prevent immediate precipitation.
Troubleshooting Guide
If you are experiencing issues with this compound solubility in DMSO, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound solubility issues.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 469.73 g/mol | [1] |
| Chemical Formula | C₁₉H₁₁Cl₃N₂O₄S | [1] |
| Maximum Solubility in DMSO | 10 mM | [1] |
| Maximum Solubility in DMSO | 4.7 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Allow the this compound vial and the anhydrous DMSO to come to room temperature.
-
Weigh out 4.6973 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound.
-
Vortex the vial for 1-2 minutes until the compound is completely dissolved. A clear solution should be observed.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
If necessary, warm the solution to 37°C for a short period to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed vials.
Caption: Workflow for preparing a 10 mM this compound stock solution.
Protocol 2: Dilution of this compound DMSO Stock in Aqueous Media
Materials:
-
10 mM this compound in DMSO stock solution
-
Pre-warmed (37°C) aqueous cell culture media
-
Sterile tubes
Procedure:
-
Determine the final concentration of this compound and the final percentage of DMSO that is non-toxic to your cells (typically ≤ 0.1%).
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Pre-warm your aqueous media to 37°C.
-
Perform serial dilutions if necessary to achieve the final desired concentration.
-
To add the this compound stock to the media, add the required volume of the stock solution dropwise to the pre-warmed media while gently vortexing or swirling the tube. This ensures rapid mixing and can prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit in the aqueous media has been exceeded.
-
Use the freshly prepared solution immediately in your experiments.
References
How to prepare a stable stock solution of FR-171113
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing and handling stable stock solutions of FR-171113.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is soluble up to 10 mM in DMSO.[1] For best practices, use anhydrous (water-free) DMSO to prevent compound precipitation, as DMSO is hygroscopic.
Q2: What is the molecular weight of this compound?
A2: The molecular weight of this compound is 469.73 g/mol .[1] However, it is always best to use the batch-specific molecular weight found on the product vial or Certificate of Analysis for precise calculations.
Q3: How should solid this compound and its stock solutions be stored?
A3: Solid this compound should be stored at +4°C.[1] Once a stock solution in DMSO is prepared, it is recommended to store it in small aliquots in tightly sealed vials at -20°C for up to one month or at -80°C for longer-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles.[2]
Q4: My compound is precipitating when I dilute the DMSO stock solution in my aqueous buffer. What should I do?
A4: This is a common issue known as solvent-shifting precipitation, which occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is less soluble.[3][4] To mitigate this, add the DMSO stock solution dropwise to the vigorously stirring or vortexing aqueous buffer.[4][5] This "reverse dilution" technique helps to ensure rapid dispersal of the compound. Also, ensure the final DMSO concentration in your working solution is as low as possible, typically below 0.5%, to avoid cellular toxicity.[3]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Weight | 469.73 g/mol | [1][6] |
| Solubility in DMSO | Up to 10 mM (4.7 mg/mL) | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Storage (Solid) | +4°C | [1] |
| Storage (DMSO Stock) | -20°C (short-term) or -80°C (long-term) | [2] |
Experimental Protocol: Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and tips
-
Vortex mixer
-
Optional: Bath sonicator
Procedure:
-
Preparation: Before opening the vial, centrifuge it briefly to ensure all the solid compound is at the bottom. Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature.
-
Mass Calculation: To prepare a 10 mM stock solution, you will need to dissolve 4.697 mg of this compound in 1 mL of DMSO. Adjust the mass and volume as needed for your experimental requirements. Use a molarity calculator for convenience.
-
Dissolution:
-
Carefully weigh the desired amount of this compound and add it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes to aid dissolution.
-
-
Troubleshooting Dissolution: If the compound does not fully dissolve, you can:
-
Gently warm the solution: Place the vial in a 37°C water bath for 5-10 minutes.
-
Sonicate the solution: Place the vial in a bath sonicator for 5-10 minutes.
-
Note: One user has reported that achieving a 10 mM concentration can be difficult, with ~7 mM being more readily soluble.[1] If you encounter persistent solubility issues, preparing a slightly lower concentration stock solution is recommended.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in tightly sealed, sterile vials.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Solid this compound will not dissolve in DMSO at 10 mM. | The solubility limit may have been reached. Some batches may have slightly different solubility characteristics. | 1. Try gentle warming (37°C) or bath sonication to aid dissolution. 2. If precipitation persists, prepare a slightly lower concentration stock solution (e.g., 7 mM or 5 mM).[1] |
| The DMSO stock solution appears cloudy or has particulates. | The DMSO may have absorbed water, or the compound may not be fully dissolved. | 1. Ensure you are using anhydrous DMSO and that it has been stored properly. 2. Repeat the dissolution steps (vortexing, warming, sonication). 3. If cloudiness persists, filter the solution through a 0.2 µm syringe filter compatible with DMSO. |
| Precipitation occurs when diluting the stock solution into an aqueous buffer. | This is likely due to the poor aqueous solubility of this compound (solvent-shifting). | 1. Use the "reverse dilution" method: add the DMSO stock dropwise to the full volume of the stirring aqueous buffer.[3][5] 2. Ensure the final concentration of DMSO in your working solution is low (ideally <0.5%) to minimize toxicity and solubility issues.[3] 3. Prepare working solutions fresh and use them immediately. |
Visualizations
Caption: Workflow for preparing a stable this compound stock solution.
Caption: this compound competitively inhibits PAR1 activation by thrombin.
References
Technical Support Center: Optimizing FR-171113 Concentration for Platelet Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FR-171113, a potent and selective PAR1 antagonist, in platelet function assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in platelets?
A1: this compound is a non-peptide antagonist of the Protease-Activated Receptor 1 (PAR1).[1][2] In platelets, thrombin activates PAR1 by cleaving its N-terminal domain, which then acts as a tethered ligand to initiate downstream signaling, leading to platelet activation and aggregation.[3] this compound selectively blocks this receptor, thereby inhibiting thrombin-mediated platelet activation.[2]
Q2: What is the recommended starting concentration range for this compound in in-vitro platelet assays?
A2: Based on published data, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments. The half-maximal inhibitory concentration (IC50) for this compound has been reported to be approximately 0.29 µM for thrombin-induced platelet aggregation and between 0.15 µM and 2.5 µM for aggregation induced by the PAR1 agonist peptide, TRAP-6.[1][2]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For working solutions, it is recommended to dilute the DMSO stock in an appropriate aqueous buffer, such as saline or phosphate-buffered saline (PBS). Ensure the final DMSO concentration in your assay is kept low (typically below 0.5%) to minimize solvent-induced effects on platelet function.
Q4: Is this compound specific for the PAR1 receptor?
A4: Yes, studies have shown that this compound is a specific antagonist for PAR1. It does not inhibit platelet aggregation induced by other agonists such as ADP or collagen, nor does it affect coagulation parameters like prothrombin time or activated partial thromboplastin (B12709170) time.[2] This specificity makes it a valuable tool for isolating the PAR1-mediated component of platelet activation.
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA)
This protocol outlines the use of LTA to measure the inhibitory effect of this compound on platelet aggregation.
1. Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate (B86180).
-
This compound stock solution (10 mM in DMSO).
-
PAR1 agonist (e.g., Thrombin or TRAP-6).
-
Saline or PBS.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Aggregometer and cuvettes with stir bars.
2. Method:
- PRP and PPP Preparation:
- Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
- Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.
- Instrument Setup:
- Warm up the aggregometer to 37°C.
- Calibrate the instrument using PPP for 100% light transmission and PRP for 0% light transmission.
- Assay Procedure:
- Pipette PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C with stirring for at least 2 minutes.
- Add varying concentrations of this compound (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 5-15 minutes).
- Add the PAR1 agonist (e.g., thrombin at a final concentration of 0.1-0.5 U/mL or TRAP-6 at 5-20 µM) to initiate aggregation.
- Record the change in light transmission for 5-10 minutes.
- Data Analysis:
- Determine the maximum percentage of platelet aggregation for each concentration of this compound.
- Plot the percentage of inhibition against the log concentration of this compound to calculate the IC50 value.
Protocol 2: Flow Cytometry for Platelet Activation Markers
This protocol uses flow cytometry to assess the effect of this compound on the expression of platelet activation markers.
1. Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate or acid-citrate-dextrose (ACD).
-
This compound stock solution (10 mM in DMSO).
-
PAR1 agonist (e.g., Thrombin or TRAP-6).
-
Fluorochrome-conjugated antibodies against platelet markers (e.g., CD41/CD61) and activation markers (e.g., P-selectin/CD62P, activated GPIIb-IIIa/PAC-1).
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Flow cytometer.
2. Method:
- Sample Preparation:
- Use either whole blood or PRP. If using PRP, prepare as described in the LTA protocol.
- Incubation and Staining:
- Aliquot samples into flow cytometry tubes.
- Add varying concentrations of this compound (or vehicle control) and incubate for 5-15 minutes at room temperature.
- Add the PAR1 agonist and incubate for 5-10 minutes.
- Add the fluorescently labeled antibodies and incubate for 20 minutes at room temperature in the dark.
- Fixation and Acquisition:
- Add a fixative solution to stop the reaction.
- Acquire samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics and a pan-platelet marker.
- Data Analysis:
- Quantify the percentage of platelets positive for the activation marker and the mean fluorescence intensity.
- Compare the results between the this compound-treated samples and the vehicle control.
Data Presentation
Table 1: Reported IC50 Values for this compound in Platelet Aggregation Assays
| Agonist | Platelet Preparation | IC50 (µM) | Reference |
| Thrombin | Human Washed Platelets | 0.29 | [1][2] |
| TRAP-6 | Human Washed Platelets | 0.15 | [2] |
| TRAP-6 | Not Specified | 2.5 | [1] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or low inhibition of PAR1-agonist induced aggregation | 1. This compound concentration too low. 2. Inadequate incubation time. 3. Degradation of this compound. 4. High agonist concentration. | 1. Perform a dose-response curve with a wider concentration range of this compound. 2. Optimize the pre-incubation time with this compound (e.g., 5, 15, 30 minutes). 3. Prepare fresh working solutions of this compound for each experiment. 4. Titrate the agonist concentration to find an EC50-EC80 range for your assay. |
| Inhibition of non-PAR1 mediated aggregation (e.g., by ADP or collagen) | 1. Potential off-target effects at high concentrations. 2. Non-specific effects of the solvent (DMSO). | 1. Use the lowest effective concentration of this compound. 2. Ensure the final DMSO concentration is below 0.5% and include a vehicle control with the same DMSO concentration. |
| High variability between replicate experiments | 1. Inconsistent platelet preparation. 2. Temperature fluctuations. 3. Inconsistent pipetting. | 1. Standardize the centrifugation protocol for PRP preparation. Allow platelets to rest for 30 minutes before use. 2. Maintain all reagents and samples at the appropriate temperature (usually 37°C for aggregation assays). 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions like PRP. |
| Spontaneous platelet aggregation in control samples | 1. Traumatic venipuncture or improper sample handling. 2. Contamination of reagents or disposables. | 1. Ensure a clean venipuncture and gentle mixing of blood with anticoagulant. 2. Use sterile, high-quality disposables and fresh reagents. |
Visualizations
Caption: PAR1 signaling pathway in platelets and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound in platelet assays.
Caption: Troubleshooting decision tree for experiments using this compound.
References
Troubleshooting inconsistent results with FR-171113
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing FR-171113 effectively in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-peptide antagonist of the Protease-Activated Receptor 1 (PAR1).[1][2][3] Its primary mechanism of action is to block the binding of thrombin to PAR1, thereby inhibiting thrombin-induced platelet aggregation.[1][2] It does not, however, inhibit the protease activity of thrombin itself, nor does it affect coagulation time.[2][3]
Q2: What is the reported IC50 of this compound?
There are varying reports for the half-maximal inhibitory concentration (IC50) of this compound. Values of 0.29 µM and 2.5 µM for inhibiting thrombin-induced platelet aggregation have been published.[1][2] This discrepancy might be attributable to different experimental conditions, such as the use of washed platelets versus platelet-rich plasma.
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO, with a reported maximum concentration of 10 mM.[3] However, some users have reported difficulty in achieving this concentration, suggesting a practical solubility limit that may be slightly lower.[3] For storage, it is recommended to keep the solid compound at +4°C.[3] Once dissolved in DMSO, it is advisable to prepare aliquots and store them at -20°C for up to one month to minimize freeze-thaw cycles.
Q4: Does this compound have any known off-target effects?
While specific off-target effects for this compound are not extensively documented in the provided search results, it is a common consideration for small molecule inhibitors.[4][5][6][7] To ensure the observed effects are due to PAR1 antagonism, it is crucial to include appropriate controls in your experiments. This can include using a structurally unrelated PAR1 antagonist or assessing the effect of this compound on cells that do not express PAR1.
Troubleshooting Inconsistent Results
Issue 1: Higher than expected IC50 value for platelet aggregation inhibition.
If you are observing a higher than expected IC50 value for this compound in your platelet aggregation assays, consider the following potential causes and solutions.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Compound Solubility | Ensure this compound is fully dissolved in DMSO before further dilution into your assay buffer. Visually inspect the stock solution for any precipitates. Consider gently warming the solution to aid dissolution.[3] |
| Compound Stability | Avoid multiple freeze-thaw cycles of your stock solution by preparing single-use aliquots. Ensure the compound has not been stored improperly for an extended period. |
| Assay Conditions | The presence of plasma proteins can sometimes affect the potency of a compound. If you are using platelet-rich plasma, consider performing the assay with washed platelets to see if this impacts the IC50.[2] |
| Agonist Concentration | The concentration of thrombin or TRAP-6 (a synthetic PAR1 agonist peptide) used to induce aggregation can influence the apparent IC50 of an antagonist. Ensure you are using a consistent and appropriate concentration of the agonist. |
Issue 2: No observable effect of this compound in my cellular assay.
If this compound is not producing the expected inhibitory effect in your cellular assay, this troubleshooting workflow can help identify the issue.
A logical workflow for troubleshooting a lack of effect with this compound.
Experimental Protocols
Platelet Aggregation Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on thrombin-induced platelet aggregation.
-
Preparation of Washed Platelets:
-
Collect human blood into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Centrifuge at a low speed to obtain platelet-rich plasma (PRP).
-
Add a prostaglandin (B15479496) (e.g., PGE1) to the PRP to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at a higher speed to pellet the platelets.
-
Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer) and resuspend to the desired concentration.
-
-
Assay Procedure:
-
Pre-incubate the washed platelet suspension with various concentrations of this compound (or vehicle control, e.g., DMSO) for a specified time at 37°C.
-
Initiate platelet aggregation by adding an agonist such as thrombin or TRAP-6.
-
Measure the change in light transmission using a platelet aggregometer. The increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Signaling Pathway
PAR1 Signaling Pathway
This compound acts as an antagonist at the PAR1 receptor, inhibiting the downstream signaling cascade initiated by thrombin.
Simplified PAR1 signaling pathway leading to platelet aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro antiplatelet profile of FR171113, a novel non-peptide thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FR 171113 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 4. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of FR-171113
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of FR-171113.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific non-peptide antagonist of the Protease-Activated Receptor 1 (PAR1), also known as the thrombin receptor.[1][2][3][4] It exerts its effect by inhibiting the signaling pathway activated by thrombin, which plays a crucial role in platelet aggregation.
Q2: Are there any known off-target effects of this compound?
Current research and in vitro studies suggest that this compound is highly selective for PAR1. It has not been shown to have significant inhibitory effects on platelet aggregation induced by other agonists such as ADP or collagen, even at high concentrations.[2][5][6] Furthermore, this compound does not appear to affect coagulation time.[3][4]
Q3: My experiment shows unexpected results. Could this be due to off-target effects of this compound?
While this compound is known for its high selectivity, unexpected experimental outcomes can arise from various factors. Before concluding an off-target effect, consider the following troubleshooting steps:
-
Reagent Purity and Concentration: Verify the purity of your this compound stock and confirm the final concentration used in your assay.
-
Assay Conditions: Ensure that experimental conditions such as pH, temperature, and incubation times are consistent and optimized for your specific assay.
-
Cell Line/System Specificity: The expression and coupling of PAR1 can vary between different cell types and experimental systems. Characterize PAR1 expression and function in your specific model.
-
Control Experiments: Include appropriate positive and negative controls to validate your assay's performance. For example, use a known PAR1 agonist like TRAP-6 to confirm receptor activity.
Q4: How does this compound differ from other antiplatelet agents?
Unlike direct thrombin inhibitors such as argatroban, this compound does not inhibit the enzymatic activity of thrombin itself.[2] Instead, it specifically blocks the PAR1 receptor, preventing thrombin from activating platelets through this pathway. This targeted mechanism of action is believed to contribute to its favorable safety profile, particularly regarding bleeding time.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No inhibition of thrombin-induced platelet aggregation | 1. Inactive this compound: Improper storage or degradation of the compound. 2. Low PAR1 expression: The experimental system (e.g., cell line) may not express sufficient levels of PAR1. 3. Assay interference: Components of the assay buffer or media may interfere with this compound activity. | 1. Use a fresh, validated stock of this compound. Store as recommended by the supplier. 2. Confirm PAR1 expression using techniques like Western blot, qPCR, or flow cytometry. 3. Perform the assay in a simplified buffer system to rule out interference. |
| Inhibition of ADP or collagen-induced platelet aggregation | 1. Non-specific effects at very high concentrations: Although selective, extremely high concentrations may lead to non-specific interactions. 2. Contamination: The this compound stock or other reagents may be contaminated. | 1. Perform a dose-response curve to determine the optimal concentration range for selective PAR1 inhibition. 2. Use fresh, sterile reagents and filter-sterilize solutions where appropriate. |
| Prolonged coagulation time observed | 1. Experimental artifact: This is an unexpected finding based on current data.[3][4] Re-evaluate the experimental setup. 2. Contamination with an anticoagulant. | 1. Repeat the coagulation assay with fresh reagents and appropriate controls. Ensure the correct concentration of this compound is used. 2. Test all reagents for potential anticoagulant activity. |
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound from various studies.
| Assay | Species | IC50 / pA2 | Reference |
| Thrombin-induced platelet aggregation | Human | 0.29 µM | [2] |
| TRAP-6-induced platelet aggregation | Human | 0.15 µM | [2] |
| TRAP-6-induced platelet aggregation | 2.5 µM | [3][4] | |
| Schild plot analysis (TRAP-6-induced aggregation) | Human | pA2 = 7.29 | [2] |
| PAR1 agonist peptide-induced platelet aggregation | Guinea Pig | 1.5 µM | [6] |
| Thrombin-induced platelet aggregation | Guinea Pig | 0.35 µM | [6] |
Experimental Protocols
Platelet Aggregation Assay (as described in Kato et al., 1999)
-
Preparation of Washed Platelets:
-
Collect human venous blood into a tube containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Centrifuge the blood at 180 x g for 10 minutes to obtain platelet-rich plasma (PRP).
-
Add a prostaglandin (B15479496) I2 solution to the PRP to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.
-
Wash the platelet pellet with a Tyrode-HEPES buffer (pH 6.5) and centrifuge again.
-
Resuspend the final platelet pellet in Tyrode-HEPES buffer (pH 7.4) to the desired concentration.
-
-
Aggregation Measurement:
-
Pre-warm the washed platelet suspension to 37°C.
-
Add various concentrations of this compound or vehicle control and incubate for a specified time.
-
Initiate platelet aggregation by adding an agonist (e.g., thrombin or TRAP-6).
-
Measure the change in light transmission using an aggregometer. The extent of aggregation is compared to the vehicle control to determine the inhibitory effect of this compound.
-
Visualizations
Caption: PAR1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the in vitro antiplatelet activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro antiplatelet profile of FR171113, a novel non-peptide thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FR 171113 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Antiplatelet therapy: thrombin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
FR-171113 Stability in Cell Culture Media: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of FR-171113 in cell culture media. The information is presented in a question-and-answer format to address common issues and provide clear troubleshooting pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a potent and specific non-peptide antagonist of the Protease-Activated Receptor 1 (PAR1).[1][2][3] It is used in research to study PAR1-mediated signaling and has shown antiplatelet activity in vitro.[1][3]
Q2: How should I store this compound?
For long-term stability, this compound should be stored at +4°C as a solid.[1]
Q3: How do I prepare a stock solution of this compound?
This compound is soluble in DMSO up to 10 mM.[1] It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent like DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What are the potential signs of this compound degradation in my experiments?
A loss of the expected biological effect, such as a diminished inhibition of thrombin-induced platelet aggregation, could indicate degradation of the compound.[3] Inconsistent results between experiments or a gradual decrease in efficacy over the duration of a long-term cell culture experiment can also be signs of instability.
Q5: What general factors can affect the stability of a small molecule like this compound in cell culture media?
Several factors can influence the stability of small molecules in aqueous solutions like cell culture media. These include:
-
Temperature: Higher temperatures can accelerate degradation.[4]
-
pH: The pH of the cell culture medium can affect the chemical stability of a compound.[4]
-
Light: Exposure to light can cause photodegradation of sensitive compounds.[4]
-
Oxidation: Components in the media or exposure to air can lead to oxidative degradation.[4]
-
Enzymatic Degradation: Enzymes present in the cell culture, particularly if using serum, can metabolize or degrade the compound.[4]
-
Media Components: Certain components in the media, such as amino acids or vitamins, can potentially interact with and degrade the compound.[5][6]
Troubleshooting Guide: Unexpected Experimental Results
This guide addresses common issues that may arise during your experiments with this compound that could be related to its stability.
Issue 1: I am not observing the expected biological activity of this compound.
-
Question: Did you recently prepare a new stock solution?
-
Answer: If so, verify the weighing and dilution calculations. An error in the preparation of the stock solution is a common source of unexpected results.
-
-
Question: How was the stock solution stored?
-
Answer: Ensure the stock solution was stored properly at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and exposure to moisture. Avoid repeated freeze-thaw cycles.
-
-
Question: Could the compound have degraded in the working solution?
-
Answer: Prepare fresh working solutions from your stock solution for each experiment. Do not store diluted aqueous solutions of this compound for extended periods.
-
Issue 2: The effect of this compound decreases over the course of my multi-day experiment.
-
Question: How often are you adding this compound to your cell culture?
-
Answer: If the compound has a limited half-life in your cell culture medium, its effective concentration will decrease over time. Consider replenishing the compound with each media change.
-
-
Question: Have you assessed the stability of this compound in your specific cell culture medium?
-
Answer: The stability of a compound can be medium-dependent. It is advisable to perform a stability study to determine the half-life of this compound in your specific experimental conditions.
-
Summary of this compound Properties
| Property | Value | Reference |
| Molecular Weight | 469.73 | [1] |
| Formula | C₁₉H₁₁Cl₃N₂O₄S | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 10 mM in DMSO | [1] |
| Storage | Store at +4°C | [1] |
| Mechanism of Action | PAR1 Antagonist | [1][2] |
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
Objective: To determine the concentration of this compound remaining in cell culture medium over time under standard culture conditions.
Materials:
-
This compound
-
DMSO (anhydrous, high-quality)
-
Your specific cell culture medium (with and without serum, if applicable)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes or a multi-well plate
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the stock solution in your cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM). Prepare separate solutions for media with and without serum if you use both.
-
Incubation: Aliquot the working solutions into sterile tubes or wells of a plate. Incubate these samples under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point serves as your initial concentration control.
-
Sample Storage: Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.
-
Sample Analysis:
-
Thaw the samples and, if necessary, precipitate any proteins (e.g., with acetonitrile).
-
Centrifuge to pellet any precipitates.
-
Analyze the supernatant by HPLC to quantify the remaining concentration of this compound. An appropriate analytical standard curve for this compound should be prepared.
-
-
Data Analysis: Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in your specific cell culture medium.
Visualizing Workflows and Influencing Factors
Caption: Troubleshooting workflow for suspected this compound instability.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro antiplatelet profile of FR171113, a novel non-peptide thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities [mdpi.com]
Preventing FR-171113 precipitation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the precipitation of FR-171113 in aqueous solutions. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant biological pathway information to support your research and development activities.
Troubleshooting Guide: Preventing this compound Precipitation
This compound is a potent, non-peptide antagonist of the Protease-Activated Receptor 1 (PAR1) with known low aqueous solubility. Precipitation is a common challenge when preparing and using this compound in aqueous-based assays and formulations. This guide provides a systematic approach to diagnosing and resolving precipitation issues.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] It is soluble in DMSO up to 10 mM.[1] Ensure the DMSO is anhydrous, as absorbed water can reduce the solubility of hydrophobic compounds.
Q2: Why does my this compound precipitate when I dilute the DMSO stock solution into an aqueous buffer or cell culture medium?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. When the DMSO stock is introduced into an aqueous environment, the DMSO rapidly disperses, and the this compound molecules are forced into a solution where they have very low solubility, causing them to aggregate and precipitate.
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant toxicity. However, it is crucial to perform a vehicle control experiment with the same final DMSO concentration to account for any solvent-induced effects.
Q4: Can I store this compound in an aqueous working solution?
A4: It is strongly recommended to prepare aqueous working solutions of this compound fresh for each experiment. Small molecules with low aqueous stability should not be stored in aqueous solutions for extended periods. Stock solutions in DMSO should be stored in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: How can I increase the aqueous solubility of this compound for my experiments?
A5: Several strategies can be employed to enhance the aqueous solubility of this compound:
-
Co-solvents: The addition of a water-miscible organic solvent can increase solubility.
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent.
-
Excipients: The use of solubilizing agents like surfactants or cyclodextrins can be effective.
Quantitative Data on Solubility and Formulation
Currently, there is limited publicly available quantitative data on the solubility of this compound in various aqueous buffers and co-solvent systems. The primary reported solubility is in DMSO. The following table provides general guidance on formulating poorly water-soluble compounds.
| Formulation Strategy | Example Agents | Typical Concentration | Considerations |
| Co-solvents | Ethanol, Polyethylene Glycol (PEG) 400, Propylene Glycol | 1-20% (v/v) | Can have biological effects at higher concentrations. |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20) | 0.01-1% (v/v) | Can form micelles to encapsulate hydrophobic compounds; may interfere with some assays. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1-10% (w/v) | Forms inclusion complexes to increase apparent water solubility.[2][3][4][5][6] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay for this compound in Aqueous Buffers
This protocol allows for the determination of the maximum concentration of this compound that can be achieved in a specific aqueous buffer without immediate precipitation.
Materials:
-
This compound
-
High-purity DMSO
-
Aqueous buffer of interest (e.g., PBS, Tris-HCl)
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm)
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Set up the 96-well plate: Add 198 µL of the aqueous buffer to multiple wells.
-
Create a serial dilution of the DMSO stock: In a separate plate, prepare a 2-fold serial dilution of the 10 mM this compound stock solution in DMSO.
-
Add the compound to the buffer: Transfer 2 µL of each concentration from the DMSO dilution plate to the corresponding wells of the buffer plate. This will result in a final DMSO concentration of 1%.
-
Mix and incubate: Mix the plate thoroughly on a plate shaker for 5 minutes at room temperature.
-
Measure turbidity: Immediately measure the absorbance of each well at 620 nm.
-
Data analysis: The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is considered the kinetic solubility.
Protocol 2: Platelet Aggregation Assay using this compound
This protocol is a general method for assessing the inhibitory effect of this compound on platelet aggregation induced by a PAR1 agonist, such as Thrombin Receptor Activating Peptide 6 (TRAP-6).[7][8]
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound dissolved in DMSO.
-
TRAP-6 (PAR1 agonist).
-
Light Transmission Aggregometer (LTA).
Procedure:
-
Prepare PRP and PPP:
-
Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
-
Standardize platelet count: Adjust the platelet count of the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregometer setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument with PPP (100% aggregation) and PRP (0% aggregation).
-
-
Inhibition assay:
-
Pipette PRP into the aggregometer cuvettes with a magnetic stir bar.
-
Add various concentrations of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Initiate aggregation by adding a fixed concentration of TRAP-6.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data analysis: Determine the percentage of inhibition of platelet aggregation for each concentration of this compound and calculate the IC₅₀ value.
Biological Pathway
PAR1 Signaling Pathway
This compound is an antagonist of the Protease-Activated Receptor 1 (PAR1). PAR1 is a G-protein coupled receptor (GPCR) that is activated by the cleavage of its N-terminus by proteases, most notably thrombin. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor and initiating downstream signaling.[9][10][11][12][13]
Caption: Simplified PAR1 signaling cascade leading to platelet aggregation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. chemicaljournals.com [chemicaljournals.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protease Activated Receptor-1 (PAR-1) Mediated Platelet Aggregation is Dependant on Clopidogrel Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antiplatelet profile of FR171113, a novel non-peptide thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Integration of Endothelial Protease-activated Receptor-1 Inflammatory Signaling by Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Adjusting FR-171113 Dosage for Different Cell Types
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of FR-171113, a selective non-peptide antagonist of Protease-Activated Receptor 1 (PAR1), for various cell types.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a specific and non-peptide antagonist of Protease-Activated Receptor 1 (PAR1).[1] It functions by inhibiting the binding of thrombin and other activating proteases to PAR1, thereby blocking downstream signaling pathways. In platelets, this inhibition prevents aggregation.[2] In other cell types, such as endothelial cells, fibroblasts, and cancer cells, PAR1 activation can influence proliferation, inflammation, and extracellular matrix deposition; this compound is expected to modulate these processes.
Q2: What is a recommended starting concentration for this compound in a new cell line?
The optimal concentration of this compound is highly cell-type dependent. For initial experiments, a broad concentration range is recommended to establish a dose-response curve. Based on available data for this compound and other PAR1 antagonists, a starting range of 10 nM to 10 µM is advisable.
-
For platelet-based assays: IC50 values are reported to be in the range of 0.15 µM to 0.29 µM.[2]
-
For other cell types (e.g., cancer cells, fibroblasts, immune cells): Direct data for this compound is limited. However, studies with other PAR1 antagonists, such as SCH79797, have shown effects in the nanomolar to low micromolar range (e.g., 35-150 nM in gastric cancer cells).[3]
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How does the expression level of PAR1 in a cell line affect the required dosage of this compound?
The level of PAR1 expression is a key factor in determining the effective concentration of this compound. Cell lines with higher PAR1 expression may require higher concentrations of the antagonist to achieve a similar level of inhibition. It is recommended to quantify PAR1 expression levels (e.g., via qPCR, Western blot, or flow cytometry) in your cell line of interest to better interpret dose-response data.
Q4: What is the known cytotoxicity of this compound?
Currently, there is limited publicly available data on the specific cytotoxicity profile of this compound across a wide range of cell types. Therefore, it is essential to perform a cytotoxicity assay in parallel with your functional assays to distinguish between PAR1-specific inhibition and general cellular toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Concentration is too low. 2. Cell line does not express functional PAR1. 3. Incubation time is too short. 4. Compound degradation. | 1. Increase the concentration range in your dose-response experiment. 2. Verify PAR1 expression in your cell line. 3. Increase the incubation time with this compound. 4. Ensure proper storage and handling of the this compound stock solution. |
| High cell death observed at all effective concentrations | 1. this compound is cytotoxic to the cell line at the tested concentrations. 2. Solvent (e.g., DMSO) toxicity. | 1. Perform a cytotoxicity assay to determine the IC50 for cell death. Select a concentration for functional assays that is well below the cytotoxic threshold. 2. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.1%). |
| Inconsistent results between experiments | 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Cell passage number. | 1. Maintain a consistent cell seeding density for all experiments. 2. Standardize all incubation times. 3. Use cells within a consistent and low passage number range. |
Data Presentation: Effective Concentrations of PAR1 Antagonists
| Compound | Cell Type | Assay | Effective Concentration (IC50) | Reference |
| This compound | Human Washed Platelets | Thrombin-induced aggregation | 0.29 µM | [2] |
| This compound | Human Washed Platelets | TRAP-6-induced aggregation | 0.15 µM | [2] |
| SCH79797 | MKN45/PAR1 Gastric Cancer Cells | Proliferation Assay | 35 - 150 nM | [3] |
| Unnamed PAR1 Antagonist | Rat Hepatic Stellate Cells | Inhibition of proliferation, contraction, MCP-1 production, and collagen I synthesis | Not specified, but effective in vitro | [4] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines the steps to determine the effective concentration range of this compound for a specific cell line and functional endpoint.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Reagents for your specific functional assay (e.g., proliferation assay, cytokine ELISA, migration assay)
-
Plate reader or other appropriate detection instrument
Methodology:
-
Cell Seeding:
-
Culture your cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase during the assay.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to prepare a range of working concentrations (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM, 10 µM).
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a duration appropriate for your specific assay (e.g., 24, 48, or 72 hours). This should be based on the cell line's doubling time and the biological process being investigated.
-
-
Functional Assay:
-
Perform your chosen functional assay according to its specific protocol.
-
-
Data Analysis:
-
Measure the output of your functional assay (e.g., absorbance, fluorescence, luminescence).
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 or EC50 value.
-
Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay
This protocol describes how to evaluate the cytotoxic effects of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from Protocol 1 to seed the cells and treat them with a range of this compound concentrations.
-
-
Incubation:
-
Incubate the plate for the same duration as your functional assay (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the cytotoxic IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for dosage optimization.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro antiplatelet profile of FR171113, a novel non-peptide thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The activation of Proteinase-Activated Receptor-1 (PAR1) mediates gastric cancer cell proliferation and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAR1 antagonism protects against experimental liver fibrosis. Role of proteinase receptors in stellate cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low potency of FR-171113 in specific assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the use of FR-171113, a non-peptide antagonist of the Protease-Activated Receptor 1 (PAR1).
Troubleshooting Guide: Overcoming Low Potency of this compound
Low potency or lack of activity of this compound in specific assays can be a significant challenge. This guide provides a systematic approach to identify and resolve common issues.
Problem: Observed IC50/EC50 for this compound is higher than expected or the compound shows minimal to no effect.
| Potential Cause | Explanation | Recommended Action |
| 1. Compound Solubility | This compound has limited solubility. While datasheets may state solubility up to 10 mM in DMSO, user experiences suggest it may be lower, around 7 mM.[1] Incomplete dissolution will lead to an overestimation of the compound's concentration and thus, an apparent lack of potency. | - Prepare stock solutions in 100% DMSO. - Gently warm the solution (e.g., to 37°C) and sonicate to aid dissolution. - Visually inspect the stock solution for any precipitate before making dilutions. - When diluting into aqueous assay buffers, ensure the final DMSO concentration is kept low (typically <0.5%) to avoid precipitation. |
| 2. Improper Storage and Handling | Like many small molecules, this compound can degrade if not stored correctly. Repeated freeze-thaw cycles of stock solutions can also lead to degradation or precipitation. | - Store solid this compound at +4°C.[2] - Prepare stock solutions in DMSO, aliquot into single-use volumes, and store at -20°C for up to one month.[3] - Avoid repeated freeze-thaw cycles. - Allow aliquots to equilibrate to room temperature before opening to prevent condensation. |
| 3. Compound Purity and Integrity | The purity of the compound can affect its activity. Impurities may interfere with the assay or the actual concentration of the active compound may be lower than assumed. | - Verify the purity of your batch of this compound, for example, via HPLC/MS. - Purchase from a reputable supplier that provides a certificate of analysis with purity data. |
| 4. Suboptimal Agonist Choice and Concentration | In assays using thrombin as an agonist, other Protease-Activated Receptors (PARs), such as PAR4 on human platelets, can also be activated, potentially masking the specific inhibition of PAR1.[4] The concentration of the agonist used will also influence the IC50 of the antagonist. | - Use a PAR1-specific agonist peptide like SFLLRN or TRAP-6 to ensure the observed effect is solely through PAR1.[1][5] - Perform an agonist dose-response curve to determine the EC50 and use a concentration at or near the EC80 for antagonist testing. |
| 5. Cell System and Receptor Expression Levels | The potency of a GPCR antagonist can be influenced by the level of receptor expression in the cell system used.[5] Different cell types (e.g., platelets, endothelial cells, transfected cell lines) will have varying levels of PAR1 expression, which can alter the apparent potency of this compound. | - Confirm PAR1 expression in your chosen cell system (e.g., via qPCR, Western blot, or flow cytometry). - Be aware that the effects of PAR1 modulation can differ between cell types, such as platelets and endothelial cells.[1] |
| 6. Assay Endpoint and Biased Signaling | PAR1 is known to exhibit "biased signaling," meaning it can activate different downstream pathways depending on the activating ligand and cellular context.[6][7] this compound might be more potent at inhibiting certain signaling pathways over others. An assay measuring platelet aggregation, for example, may yield a different potency value than an assay measuring calcium mobilization or ERK phosphorylation. | - If possible, measure more than one downstream signaling endpoint to get a comprehensive understanding of this compound's activity in your system. - Choose an assay endpoint that is most relevant to your biological question. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific, non-peptide, competitive antagonist of Protease-Activated Receptor 1 (PAR1).[5] It works by blocking the binding of the natural agonist, thrombin, or synthetic agonist peptides to the receptor, thereby inhibiting downstream signaling pathways that lead to cellular responses like platelet aggregation.[1][5]
Q2: What are the reported IC50 values for this compound?
A2: The reported IC50 values for this compound can vary depending on the assay conditions. Below is a summary of reported values:
| Assay | Agonist | Cell/System | Reported IC50 | Reference |
| Platelet Aggregation | Thrombin | Human Washed Platelets | 0.29 µM | [5] |
| Platelet Aggregation | TRAP-6 | Human Washed Platelets | 0.15 µM | [5] |
| Platelet Aggregation | Thrombin/TRAP-6 | Not Specified | 2.5 µM | [2] |
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal results, follow these guidelines:
-
Solvent: Use 100% DMSO to prepare the initial stock solution.[2]
-
Concentration: Aim for a stock concentration of 1-10 mM. Be aware that solubility might be challenging at the higher end of this range.[1]
-
Dissolution: If the compound does not dissolve readily, gentle warming (e.g., 37°C) and sonication can be used.
-
Storage of Solid: Store the solid compound at +4°C.[2]
-
Storage of Solutions: Aliquot the DMSO stock solution into single-use tubes and store at -20°C for up to one month.[3] Avoid repeated freeze-thaw cycles.
Q4: Can I use this compound to study PAR1 signaling in cells other than platelets?
A4: Yes, this compound can be used to study PAR1 signaling in other cell types that express this receptor, such as endothelial cells and various cancer cell lines.[1][6] However, it is important to consider that the cellular response to PAR1 activation and inhibition can be cell-type specific due to differences in receptor expression levels and downstream signaling pathways ("biased signaling").[6][7] Therefore, the observed potency and effects of this compound may differ from those seen in platelets.
Experimental Protocols
Key Experiment 1: Human Platelet Aggregation Assay
This protocol is for measuring the inhibitory effect of this compound on agonist-induced platelet aggregation using Light Transmission Aggregometry (LTA).
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate tubes.
-
This compound and a PAR1-specific agonist (e.g., TRAP-6).
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Light Transmission Aggregometer.
Procedure:
-
Preparation of PRP and PPP:
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.[8]
-
-
Assay:
-
Pipette PRP into cuvettes with a magnetic stir bar and allow to equilibrate to 37°C.
-
Add various concentrations of this compound (or vehicle control) to the PRP and pre-incubate for a defined period (e.g., 2-5 minutes).
-
Add the PAR1 agonist (e.g., TRAP-6 at its EC80 concentration) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.[8]
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Key Experiment 2: Calcium Mobilization Assay
This protocol describes how to measure the effect of this compound on PAR1-mediated intracellular calcium mobilization in a cell line expressing PAR1 (e.g., HEK293 or endothelial cells).
Materials:
-
PAR1-expressing cells.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound and a PAR1-specific agonist (e.g., SFLLRN).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating:
-
Plate PAR1-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Remove the growth medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate buffer for 45-60 minutes at 37°C.[9]
-
-
Compound Addition:
-
Wash the cells to remove excess dye.
-
Add buffer containing various concentrations of this compound (or vehicle control) to the wells and pre-incubate.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).[9]
-
Establish a baseline fluorescence reading.
-
Inject the PAR1 agonist (e.g., SFLLRN) and immediately begin recording the fluorescence intensity over time to measure the calcium flux.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak - baseline) for each well.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
References
- 1. ashpublications.org [ashpublications.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. PAR1-mediated Non-periodical Synchronized Calcium Oscillations in Human Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 6. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Characterizing Modulators of Protease-activated Receptors with a Calcium Mobilization Assay Using a Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling FR-171113
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the PAR1 antagonist, FR-171113. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, non-peptide antagonist of Protease-Activated Receptor 1 (PAR1).[1][2] Its primary mechanism of action is to block the signaling cascade initiated by the activation of PAR1, which is a key receptor for thrombin in platelets. By inhibiting PAR1, this compound effectively reduces thrombin-induced platelet aggregation.[1][3]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at +4°C.[1][2] Once reconstituted in a solvent such as DMSO, it is recommended to prepare aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage of up to one month, -20°C is generally sufficient.[4]
Q3: What is the recommended solvent for this compound and what is its solubility?
This compound is soluble in Dimethyl Sulfoxide (DMSO) up to 10 mM.[1][2] It is advisable to use anhydrous DMSO to prevent potential degradation of the compound due to moisture absorption.[4]
Q4: How stable is this compound in a DMSO stock solution?
While specific long-term stability data for this compound in DMSO is not extensively published, general guidelines for storing compound libraries in DMSO suggest that many compounds remain stable for extended periods when stored correctly. For typical laboratory use, stock solutions in DMSO are often considered stable for up to 3-6 months when stored at -80°C.[4] However, for critical experiments, it is always best practice to use freshly prepared stock solutions or to periodically check the purity of older stocks via analytical methods like HPLC-MS.[4] Chemical decomposition in DMSO at room temperature has been observed for some classes of compounds.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 469.73 g/mol | [1][2] |
| Formula | C₁₉H₁₁Cl₃N₂O₄S | [1][2] |
| Purity | ≥98% (HPLC) | [2] |
| IC₅₀ (Thrombin-induced platelet aggregation) | 0.29 µM | [3] |
| IC₅₀ (TRAP-6-induced platelet aggregation) | 0.15 µM | [3] |
| Solubility in DMSO | Up to 10 mM | [1][2] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Solid | +4°C | Long-term | [1][2] |
| DMSO Stock Solution | -20°C | Up to 1 month (short-term) | [4] |
| DMSO Stock Solution | -80°C | Up to 3-6 months (long-term) | [4] |
Experimental Protocols
Detailed Methodology: Platelet Aggregation Assay using this compound
This protocol outlines the key steps for performing a platelet aggregation assay using Light Transmission Aggregometry (LTA) to evaluate the inhibitory effect of this compound.
Materials and Reagents:
-
This compound
-
Anhydrous DMSO
-
Human whole blood
-
3.2% Sodium Citrate (B86180)
-
PAR1 agonist (e.g., Thrombin or TRAP-6)
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
Aggregometer and cuvettes with stir bars
-
Pipettes and sterile tips
Experimental Workflow Diagram:
Caption: Workflow for a platelet aggregation assay with this compound.
Step-by-Step Procedure:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). Handle the blood gently to prevent premature platelet activation.[6]
-
Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.[6]
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., >1500 x g) for 15 minutes to obtain PPP.[6]
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.
-
-
Platelet Aggregation Assay:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibrate the aggregometer using PPP to set 100% light transmission and PRP to set 0% light transmission.
-
Pipette PRP into an aggregometer cuvette containing a magnetic stir bar and place it in the heating block to equilibrate for a few minutes with stirring.[6]
-
Add a small volume of the desired concentration of this compound (or DMSO as a vehicle control) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes).
-
Initiate the aggregation by adding the PAR1 agonist (e.g., thrombin or TRAP-6) at a concentration known to induce a submaximal response.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.[6]
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
Troubleshooting Guide
Issue 1: Lower than expected solubility of this compound in DMSO.
-
Possible Cause: While the stated solubility is up to 10 mM, some users have reported difficulty in achieving this concentration, with the compound dissolving at around 7 mM.[2] This could be due to batch-to-batch variability or the presence of moisture in the DMSO.
-
Solution:
-
Use fresh, anhydrous DMSO.
-
Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution.
-
If a 10 mM stock is not achievable, prepare a lower concentration stock and adjust subsequent dilutions accordingly.
-
Issue 2: Inconsistent or weak inhibition of platelet aggregation.
-
Possible Cause 1: Degradation of this compound in stock solution.
-
Solution: Prepare a fresh stock solution of this compound from the solid compound. Avoid multiple freeze-thaw cycles of the stock solution by preparing aliquots.[4]
-
-
Possible Cause 2: Suboptimal experimental conditions.
-
Solution:
-
Ensure the PAR1 agonist is potent and used at an appropriate concentration to induce a consistent submaximal aggregation.
-
Verify that the incubation time with this compound is sufficient for the antagonist to bind to PAR1 before adding the agonist.
-
Confirm that the platelet count in the PRP is within the optimal range for the assay.
-
-
Issue 3: High background or "spontaneous" platelet aggregation.
-
Possible Cause: Premature platelet activation during blood collection or sample handling.[7]
-
Solution:
Signaling Pathway
PAR1 Signaling Pathway in Platelets:
Activation of PAR1 by thrombin initiates a complex signaling cascade through various G proteins, leading to platelet activation and aggregation.
Caption: Simplified PAR1 signaling pathway in platelets.
References
- 1. Antiplatelet therapy: thrombin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antiplatelet profile of FR171113, a novel non-peptide thrombin receptor antagonist [ouci.dntb.gov.ua]
- 3. In vitro antiplatelet profile of FR171113, a novel non-peptide thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Impact of serum on FR-171113 activity in cell culture
Welcome to the technical support center for FR-171113. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in cell culture experiments, with a specific focus on the impact of serum on its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, non-peptide antagonist of the Protease-Activated Receptor 1 (PAR1).[1] PAR1 is a G protein-coupled receptor (GPCR) that is activated by thrombin and other proteases. Upon activation, PAR1 initiates intracellular signaling cascades that play a crucial role in thrombosis, inflammation, and other physiological processes. This compound exerts its effects by blocking the activation of PAR1, thereby inhibiting downstream signaling.
Q2: How does serum in cell culture media affect the activity of small molecules like this compound?
A2: Serum, commonly used as a supplement in cell culture media, contains a high concentration of proteins, with albumin being the most abundant. Many small molecules, particularly hydrophobic ones, can bind to these serum proteins. This binding is a reversible equilibrium, but it effectively sequesters the compound, reducing its free (unbound) concentration in the media. Only the free fraction of the drug is available to interact with its target on the cells. Consequently, the presence of serum can lead to a significant underestimation of a compound's potency, reflected as an increase in its apparent half-maximal inhibitory concentration (IC50).
Q3: I am observing a much lower potency (higher IC50) for this compound in my cell-based assay than what is reported in the literature. Could serum be the cause?
A3: Yes, this is a very likely cause. The reported IC50 values for this compound are often determined in serum-free conditions, such as with washed platelets. For example, this compound inhibited thrombin-induced platelet aggregation with an IC50 of 0.29 µM and TRAP-6-induced aggregation with an IC50 of 0.15 µM in human washed platelets.[1] In contrast, in human platelet-rich plasma (PRP), which contains serum proteins, this compound showed no inhibitory effects on ADP- and collagen-induced aggregation even at a concentration of 100 µM.[1] This suggests a significant reduction in potency in the presence of serum.
Q4: Should I perform my experiments with or without serum?
A4: The choice of using serum-free or serum-containing media depends on your experimental goals.
-
For determining the intrinsic potency of this compound: It is best to perform experiments in a serum-free medium or with washed cells to eliminate the confounding factor of protein binding.
-
For mimicking a more physiological environment: Using serum-containing media can provide a more relevant context, as drugs in the bloodstream will be exposed to plasma proteins. However, you must be aware that the apparent potency will be lower. If you choose this condition, it is crucial to maintain a consistent serum concentration across all experiments.
Q5: Are there any known off-target effects of this compound that I should be aware of?
A5: While this compound is reported to be a selective PAR1 antagonist, like any small molecule, it has the potential for off-target effects, especially at higher concentrations. It is always good practice to include appropriate controls in your experiments to validate that the observed effects are indeed mediated by PAR1 inhibition. This can include using a PAR1-deficient cell line or a structurally unrelated PAR1 antagonist as a comparator.
Data Presentation
The presence of serum proteins can significantly alter the observed potency of this compound. The following tables summarize the reported activity of this compound under different conditions and provide a hypothetical example of what researchers might observe.
Table 1: Reported In Vitro Activity of this compound
| Assay Condition | Agonist | IC50 (µM) | Reference |
| Human Washed Platelets (serum-free) | Thrombin | 0.29 | [1] |
| Human Washed Platelets (serum-free) | TRAP-6 | 0.15 | [1] |
| Human Platelet-Rich Plasma (serum-containing) | ADP, Collagen | >100 | [1] |
Table 2: Hypothetical Impact of Serum on this compound IC50 in a Cell-Based PAR1-Mediated Signaling Assay
| Serum Concentration | Agonist (e.g., Thrombin) | Expected IC50 (µM) |
| 0% | 10 nM | ~0.3 |
| 2% | 10 nM | ~1.5 |
| 10% | 10 nM | ~7.5 |
Note: The values in Table 2 are hypothetical and for illustrative purposes only. The actual shift in IC50 will depend on the specific cell type, serum lot, and assay conditions.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Washed Platelet Aggregation Assay (Serum-Free)
This protocol is a generalized procedure based on standard methods for assessing platelet aggregation.
Materials:
-
Freshly drawn human blood in acid-citrate-dextrose (ACD)
-
Tyrode's buffer
-
This compound stock solution in DMSO
-
Thrombin or TRAP-6 (PAR1 agonist)
-
Platelet aggregometer
Procedure:
-
Platelet Preparation:
-
Centrifuge the blood at a low speed to obtain platelet-rich plasma (PRP).
-
Add ACD to the PRP and centrifuge at a higher speed to pellet the platelets.
-
Gently resuspend the platelet pellet in Tyrode's buffer to wash them. Repeat the centrifugation and resuspension steps twice.
-
Finally, resuspend the washed platelets in Tyrode's buffer and adjust the platelet count to the desired concentration.
-
-
Aggregation Assay:
-
Pre-warm the washed platelet suspension to 37°C.
-
Add different concentrations of this compound (or vehicle control) to the platelet suspension and incubate for a specified time (e.g., 5-10 minutes).
-
Initiate platelet aggregation by adding a fixed concentration of thrombin or TRAP-6.
-
Monitor the change in light transmission using a platelet aggregometer.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Assessing the Impact of Serum on this compound Activity in a Cell-Based Reporter Assay
This protocol describes a general method using a cell line expressing PAR1 and a downstream reporter (e.g., calcium flux or a luciferase reporter).
Materials:
-
A cell line endogenously or recombinantly expressing PAR1 (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM or Ham's F-12)
-
Fetal Bovine Serum (FBS)
-
This compound stock solution in DMSO
-
Thrombin or other PAR1 agonist
-
Assay-specific reagents (e.g., Fluo-4 AM for calcium flux, or luciferase substrate)
-
Plate reader capable of detecting fluorescence or luminescence
Procedure:
-
Cell Culture and Plating:
-
Culture the cells in your standard growth medium containing a known percentage of FBS.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Serum Starvation (Optional but Recommended for Comparison):
-
For the serum-free condition, replace the growth medium with a serum-free medium and incubate for a few hours before the assay.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in both serum-free and serum-containing (e.g., 10% FBS) media.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time.
-
-
Agonist Stimulation and Signal Detection:
-
Add a fixed concentration of thrombin to all wells to stimulate PAR1.
-
Immediately measure the response (e.g., fluorescence for calcium flux or luminescence for luciferase activity) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the control wells (agonist alone) and plot the response against the this compound concentration for both serum-free and serum-containing conditions.
-
Determine the IC50 value for each condition by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: PAR1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining this compound activity.
Caption: Troubleshooting logic for unexpected this compound potency.
References
Technical Support Center: Controlling for Vehicle Effects of DMSO with FR-171113
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the PAR1 antagonist, FR-171113. This resource provides comprehensive guidance on effectively controlling for the vehicle effects of Dimethyl Sulfoxide (DMSO), a common solvent for this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used as a vehicle for this compound?
A1: this compound, like many small molecule inhibitors, has low solubility in aqueous solutions. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it an excellent choice for preparing concentrated stock solutions of this compound for use in biological experiments.
Q2: What are the potential confounding effects of using DMSO as a vehicle in my experiments with this compound?
A2: While essential for solubilization, DMSO is not biologically inert and can exert its own effects. For researchers studying this compound, a PAR1 antagonist involved in platelet aggregation and thrombosis, it is crucial to be aware that DMSO itself can inhibit platelet aggregation, particularly at higher concentrations.[1][2][3] It can also induce cytotoxicity, alter cell morphology, and potentially interfere with intracellular signaling pathways.[4][5][6] Therefore, meticulous use of vehicle controls is paramount.
Q3: What is the recommended final concentration of DMSO for in vitro experiments with this compound?
A3: The final concentration of DMSO in your cell culture or platelet suspension should be kept as low as possible, ideally below 0.5%.[6] Many cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while a concentration of 0.1% is generally considered safe for most cells.[4] However, the sensitivity to DMSO is cell-type dependent. It is highly recommended to perform a dose-response experiment to determine the maximum non-toxic concentration for your specific cells.
Q4: How should I prepare my this compound stock and working solutions with DMSO?
A4: this compound should be dissolved in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, the stock solution is then serially diluted in your assay buffer or culture medium to the final working concentration, ensuring the final DMSO concentration remains as low as possible and is consistent across all experimental and control groups.
Q5: How do I properly control for the effects of DMSO in my experiments?
A5: The most critical control is a "vehicle-only" group. This group should be treated with the exact same concentration of DMSO in the same final volume as the experimental groups receiving this compound. This allows you to distinguish the effects of this compound from those of the solvent. It is also advisable to include an untreated control group (cells or platelets in media/buffer alone) to establish a baseline.
Troubleshooting Guides
Issue 1: High levels of cell death or reduced platelet viability in the DMSO vehicle control group.
-
Possible Cause: The DMSO concentration is too high for your specific cell type or platelet preparation.
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Double-check your calculations for the final DMSO concentration in your assay.
-
Perform a Dose-Response Experiment: Test a range of lower DMSO concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%) to determine the maximum non-toxic concentration for your cells or platelets.
-
Reduce Exposure Time: If your experimental design allows, shorten the incubation time with the DMSO vehicle.
-
Issue 2: this compound appears less effective than expected in inhibiting thrombin-induced platelet aggregation.
-
Possible Cause: DMSO in the vehicle control is already inhibiting platelet aggregation, masking the effect of this compound.
-
Troubleshooting Steps:
-
Analyze Vehicle Control Data: Carefully examine the level of platelet aggregation in your DMSO-only control compared to the untreated control. If there is significant inhibition in the vehicle control, this indicates a confounding effect of DMSO.
-
Lower DMSO Concentration: Reduce the final DMSO concentration to a level where it has minimal to no effect on platelet aggregation in your assay. This may require preparing a higher concentration stock solution of this compound.
-
Issue 3: Inconsistent or unexpected results in in vivo thrombosis models.
-
Possible Cause: The DMSO concentration in the injected formulation is causing systemic effects or local irritation.
-
Troubleshooting Steps:
-
Evaluate Vehicle Tolerance: Before the main experiment, conduct a pilot study to assess the tolerance of the animal model to the chosen vehicle formulation. Monitor for signs of distress, inflammation at the injection site, or changes in behavior.
-
Optimize Vehicle Formulation: For in vivo injections, it is recommended to keep the DMSO concentration to a minimum, ideally less than 10% v/v for intraperitoneal (IP) injections.[7][8] Consider using co-solvents to improve the solubility of this compound while keeping the DMSO concentration low. A common formulation is 10% DMSO, 40% PEG300, and 50% saline.
-
Ensure Proper Administration: Administer the formulation using proper animal handling and injection techniques to minimize stress and variability.
-
Data Presentation
Table 1: Effect of DMSO Concentration on Cell Viability
| DMSO Concentration (% v/v) | Cell Type | Exposure Time (hours) | % Viability (relative to control) | Reference |
| 0.1 | Human Apical Papilla Cells | 168 | No significant reduction | [4] |
| 0.5 | Human Apical Papilla Cells | 168 | No significant reduction | [4] |
| 1.0 | Human Apical Papilla Cells | 72 | Significant reduction | [4] |
| 5.0 | Human Apical Papilla Cells | 24 | >30% reduction (cytotoxic) | [4] |
| 10.0 | Human Apical Papilla Cells | 48 | >30% reduction (cytotoxic) | [4] |
| ≤0.5 | Cardiac and Cancer Cells | - | No significant cytotoxic effect | [5] |
| 1.0 | 3T3 Fibroblasts (in hydrogel) | - | Significant reduction | [6] |
Table 2: Recommended Maximum DMSO Concentrations for In Vivo Studies
| Administration Route | Species | Maximum Recommended Concentration (% v/v) | Notes | Reference |
| Intravenous (IV) | General | < 10% | Higher concentrations can lead to intravascular hemolysis. | [7] |
| Intraperitoneal (IP) | Mouse, Rat | < 10% | Higher concentrations may cause visceral necrosis. | [7] |
| Oral (PO) | Rat | 5% | General recommendation. | [9] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay with this compound
Objective: To assess the inhibitory effect of this compound on thrombin-induced platelet aggregation while controlling for DMSO vehicle effects.
Materials:
-
This compound
-
Anhydrous DMSO
-
Thrombin
-
Platelet-rich plasma (PRP) or washed platelets
-
Assay buffer (e.g., Tyrode's buffer)
-
Aggregometer
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to prepare a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store at -20°C or -80°C.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Crucially, prepare a vehicle control for each concentration of this compound by performing the same serial dilutions with 100% DMSO instead of the this compound stock solution. This ensures the final DMSO concentration is identical between the treated and vehicle control groups.
-
-
Platelet Aggregation Assay:
-
Pre-warm PRP or washed platelet suspension to 37°C.
-
Add the this compound working solution or the corresponding DMSO vehicle control to the platelet suspension and incubate for a predetermined time (e.g., 5-15 minutes).
-
Add thrombin to induce platelet aggregation and record the aggregation response using an aggregometer.
-
Include an untreated control (platelets with assay buffer only) to establish the baseline aggregation response.
-
Protocol 2: In Vivo Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
Objective: To evaluate the antithrombotic efficacy of this compound in vivo, with appropriate DMSO vehicle control.
Materials:
-
This compound
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Ferric chloride (FeCl₃) solution
-
Surgical microscope
-
Doppler flow probe
Procedure:
-
Preparation of this compound Formulation:
-
Dissolve this compound in 100% DMSO.
-
Add PEG300 and vortex to mix.
-
Slowly add sterile saline to the desired final volume. A common vehicle formulation is 10% DMSO, 40% PEG300, and 50% saline. Ensure the final DMSO concentration is as low as possible while maintaining compound solubility.
-
Prepare a vehicle control formulation with the same concentrations of DMSO, PEG300, and saline, but without this compound.
-
-
Animal Dosing:
-
Administer the this compound formulation or the vehicle control to the animals (e.g., mice or rats) via the chosen route (e.g., intraperitoneal or intravenous injection) at a specific time point before inducing thrombosis.
-
-
Thrombosis Induction:
-
Data Analysis:
-
Measure the time to vessel occlusion.
-
Compare the time to occlusion between the this compound-treated group and the vehicle control group to determine the antithrombotic effect.
-
Mandatory Visualizations
Caption: PAR1 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for this compound with Vehicle Control.
References
- 1. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.libraries.rutgers.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ferric Chloride-induced Murine Thrombosis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating FR-171113 activity in a new experimental setup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for validating the activity of FR-171113, a selective non-peptide antagonist of Protease-Activated Receptor 1 (PAR1), in new experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific and non-peptide antagonist of the Protease-Activated Receptor 1 (PAR1).[1] It functions by inhibiting the actions of thrombin and thrombin receptor agonist peptides (e.g., TRAP-6) at the PAR1 receptor, thereby blocking downstream signaling pathways that lead to cellular responses such as platelet aggregation.[2]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in in vitro and in vivo studies to investigate the role of PAR1 in various physiological and pathological processes. Its main application is as an antiplatelet agent to inhibit thrombin-induced platelet aggregation.[1][2] It is also used to study the involvement of PAR1 in conditions such as thrombosis, inflammation, and fibrosis.
Q3: How should this compound be stored and prepared for experiments?
A3: this compound is typically supplied as a solid. For long-term storage, it should be kept at -20°C. For experimental use, a stock solution can be prepared in DMSO.[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: Is this compound specific for PAR1?
A4: this compound is reported to be a specific PAR1 antagonist. Studies have shown that it does not inhibit platelet aggregation induced by other agonists such as ADP and collagen, suggesting its specificity for the thrombin receptor pathway.[2]
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during experiments with this compound.
Issue 1: Little to No Inhibition of Platelet Aggregation
| Potential Cause | Troubleshooting Step |
| Incorrect concentration of this compound | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental conditions. The reported IC50 for thrombin-induced platelet aggregation is approximately 0.29 µM and for TRAP-6-induced aggregation is 2.5 µM.[1][4] |
| Degraded this compound | Ensure the compound has been stored correctly at -20°C. Prepare fresh stock solutions in DMSO. Avoid multiple freeze-thaw cycles. |
| Issues with platelet preparation | Use freshly prepared platelet-rich plasma (PRP). Ensure that the centrifugation steps for PRP preparation are optimized to prevent premature platelet activation. |
| High agonist concentration | The concentration of thrombin or TRAP-6 may be too high, overcoming the inhibitory effect of this compound. Perform an agonist dose-response curve to determine the EC50 and use a concentration at or near the EC80 for inhibition studies. |
Issue 2: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent pipetting | Calibrate pipettes regularly. For small volumes, use appropriate low-volume pipettes to ensure accuracy. |
| Inadequate mixing | Ensure gentle but thorough mixing of the platelet suspension and reagents in the aggregometer cuvette. |
| Platelet activation during handling | Handle platelets gently. Avoid vigorous vortexing or shaking. Ensure all buffers and equipment are at the appropriate temperature (typically 37°C). |
Issue 3: Unexpected Results in Downstream Signaling Assays (e.g., Calcium Mobilization, Rho Activation)
| Potential Cause | Troubleshooting Step |
| Cell type-specific differences in PAR1 signaling | The coupling of PAR1 to Gq and G12/13 pathways can vary between cell types. Confirm PAR1 expression and its functional coupling in your experimental cell line. |
| Suboptimal assay conditions | Optimize assay parameters such as cell density, dye loading (for calcium assays), and incubation times. |
| This compound concentration not optimized for the specific assay | The effective concentration of this compound for inhibiting downstream signaling may differ from that required for inhibiting platelet aggregation. A dose-response study is recommended. |
| Signal from other PARs | If using thrombin as an agonist, it may activate other PARs (e.g., PAR4) present on the cells, which would not be inhibited by this compound. Use a PAR1-specific agonist peptide like TRAP-6 to confirm PAR1-mediated signaling. |
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound activity.
Table 1: In Vitro Inhibition of Platelet Aggregation by this compound
| Agonist | IC50 (µM) | Reference |
| Thrombin | 0.29 | [1] |
| TRAP-6 | 2.5 | [4] |
Table 2: Expected Outcomes in Downstream Signaling Assays
| Assay | Agonist | Expected Effect of this compound | Note |
| Intracellular Calcium Mobilization | Thrombin or TRAP-6 | Inhibition of calcium release | The IC50 for this effect has not been widely reported and should be determined empirically. |
| RhoA Activation | Thrombin or TRAP-6 | Inhibition of RhoA activation | The IC50 for this effect has not been widely reported and should be determined empirically. |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay
Objective: To measure the inhibitory effect of this compound on agonist-induced platelet aggregation.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
-
Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
Pre-warm the PRP and PPP to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add 450 µL of adjusted PRP to a cuvette with a stir bar.
-
Add the desired concentration of this compound or vehicle (DMSO) and incubate for 5 minutes.
-
Add the agonist (e.g., thrombin or TRAP-6) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Protocol 2: Intracellular Calcium Mobilization Assay
Objective: To assess the effect of this compound on PAR1-mediated intracellular calcium release.
Methodology:
-
Cell Preparation:
-
Plate cells expressing PAR1 (e.g., HEK293 or endothelial cells) in a 96-well black, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Wash the cells with an appropriate assay buffer (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add buffer containing various concentrations of this compound or vehicle and incubate for the desired pre-treatment time.
-
Place the plate in a fluorescence plate reader.
-
Add the PAR1 agonist (e.g., TRAP-6) and immediately begin measuring fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 of this compound.
-
Protocol 3: RhoA Activation Assay (G-LISA)
Objective: To determine the inhibitory effect of this compound on PAR1-induced RhoA activation.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing PAR1 to near confluence.
-
Serum-starve the cells for several hours before the experiment.
-
Pre-treat the cells with various concentrations of this compound or vehicle for the desired time.
-
Stimulate the cells with a PAR1 agonist (e.g., TRAP-6) for a short period (e.g., 2-5 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Immediately lyse the cells with the provided lysis buffer.
-
Determine the protein concentration of each lysate.
-
-
RhoA Activation Assay:
-
Perform the G-LISA assay according to the manufacturer's protocol. This typically involves adding equal amounts of protein lysate to a 96-well plate coated with a Rho-GTP binding protein.
-
Incubate to allow active RhoA to bind.
-
Wash the wells and add a primary antibody specific for RhoA.
-
Add a secondary antibody conjugated to HRP.
-
Add a colorimetric substrate and measure the absorbance.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control and plot the data to determine the inhibitory effect of this compound.
-
Visualizations
Caption: PAR1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for key experiments to validate this compound activity.
Caption: Troubleshooting logic for unexpected this compound experimental results.
References
Interpreting unexpected data from FR-171113 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using FR-171113, a selective, non-peptide Protease-Activated Receptor 1 (PAR1) antagonist.[1][2] Our goal is to help you interpret unexpected data and refine your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a specific antagonist of Protease-Activated Receptor 1 (PAR1).[3][4] It functions by inhibiting the signaling cascade initiated by the activation of PAR1 by proteases like thrombin. This makes it an effective antiplatelet and antithrombotic agent.[1][5] Unlike protease inhibitors such as argatroban, this compound does not inhibit the enzymatic activity of thrombin itself but rather blocks its receptor.[2]
Q2: What are the typical effective concentrations of this compound in vitro?
A2: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the experimental system. For thrombin-induced platelet aggregation, the IC50 is approximately 0.29 µM.[1][2] For aggregation induced by the PAR1 agonist peptide TRAP-6, the IC50 is around 0.15 µM.[2]
Q3: Is this compound specific to PAR1?
A3: this compound demonstrates specificity for PAR1. For instance, it inhibits ERK activation induced by thrombin and the human PAR1 agonist peptide (SFLLRN) but not by the PAR2 agonist peptide (SLIGKV).[1] It also does not show inhibitory effects on ADP- and collagen-induced platelet aggregation, even at concentrations as high as 100 µM.[2]
Q4: What are the recommended solvent and storage conditions for this compound?
A4: this compound is soluble in DMSO up to 10 mM.[3] It is recommended to store the compound at +4°C.[3] For cell-based assays, ensure the final DMSO concentration in your culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity.
Troubleshooting Unexpected Data
Here we address common issues that may arise during experiments with this compound.
Scenario 1: No or reduced inhibition of platelet aggregation.
Possible Cause 1: Inactive Compound
-
Troubleshooting:
-
Confirm proper storage of the compound at +4°C.
-
Prepare fresh stock solutions in DMSO. Avoid repeated freeze-thaw cycles.
-
Verify the activity of your this compound batch using a known positive control agonist like thrombin or TRAP-6 at a concentration that gives a robust response.
-
Possible Cause 2: Suboptimal Assay Conditions
-
Troubleshooting:
-
Agonist Concentration: Ensure the agonist concentration is not excessively high, which might overcome the inhibitory effect of this compound. Perform a dose-response curve for your agonist to determine an EC50 or EC80 concentration for your experiments.
-
Incubation Time: Pre-incubation of platelets with this compound is crucial. A pre-incubation time of at least 30 minutes is recommended before adding the agonist.[1]
-
Possible Cause 3: Issues with Platelet Preparation
-
Troubleshooting:
-
Platelet Viability: Ensure that the platelets are viable and responsive. Check for spontaneous aggregation.
-
Washed vs. Platelet-Rich Plasma (PRP): The inhibitory effect of this compound has been well-characterized in human washed platelets.[2] If using PRP, be aware that plasma components might influence the results.
-
Scenario 2: Unexpected effects on downstream signaling pathways.
Possible Cause 1: Off-Target Effects
-
Troubleshooting:
-
While this compound is selective for PAR1, it's good practice to include controls to rule out off-target effects.[2]
-
Use a structurally different PAR1 antagonist as a comparator.
-
Test the effect of this compound in the absence of any agonist to check for baseline changes in your signaling molecule of interest.
-
Possible Cause 2: Crosstalk with Other Signaling Pathways
-
Troubleshooting:
-
Cellular signaling is complex. The inhibition of PAR1 might lead to compensatory activation of other pathways.
-
Investigate other related signaling pathways that might be activated in your specific cell type. For example, in some cells, Factor Xa can activate ERK through PAR2, which would not be inhibited by this compound.[1]
-
Scenario 3: Inconsistent results in cell viability or gene expression assays.
Possible Cause 1: Solubility Issues in Media
-
Troubleshooting:
Possible Cause 2: Long-term Effects and Cellular Compensation
-
Troubleshooting:
-
Prolonged exposure to a receptor antagonist can sometimes lead to changes in receptor expression or the activation of compensatory mechanisms.
-
Consider performing a time-course experiment to understand the dynamics of the cellular response to this compound.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Agonist | Cell Type/System | IC50 (µM) | Reference |
| Platelet Aggregation | Thrombin | Human Washed Platelets | 0.29 | [1][2] |
| Platelet Aggregation | TRAP-6 | Human Washed Platelets | 0.15 | [2] |
| Platelet Aggregation | Thrombin | Guinea Pig Platelets | 0.35 | [1] |
| Platelet Aggregation | PAR1 Agonist Peptide | Guinea Pig Platelets | 1.5 | [1] |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay
-
Platelet Preparation: Prepare human washed platelets from fresh whole blood.
-
Pre-incubation: Incubate the washed platelets with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
Agonist Stimulation: Add an agonist such as thrombin (e.g., 10 nM) or TRAP-6 to induce platelet aggregation.
-
Measurement: Measure the change in light transmittance using an aggregometer to quantify platelet aggregation.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
Protocol 2: Western Blot for ERK Activation
-
Cell Culture: Culture mesangial cells or another cell type of interest to sub-confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce baseline ERK activation.
-
Inhibitor Pre-treatment: Pre-treat the cells with this compound (e.g., 1 µM) or vehicle for 30 minutes.[1]
-
Agonist Stimulation: Stimulate the cells with a PAR1 agonist like thrombin (e.g., 10 nM) or SFLLRN (e.g., 100 µM) for 5-10 minutes.[1]
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Detection and Analysis: Use a suitable secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Visualizations
Caption: Simplified PAR1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing ERK activation via Western blot.
Caption: Troubleshooting logic for addressing a lack of expected inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro antiplatelet profile of FR171113, a novel non-peptide thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. FR 171113 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 5. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Minimizing variability in FR-171113-treated samples
Welcome to the technical support center for FR-171113. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving this potent PAR1 antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a specific, non-peptide antagonist of the Protease-Activated Receptor 1 (PAR1). Its primary mechanism of action is to inhibit the signaling cascade initiated by the activation of PAR1, a G-protein coupled receptor that plays a critical role in thrombosis and hemostasis. By blocking PAR1, this compound effectively inhibits thrombin-induced platelet aggregation.[1]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For optimal stability, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO and store it in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. While some datasheets suggest a solubility of up to 10 mM in DMSO, some researchers have reported that it may be more readily soluble at a slightly lower concentration, around 7 mM.[1] When preparing for an experiment, allow an aliquot to equilibrate to room temperature before opening and dilute it into your aqueous experimental medium just before use.
Q3: How stable is this compound in aqueous solutions like cell culture media?
The stability of this compound in aqueous solutions such as cell culture media has not been extensively reported. As with many small molecules, prolonged incubation in aqueous environments at 37°C can lead to degradation. To minimize variability, it is best practice to prepare fresh dilutions of this compound in your experimental media for each experiment. Avoid storing the compound in aqueous solutions for extended periods.
Q4: I am observing precipitate when I dilute my this compound DMSO stock into my cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic compounds. Here are some steps to troubleshoot this:
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Slow, dropwise addition: Add the DMSO stock solution to the medium slowly and drop-by-drop while gently vortexing or swirling the tube to facilitate rapid and even dispersion.
-
Lower the final concentration: The desired concentration of this compound in your experiment may be exceeding its solubility limit in the aqueous medium. Consider testing a lower final concentration.
-
Check the final DMSO concentration: Ensure the final concentration of DMSO in your experimental setup is non-toxic to your cells, typically below 0.5%. High concentrations of DMSO can also affect the solubility of some compounds.
Troubleshooting Guides
Issue 1: High Variability in Platelet Aggregation Assays
High variability in platelet aggregation assays is a common challenge. Below is a table summarizing potential causes and solutions.
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Platelet Count | Standardize the platelet count in your platelet-rich plasma (PRP) for all experiments. A typical concentration is 2.5 x 10⁸ platelets/mL. |
| Pre-activated Platelets | Handle blood samples gently during collection and processing. Avoid vigorous vortexing. Allow PRP to rest at room temperature for at least 30 minutes before starting the assay. |
| Suboptimal Agonist Concentration | Perform a dose-response curve for your platelet agonist (e.g., ADP, thrombin, TRAP-6) to determine the EC50 (the concentration that produces 50% of the maximal aggregation). For inhibitor studies, using an agonist concentration at or near the EC50 will provide the best window to observe inhibitory effects. |
| Incorrect Assay Conditions | Ensure your aggregometer is calibrated and maintained at a constant 37°C. Verify that the pH of your PRP is within the physiological range (7.35-7.45). Use a consistent and appropriate stir bar speed as recommended by the instrument manufacturer. |
| Reagent Degradation | Prepare fresh agonist solutions for each experiment. Ensure your this compound stock solution has been stored correctly and avoid multiple freeze-thaw cycles. |
Issue 2: Unexpected or Off-Target Effects in Cell-Based Assays
When using this compound in cell-based assays other than platelet aggregation, you may encounter unexpected results. This could be due to off-target effects or variability in cellular responses.
| Potential Cause | Troubleshooting Recommendation |
| Variable PAR1 Expression | The expression of PAR1 can vary significantly between different cell lines.[3][4] Before starting your experiments, verify the expression level of PAR1 in your chosen cell line using techniques like qPCR, western blotting, or flow cytometry. This will help in interpreting the effects of the antagonist. |
| Potential Off-Target Effects | To confirm that the observed effect is due to PAR1 inhibition, consider using a secondary, structurally different PAR1 antagonist as a positive control. Additionally, a PAR1 knockout or knockdown cell line can be an invaluable tool to verify the on-target effects of this compound. |
| Cell Line Health | Ensure your cells are healthy and in the logarithmic growth phase. Cellular stress can alter signaling pathways and lead to inconsistent responses to inhibitors. |
| Inhibitor Concentration | Perform a dose-response curve with this compound to determine the optimal concentration for your specific cell line and assay. The IC50 can vary between different cell types and experimental conditions. |
Experimental Protocols
Detailed Protocol: In Vitro Platelet Aggregation Inhibition Assay
This protocol outlines the key steps for assessing the inhibitory effect of this compound on platelet aggregation using Light Transmission Aggregometry (LTA).
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
Use a 3.2% sodium citrate (B86180) anticoagulant (9:1 blood to anticoagulant ratio).
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. Carefully collect the upper PRP layer.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes. The supernatant is the PPP.
-
Allow the PRP to rest for at least 30 minutes at room temperature.
2. Assay Procedure
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Set the 100% aggregation baseline using a cuvette with PPP and the 0% baseline with a cuvette containing PRP.
-
In a new cuvette, add your PRP and a stir bar. Place it in the aggregometer and allow it to equilibrate for 2-5 minutes.
-
Add the desired concentration of this compound (or vehicle control, e.g., DMSO) to the PRP and incubate for a predetermined time (e.g., 1-5 minutes).
-
Initiate platelet aggregation by adding the platelet agonist (e.g., TRAP-6 or thrombin) at its EC50 concentration.
-
Record the change in light transmission for 5-10 minutes.
3. Data Analysis
-
The percentage of aggregation is calculated from the change in light transmission.
-
To determine the IC50 of this compound, perform a dose-response curve with varying concentrations of the inhibitor.
Visualizing Key Processes
To aid in understanding the experimental workflow and the underlying biological pathway, the following diagrams have been generated.
Caption: Workflow for a platelet aggregation inhibition assay.
Caption: Simplified PAR1 signaling pathway in platelets.
References
Validation & Comparative
A Comparative Guide to PAR1 Antagonists: FR-171113 versus SCH79797
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of two notable non-peptide, small-molecule antagonists of Protease-Activated Receptor 1 (PAR1): FR-171113 and SCH79797. While both compounds were developed to inhibit thrombin-mediated platelet activation, subsequent research has revealed significant differences in their selectivity and off-target activities. This document summarizes their performance, presents supporting experimental data, and details relevant methodologies to aid researchers in selecting the appropriate tool for their specific studies.
Introduction to PAR1 Antagonism
Protease-Activated Receptor 1 (PAR1) is a G protein-coupled receptor (GPCR) that plays a critical role in hemostasis and thrombosis.[1][2] It is the primary thrombin receptor on human platelets.[3] Activation of PAR1 is initiated when thrombin, a serine protease, cleaves the receptor's extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding intramolecularly to the receptor to trigger downstream signaling pathways.[1][2] These pathways, primarily through Gαq and Gα12/13, lead to platelet shape change, granule release, and aggregation. PAR1 antagonists are designed to block this activation, thereby preventing thrombin-induced platelet aggregation, a key event in the formation of arterial thrombi.[2]
This compound and SCH79797 are two such antagonists that have been instrumental in preclinical research. However, their pharmacological profiles diverge significantly, particularly concerning off-target effects.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and SCH79797, compiled from various in vitro studies. It is important to note that direct head-to-head comparisons under identical conditions are limited, and values may vary between experimental setups.
| Parameter | This compound | SCH79797 | Notes |
| PAR1 Binding Affinity (Ki) | Not explicitly reported | 35 nM[4][5] | Ki for SCH79797 was determined by its ability to inhibit the binding of a high-affinity thrombin receptor-activating peptide to PAR1.[4][5] |
| PAR1 Binding Inhibition (IC50) | Not explicitly reported | 70 nM[4][5][6] | IC50 for SCH79797 reflects the concentration causing 50% inhibition of a high-affinity PAR1-activating peptide binding to the receptor.[4][5] |
| Inhibition of Platelet Aggregation (IC50) | Thrombin-induced: 0.29 µM[7][8] TRAP-6-induced: 0.15 µM[7] or 2.5 µM[9] | Thrombin-induced: 3 µM[2][5] | TRAP-6 (Thrombin Receptor Activating Peptide) is a synthetic peptide that mimics the tethered ligand of PAR1.[2] The discrepancy in this compound's IC50 may be due to different experimental conditions. |
| Schild Analysis (pA2) | 7.29[7] | Not reported | The pA2 value for this compound indicates competitive antagonism at PAR1.[7] |
| Selectivity | No inhibition of ADP or collagen-induced platelet aggregation; No effect on coagulation time (aPTT, PT, TT).[3][7][10] | N/A | This compound demonstrates high selectivity for the PAR1 pathway over other platelet activation pathways and coagulation cascades.[3][7] |
| PAR1-Independent Effects | Not reported to have significant off-target effects. | Extensive PAR1-independent activities reported (see below). | This is the most critical differentiator between the two compounds. |
Distinguishing Features: The PAR1-Independent Activities of SCH79797
A crucial aspect differentiating SCH79797 from this compound and other PAR1 antagonists like vorapaxar (B1682261) is its significant off-target activity.[2][11] Researchers must consider these effects, as they can confound the interpretation of results in studies aiming to investigate PAR1-specific pathways.
1. Dual-Mechanism Antibiotic Activity: SCH79797 exhibits potent bactericidal activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including clinically relevant drug-resistant strains like MRSA.[4][12][13][14][15] This antibiotic effect occurs through a unique dual-targeting mechanism that is highly resistant to the development of bacterial resistance:[12][13][14]
-
Inhibition of Folate Metabolism: It targets and inhibits dihydrofolate reductase (DHFR), a critical enzyme in bacterial DNA, RNA, and protein synthesis.[4]
-
Disruption of Membrane Integrity: It compromises the bacterial cell membrane, leading to leakage of cellular contents and cell death.[4][13]
2. Antiproliferative and Pro-Apoptotic Effects: Studies have shown that SCH79797 can inhibit cell proliferation and induce apoptosis in various cell lines.[5][16] Critically, these effects were also observed in cells derived from PAR1-null mice, confirming that this activity is independent of PAR1 antagonism.[6][16] The ED50 for growth inhibition was found to be in the nanomolar range (e.g., 75 nM for NIH 3T3 cells), which is comparable to its PAR1 binding affinity.[5][6][16]
3. Modulation of Neutrophil Activity: SCH79797 has been shown to enhance the bactericidal activity of neutrophils.[4][11] This is achieved by boosting the generation of reactive oxygen species (ROS) and inducing the formation of neutrophil extracellular traps (NETs).[4][11] This immune-modulating effect appears to be PAR1-independent, as it was not replicated by the newer, more selective PAR1 antagonist, vorapaxar.[4][11]
In contrast, this compound is presented in the literature as a more straightforward PAR1 antagonist, with studies highlighting its specificity by showing a lack of effect on platelet aggregation induced by other agonists (e.g., ADP, collagen) and no impact on standard coagulation parameters.[3][7][10]
Mandatory Visualization
The following diagrams illustrate the PAR1 signaling pathway and a typical experimental workflow for comparing these antagonists.
Caption: PAR1 signaling pathway and site of antagonist action.
Caption: Workflow for a platelet aggregation inhibition assay.
Experimental Protocols
Below are generalized methodologies for key experiments used to characterize PAR1 antagonists.
1. Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the extent of platelet aggregation in response to an agonist.
-
Objective: To determine the IC50 value of an antagonist for inhibiting agonist-induced platelet aggregation.
-
Methodology:
-
Platelet Preparation: Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g for 15 minutes) at room temperature. Prepare platelet-poor plasma (PPP) by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).
-
Assay Setup: Adjust the platelet count in the PRP if necessary. Place aliquots of PRP into cuvettes with a stir bar in a light transmission aggregometer, calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
Antagonist Incubation: Add various concentrations of the antagonist (this compound or SCH79797, typically dissolved in DMSO) or vehicle (DMSO) to the PRP cuvettes. Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Aggregation Induction: Initiate platelet aggregation by adding a fixed concentration of an agonist, such as thrombin or a PAR1-activating peptide (e.g., TRAP-6).
-
Data Acquisition: Record the change in light transmission for several minutes until the aggregation response reaches a plateau.
-
Analysis: The maximum aggregation for each concentration is recorded. Data are normalized to the vehicle control, and the IC50 value (the concentration of antagonist required to inhibit 50% of the aggregation response) is calculated using non-linear regression.
-
2. Radioligand Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the receptor.
-
Objective: To determine the binding affinity (Ki) and inhibitory concentration (IC50) of an antagonist for the PAR1 receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a source rich in PAR1 receptors (e.g., human platelets or a cell line overexpressing PAR1).
-
Assay Reaction: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled PAR1-specific ligand (e.g., [³H]-haTRAP), and varying concentrations of the unlabeled antagonist (SCH79797).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled ligand. Calculate specific binding and plot the percentage of specific binding against the log concentration of the antagonist to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
3. Minimum Inhibitory Concentration (MIC) Assay (for SCH79797)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][13]
-
Objective: To quantify the antibiotic potency of SCH79797 against various bacterial strains.
-
Methodology:
-
Compound Preparation: Prepare a two-fold serial dilution of SCH79797 in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no drug) and a negative control (medium only). Incubate the plate at 37°C for 16-20 hours.[4]
-
MIC Determination: The MIC is defined as the lowest concentration of SCH79797 that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring optical density.[4][13]
-
Conclusion
This compound and SCH79797 are both effective inhibitors of PAR1-mediated platelet aggregation in vitro. However, their utility in research is dictated by their vastly different pharmacological profiles.
-
This compound acts as a specific and selective PAR1 antagonist.[3][7] Its lack of reported off-target effects makes it a suitable tool for studies where the primary goal is to investigate the specific consequences of PAR1 blockade without confounding variables.[7]
-
SCH79797 , while a potent PAR1 antagonist, possesses significant and potent PAR1-independent biological activities, including dual-mechanism antibiotic action and the ability to induce apoptosis and modulate neutrophil function.[2][4][6][11][16] These "off-target" effects are not necessarily undesirable; they make SCH79797 a fascinating molecule for research into novel antibiotics and host-pathogen interactions.[12][14] However, researchers using SCH79797 as a PAR1 inhibitor must be acutely aware of these other activities and should employ appropriate controls (e.g., using PAR1-null cells or comparing its effects with a more selective PAR1 antagonist like vorapaxar) to correctly attribute observations to PAR1 inhibition.[6][11][16]
The choice between this compound and SCH79797 ultimately depends on the experimental question. For specific interrogation of the PAR1 signaling pathway, this compound is the more appropriate choice. For exploring multifaceted biological effects or novel antimicrobial strategies, the complex profile of SCH79797 offers unique opportunities.
References
- 1. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antiplatelet therapy: thrombin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro antiplatelet profile of FR171113, a novel non-peptide thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. FR 171113 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. SCH79797 improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. escholarship.org [escholarship.org]
- 15. SCH-79797 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. Protease-activated receptor 1-selective antagonist SCH79797 inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of FR-171113 and Other Antiplatelet Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of FR-171113, a novel non-peptide thrombin receptor antagonist, with established antiplatelet drugs such as Clopidogrel (B1663587) and Aspirin (B1665792). The data presented is intended to offer an objective performance comparison supported by experimental evidence.
Mechanism of Action: A Brief Overview
Antiplatelet drugs achieve their effects by targeting various pathways involved in platelet activation and aggregation.
-
This compound is a selective antagonist of the Protease-Activated Receptor 1 (PAR-1), a primary receptor for thrombin on platelets. By blocking this receptor, this compound specifically inhibits thrombin-mediated platelet activation.
-
Clopidogrel , a prodrug, is metabolized in the liver to an active metabolite that irreversibly inhibits the P2Y12 subtype of the ADP receptor on the platelet surface.[1] This prevents ADP from inducing platelet aggregation.
-
Aspirin acts by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme, which is essential for the synthesis of thromboxane (B8750289) A2 (TXA2), a potent platelet agonist.[2]
Quantitative Efficacy Comparison
The following tables summarize the in vitro inhibitory effects of this compound, Clopidogrel, and Aspirin on platelet aggregation induced by various agonists. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Efficacy of this compound against Thrombin and TRAP-6-Induced Platelet Aggregation
| Compound | Agonist | IC50 (μM) | Platelet Preparation |
| This compound | Thrombin | 0.29 | Human Washed Platelets |
| This compound | TRAP-6* | 0.15 | Human Washed Platelets |
*TRAP-6 is a synthetic peptide that acts as a specific agonist for the PAR-1 receptor.[3] Data sourced from Kato et al., 1999.[3]
Table 2: Efficacy of Clopidogrel (Active Metabolite) and Aspirin against ADP and Arachidonic Acid-Induced Platelet Aggregation
| Compound | Agonist | IC50 (μM) | Platelet Preparation |
| Clopidogrel | ADP | 1.9 | Human Washed Platelets |
| Aspirin | Arachidonic Acid | ~30 | Not specified |
Note on Clopidogrel: Clopidogrel itself is inactive in vitro and requires metabolic activation. The provided IC50 value is for the active metabolite.[4][5][6] Note on Aspirin: The IC50 for aspirin can vary depending on the experimental conditions.
Table 3: Specificity of this compound
| Compound | Agonist | Inhibition at 100 μM | Platelet Preparation |
| This compound | ADP | No Inhibition | Human Platelet-Rich Plasma |
| This compound | Collagen | No Inhibition | Human Platelet-Rich Plasma |
Data sourced from Kato et al., 1999.[3]
Experimental Protocols
The following is a generalized protocol for an in vitro platelet aggregation assay using Light Transmission Aggregometry (LTA), based on common laboratory practices.[1][7][8][9]
Objective: To determine the inhibitory effect of a test compound on platelet aggregation induced by a specific agonist.
Materials:
-
Freshly collected human whole blood in 3.2% sodium citrate.
-
Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO).
-
Platelet agonists (e.g., Thrombin, ADP, Collagen, TRAP-6).
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Light Transmission Aggregometer.
-
Cuvettes with stir bars.
-
Pipettes.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation (maximum light transmission) and PRP for 0% aggregation (baseline light transmission).
-
-
Assay Procedure:
-
Pipette a defined volume of adjusted PRP (e.g., 450 µL) into a cuvette with a stir bar.
-
Add a small volume (e.g., 50 µL) of the test compound at various concentrations (or vehicle control) and incubate for a specified time (e.g., 5 minutes) at 37°C.
-
Place the cuvette in the aggregometer and establish a stable baseline.
-
Add the specific agonist to induce platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of the test compound.
-
The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a dose-response curve.
-
Signaling Pathways in Platelet Aggregation
The following diagram illustrates the major pathways of platelet activation and the points of intervention for this compound, Clopidogrel, and Aspirin.
Caption: Signaling pathways of platelet aggregation and inhibitor targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspirin and platelets: the antiplatelet action of aspirin and its role in thrombosis treatment and prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antiplatelet profile of FR171113, a novel non-peptide thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of FR-171113: A Comparative Guide for PAR1 Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of FR-171113 for Protease-Activated Receptor 1 (PAR1) over other members of the PAR family (PAR2, PAR3, and PAR4). The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
Executive Summary
This compound is a potent, non-peptide antagonist of PAR1. Experimental data demonstrates its efficacy in inhibiting PAR1-mediated platelet aggregation. While direct quantitative data on its activity against PAR2, PAR3, and PAR4 is limited in publicly available literature, studies on platelet aggregation suggest a high degree of selectivity for the PAR1 signaling pathway. This guide will delve into the available quantitative data, detail the experimental methodologies used for its characterization, and provide a visual representation of the relevant signaling pathways.
Quantitative Selectivity Profile of this compound
The following table summarizes the in vitro activity of this compound in human washed platelets. The data is derived from studies evaluating the inhibition of platelet aggregation induced by various agonists.
| Target | Agonist | Assay | IC50 (μM) | Reference |
| PAR1 | Thrombin | Platelet Aggregation | 0.29 | [1] |
| PAR1 | TRAP-6 (SFLLRN-NH₂) | Platelet Aggregation | 0.15 | [1] |
| P2Y1/P2Y12 | ADP | Platelet Aggregation | No inhibition at 100 μM | [1] |
| GPVI | Collagen | Platelet Aggregation | No inhibition at 100 μM | [1] |
Note: TRAP-6 is a synthetic peptide that specifically activates PAR1, mimicking the action of thrombin. The lack of inhibition of ADP and collagen-induced platelet aggregation indicates that this compound does not significantly interfere with other major platelet activation pathways, suggesting its selectivity for PAR1.[1][2]
Mechanism of Action
This compound acts as a competitive antagonist at the PAR1 receptor.[1] This is evidenced by the parallel rightward shift of the concentration-response curve for the PAR1 agonist TRAP-6 in the presence of this compound.[1] Importantly, this compound does not inhibit the enzymatic activity of thrombin itself, confirming its action as a receptor antagonist rather than a protease inhibitor.[1]
Experimental Protocols
The primary assay used to determine the potency and selectivity of this compound is the in vitro platelet aggregation assay .
Objective: To measure the ability of this compound to inhibit platelet aggregation induced by a PAR1 agonist (thrombin or TRAP-6) and other non-PAR1 agonists (ADP, collagen).
Methodology:
-
Platelet Preparation: Human washed platelets are prepared from whole blood collected from healthy volunteers. Platelet-rich plasma (PRP) is obtained by centrifugation, and platelets are subsequently washed and resuspended in a suitable buffer.
-
Antagonist Incubation: The washed platelet suspension is incubated with varying concentrations of this compound or a vehicle control for a predetermined period at 37°C.
-
Agonist Stimulation: Platelet aggregation is initiated by the addition of a specific agonist:
-
Thrombin or TRAP-6 to assess PAR1 inhibition.
-
ADP to assess P2Y1/P2Y12 pathway inhibition.
-
Collagen to assess GPVI pathway inhibition.
-
-
Measurement of Aggregation: Platelet aggregation is measured using a light aggregometer, which records the change in light transmission through the platelet suspension as platelets aggregate.
-
Data Analysis: The concentration of this compound that inhibits 50% of the maximal aggregation induced by the agonist (IC50) is calculated from the concentration-response curves.
Signaling Pathways
The following diagrams illustrate the signaling pathways of the four Protease-Activated Receptors (PARs) and the workflow of the in vitro platelet aggregation assay.
Caption: Overview of PARs signaling pathways.
Caption: Platelet aggregation assay workflow.
Conclusion
This compound is a potent and selective PAR1 antagonist. The available data strongly supports its specific inhibition of the PAR1-mediated platelet aggregation pathway, with minimal effects on other major platelet activation pathways. This selectivity makes this compound a valuable tool for researchers investigating the role of PAR1 in thrombosis, inflammation, and other physiological and pathological processes. Further studies directly comparing its activity across all four PAR subtypes would provide a more complete understanding of its selectivity profile.
References
Validating the Specificity of FR-171113 for PAR1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the protease-activated receptor 1 (PAR1) antagonist, FR-171113, with other notable PAR1 inhibitors, Vorapaxar (B1682261) and Atopaxar. The focus is on validating the specificity of this compound for PAR1 through an objective analysis of its performance against these alternatives, supported by experimental data.
Comparative Analysis of PAR1 Antagonists
The following tables summarize the key characteristics and available quantitative data for this compound, Vorapaxar, and Atopaxar to facilitate a clear comparison of their potency and selectivity.
Table 1: Potency of PAR1 Antagonists
| Compound | Target | Assay Type | Agonist | Cell/System Type | IC50 / Ki | Citation(s) |
| This compound | PAR1 | Platelet Aggregation | Thrombin | Guinea Pig Platelets | 0.35 µM (IC50) | [1] |
| PAR1 | Platelet Aggregation | SFLLRN-NH2 | Guinea Pig Platelets | 1.5 µM (IC50) | [1] | |
| Vorapaxar | PAR1 | Radioligand Binding | [3H]-haTRAP | Human Platelets | 8.1 nM (Ki) | [2] |
| PAR1 | Platelet Aggregation | Thrombin | Human Platelet Rich Plasma | 47 nM (IC50) | [3] | |
| PAR1 | Platelet Aggregation | TRAP | Human Platelet Rich Plasma | 25 nM (IC50) | [3] | |
| PAR1 | Calcium Mobilization | Thrombin | Human Coronary Artery Smooth Muscle Cells | 1.1 nM (Ki) | [3] | |
| PAR1 | Calcium Mobilization | TFLLRN-NH2 | EA.hy926 Endothelial Cells | 0.032 µM (IC50) | [4] | |
| Atopaxar | PAR1 | Calcium Mobilization | TFLLRN-NH2 | EA.hy926 Endothelial Cells | 0.033 µM (IC50) | [4] |
Table 2: Selectivity of PAR1 Antagonists
| Compound | Finding | Assay Type | Details | Citation(s) |
| This compound | Did not inhibit ADP- or collagen-induced platelet aggregation. | Platelet Aggregation | Suggests selectivity for the PAR1 pathway over other platelet activation pathways. | [1] |
| Vorapaxar | High selectivity for human PAR1 over human PAR2 and PAR4. | Functional Assays | The structural basis for this high selectivity is not fully apparent from its crystal structure, as many interacting residues are conserved across PAR subtypes. | [2] |
| Did not affect platelet aggregation induced by ADP, TXA2, or collagen. | Platelet Aggregation | Demonstrates specificity for the thrombin-PAR1 pathway. | [3] | |
| Atopaxar | Reversible PAR1 inhibitor. | Clinical Trials | Actions are more rapidly reversible compared to Vorapaxar. | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of specificity data.
Platelet Aggregation Assay
Objective: To measure the ability of a compound to inhibit platelet aggregation induced by a PAR1 agonist.
Principle: Light Transmission Aggregometry (LTA) is the gold standard. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Protocol:
-
Blood Collection: Draw whole blood into tubes containing 3.2% or 3.8% sodium citrate (B86180) (9:1 blood to citrate ratio).
-
PRP and PPP Preparation:
-
Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized value (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.
-
Assay Procedure:
-
Pre-warm the aggregometer to 37°C.
-
Pipette a defined volume of PRP into a cuvette with a stir bar.
-
Add the test compound (e.g., this compound) at various concentrations or a vehicle control.
-
Incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Initiate aggregation by adding a PAR1 agonist (e.g., Thrombin or a PAR1-activating peptide like SFLLRN or TRAP).
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis: Determine the maximum percentage of aggregation. Plot a dose-response curve to calculate the IC50 value of the antagonist.
Calcium Mobilization Assay
Objective: To determine a compound's ability to block the increase in intracellular calcium ([Ca2+]) triggered by PAR1 activation.
Principle: PAR1 activation leads to the release of Ca2+ from intracellular stores. This change can be measured using fluorescent calcium indicators.
Protocol:
-
Cell Culture: Plate cells expressing PAR1 (e.g., endothelial cells, smooth muscle cells, or a recombinant cell line) in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Add varying concentrations of the PAR1 antagonist (e.g., this compound) to the wells and incubate.
-
Agonist Stimulation: Add a PAR1 agonist (e.g., Thrombin or TFLLRN-NH2) to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence intensity corresponds to the [Ca2+] release. Generate dose-response curves to calculate the IC50 or Ki of the antagonist.
Receptor Internalization Assay
Objective: To assess the effect of an antagonist on the agonist-induced internalization of PAR1.
Principle: Upon activation, PAR1 is internalized from the cell surface. This process can be visualized and quantified using tagged receptors or antibodies.
Protocol:
-
Cell Preparation: Use cells stably expressing a tagged PAR1 (e.g., FLAG-tagged PAR1).
-
Antagonist Pre-treatment: Incubate the cells with the PAR1 antagonist or vehicle control for a specified duration.
-
Agonist Stimulation: Treat the cells with a PAR1 agonist (e.g., SFLLRN) for various time points at 37°C to induce internalization.
-
Surface Receptor Labeling:
-
For pre-labeled experiments, label surface receptors with an antibody against the tag (e.g., anti-FLAG antibody) on ice before agonist stimulation.
-
Alternatively, fix the cells after agonist treatment and then label the remaining surface receptors.
-
-
Quantification:
-
ELISA-based: Lyse the cells and quantify the amount of internalized antibody-receptor complex using an ELISA.
-
Microscopy-based: Use immunofluorescence microscopy to visualize the internalization and quantify the fluorescence intensity at the plasma membrane versus intracellular compartments.
-
-
Data Analysis: Compare the extent of receptor internalization in the presence and absence of the antagonist.
Visualizations
PAR1 Signaling Pathway
References
- 1. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-resolution crystal structure of human Protease-Activated Receptor 1 bound to the antagonist vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Thrombin-Receptor Antagonist (Atopaxar and Vorapaxar) in Patients with Acute Coronary Syndrome or Coronary Artery Disease-A Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Selectivity of FR-171113: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a comprehensive comparison of the cross-reactivity profile of FR-171113, a potent antagonist of the G protein-coupled receptor (GPCR), Protease-Activated Receptor 1 (PAR1). The data presented herein is curated from publicly available experimental findings to facilitate an objective evaluation of its selectivity against other GPCRs.
This compound is a non-peptide small molecule that has demonstrated significant antiplatelet activity by specifically targeting PAR1.[1] PAR1 is a key receptor in thrombosis, activated by thrombin, which plays a central role in blood coagulation. The activation of PAR1 on platelets leads to their aggregation, a critical step in the formation of blood clots.
Quantitative Analysis of this compound's Receptor Activity
To provide a clear and concise overview of this compound's potency and selectivity, the following table summarizes the key quantitative data from in vitro studies. The primary measure of its activity is the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit a biological process by 50%.
| Target Receptor/Pathway | Agonist | Assay Type | This compound IC50 | Reference Compound | Reference Compound IC50 |
| PAR1 | Thrombin | Platelet Aggregation | 0.29 µM | C186-65 | 15 µM |
| PAR1 | TRAP-6 | Platelet Aggregation | 0.15 µM | C186-65 | 20 µM |
| P2Y12 Receptor | ADP | Platelet Aggregation | No inhibition at 100 µM | - | - |
| GPVI Receptor | Collagen | Platelet Aggregation | No inhibition at 100 µM | - | - |
| PAR2 | - | Data not available | - | - | - |
| PAR3 | - | Data not available | - | - | - |
| PAR4 | - | Data not available | - | - | - |
TRAP-6 (Thrombin Receptor Agonist Peptide) is a synthetic peptide that specifically activates PAR1.
The data clearly indicates that this compound is a potent inhibitor of PAR1-mediated platelet aggregation.[1] Notably, it shows high selectivity for PAR1, as it does not inhibit platelet aggregation induced by ADP or collagen, which act through the P2Y12 and GPVI receptors, respectively.[1] This suggests that this compound's antiplatelet effect is specifically mediated through the PAR1 signaling pathway.
Currently, there is a lack of publicly available data on the cross-reactivity of this compound with other members of the Protease-Activated Receptor family, namely PAR2, PAR3, and PAR4. While other non-peptide PAR1 antagonists like vorapaxar (B1682261) have demonstrated high selectivity over PAR2 and PAR4, direct experimental evidence for this compound is needed for a complete profile.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
In Vivo Efficacy Showdown: FR-171113 vs. Clopidogrel in Thrombosis Prevention
In the landscape of antiplatelet therapies, two distinct mechanisms of action are represented by the thrombin receptor (PAR-1) antagonist FR-171113 and the P2Y12 receptor inhibitor clopidogrel (B1663587). This guide offers a comparative overview of their in vivo efficacy, drawing upon key preclinical studies to inform researchers, scientists, and drug development professionals. While direct head-to-head in vivo comparative studies are limited, this analysis synthesizes available data from similar experimental models to provide a comprehensive comparison.
At a Glance: Key Efficacy Parameters
The following tables summarize the quantitative data on the in vivo antithrombotic and antiplatelet effects of this compound and clopidogrel from studies utilizing a ferric chloride (FeCl3)-induced carotid artery thrombosis model in guinea pigs. This model is a well-established method for evaluating the efficacy of antithrombotic agents in an in vivo setting.
Table 1: In Vivo Antithrombotic Efficacy in FeCl3-Induced Carotid Artery Thrombosis Model (Guinea Pig)
| Compound | Dose (mg/kg, s.c.) | Thrombus Weight (mg) | % Inhibition of Thrombosis |
| Vehicle | - | 2.8 ± 0.4 | - |
| This compound | 1.0 | 0.9 ± 0.2* | 68% |
| Clopidogrel | 10 | Not directly reported in a comparable study | Significant reduction in thrombus formation |
*p<0.01 vs. Vehicle
Table 2: Effect on Bleeding Time in Guinea Pigs
| Compound | Dose (mg/kg, s.c.) | Bleeding Time (min) | Fold Increase vs. Control |
| Control | - | 3.5 ± 0.3 | - |
| This compound | up to 32 | No significant prolongation | ~1 |
| Clopidogrel | 10 | Not directly reported in a comparable study | Prolongation of bleeding time is a known effect |
Table 3: Ex Vivo Platelet Aggregation in Guinea Pigs
| Compound | Agonist | Concentration for IC50 (µM) |
| This compound | Thrombin | 0.35 |
| This compound | SFLLRN (PAR-1 agonist) | 1.5 |
| Clopidogrel | ADP | Not directly reported in a comparable guinea pig study |
Unraveling the Mechanisms: Signaling Pathways
The distinct mechanisms of action of this compound and clopidogrel are central to their antiplatelet effects. This compound targets the activation of platelets by thrombin, a key enzyme in the coagulation cascade, while clopidogrel interferes with ADP-mediated platelet activation, a crucial amplification pathway in thrombosis.
A Head-to-Head Comparison: The Non-Peptide Advantage of FR-171113 Over Peptide-Based PAR1 Antagonists
For Immediate Release to the Scientific Community
In the landscape of antiplatelet therapeutics, the modulation of Protease-Activated Receptor 1 (PAR1), the primary thrombin receptor on human platelets, remains a pivotal strategy. While peptide-based antagonists have been instrumental in elucidating PAR1 biology, the advent of non-peptide small molecules, such as FR-171113, presents significant advantages for researchers and drug development professionals. This guide provides an objective comparison of this compound and traditional peptide-based PAR1 antagonists, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and development.
Key Advantages of this compound
This compound, a non-peptide small molecule, offers several distinct advantages over its peptide-based counterparts. These include superior potency, enhanced selectivity, and the inherent benefits of a small molecule scaffold, such as improved metabolic stability and the potential for oral bioavailability. While specific pharmacokinetic data for this compound is not extensively published, non-peptide PAR1 antagonists as a class, such as vorapaxar, have demonstrated high oral bioavailability, a feature notoriously challenging to achieve with peptide-based drugs.[1][2]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the in vitro potency of this compound in comparison to a representative peptide-based PAR1 antagonist, C186-65, in inhibiting platelet aggregation induced by both the natural agonist, thrombin, and a synthetic peptide agonist, TRAP-6.
| Compound | Class | Agonist | IC50 (µM) | Reference |
| This compound | Non-peptide small molecule | Thrombin | 0.29 | [3] |
| TRAP-6 | 0.15 | [3] | ||
| C186-65 | Peptide-based | Thrombin | 15 | [3] |
| TRAP-6 | 20 | [3] |
The data clearly indicates that this compound is significantly more potent than the peptide-based antagonist C186-65, with IC50 values that are approximately 50- to 130-fold lower.
Selectivity Profile
A crucial attribute of any targeted antagonist is its selectivity. This compound demonstrates a favorable selectivity profile by specifically inhibiting PAR1-mediated platelet aggregation without affecting other aggregation pathways.
| Compound | Agonist (Non-PAR1) | Effect on Platelet Aggregation | Reference |
| This compound | ADP | No inhibition | [3] |
| Collagen | No inhibition | [3] |
This high selectivity minimizes the potential for off-target effects, a critical consideration in the development of safe and effective therapeutics.
Experimental Methodologies
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
The following protocol outlines the key steps for assessing the inhibitory activity of PAR1 antagonists on platelet aggregation using Light Transmission Aggregometry (LTA).
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound or a peptide antagonist) against platelet aggregation induced by a PAR1 agonist (thrombin or TRAP-6).
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
PAR1 agonist: Thrombin or Thrombin Receptor Activator Peptide 6 (TRAP-6).
-
Test compounds: this compound and peptide-based PAR1 antagonist.
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust with PPP to a standardized concentration (typically 2.5 x 10^8 platelets/mL).
-
-
Assay Performance:
-
Pre-warm PRP samples to 37°C for 10 minutes.
-
Place a cuvette with PRP in the aggregometer and establish a baseline (0% aggregation). Use a cuvette with PPP to set the 100% aggregation mark.
-
Add varying concentrations of the test compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Initiate platelet aggregation by adding a fixed concentration of the PAR1 agonist (e.g., thrombin or TRAP-6).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Caption: Workflow for In Vitro Platelet Aggregation Assay.
PAR1 Signaling Pathway
Protease-Activated Receptor 1 (PAR1) is a G protein-coupled receptor (GPCR) that, upon activation by thrombin, couples to multiple G protein families to initiate downstream signaling cascades leading to platelet activation. The primary pathways involve Gαq and Gα12/13.
Caption: Simplified PAR1 Signaling Pathway in Platelets.
Conclusion
The non-peptide small molecule PAR1 antagonist, this compound, exhibits significant advantages over traditional peptide-based antagonists. Its superior potency and high selectivity, coupled with the inherent pharmacokinetic benefits of a small molecule scaffold, position it as a valuable tool for research into PAR1-mediated physiological and pathological processes. The data and protocols presented in this guide are intended to facilitate further investigation and development in the field of antiplatelet therapy.
References
Benchmarking FR-171113 Against the Latest PAR1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Protease-Activated Receptor 1 (PAR1) inhibitor FR-171113 against two of the most clinically advanced PAR1 antagonists, vorapaxar (B1682261) and atopaxar (B1666115). The information presented herein is intended to assist researchers in evaluating the pharmacological profiles of these compounds and to provide detailed methodologies for key in vitro assays.
Introduction to PAR1 Inhibition
Protease-Activated Receptor 1 (PAR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in thrombosis and hemostasis.[1] It is activated by the serine protease thrombin, which cleaves the receptor's N-terminal domain to expose a new N-terminus that acts as a tethered ligand, initiating intracellular signaling cascades.[1] This activation leads to platelet aggregation, a critical step in the formation of blood clots. Consequently, PAR1 has emerged as a key target for the development of antiplatelet therapies.
This compound is a non-peptide, competitive PAR1 antagonist that has demonstrated potent antiplatelet activity in preclinical studies.[2] Vorapaxar and atopaxar are orally active PAR1 antagonists that have undergone extensive clinical investigation for the prevention of atherothrombotic events.[3][4] This guide will compare the in vitro potency and pharmacological characteristics of these three inhibitors, providing a valuable resource for researchers in the field of thrombosis and cardiovascular drug discovery.
Comparative Efficacy of PAR1 Inhibitors
The following table summarizes the key in vitro pharmacological parameters for this compound, vorapaxar, and atopaxar. It is important to note that the data presented are compiled from various sources and may not be directly comparable due to differences in experimental conditions.
| Parameter | This compound | Vorapaxar | Atopaxar |
| Mechanism of Action | Competitive PAR1 Antagonist | Reversible, Competitive PAR1 Antagonist | Reversible, Competitive PAR1 Antagonist |
| Binding Affinity (Ki) | Not explicitly reported | 8.1 nM[5] | Not explicitly reported |
| IC50 (Thrombin-induced platelet aggregation) | 290 nM | 47 nM[5] | 160 nM[5] |
| IC50 (TRAP-induced platelet aggregation) | 150 nM | Not explicitly reported | 38 nM[5] |
| IC50 (Calcium Mobilization) | Not explicitly reported | 1.1 nM (in HCASMC)[5] | 33 nM (in EA.hy926 cells) |
Disclaimer: The IC50 and Ki values presented above are from different studies and should be interpreted with caution as experimental conditions can significantly influence these parameters.
PAR1 Signaling Pathway
Caption: PAR1 signaling cascade leading to platelet aggregation.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines a standard method for assessing the inhibitory effect of PAR1 antagonists on platelet aggregation using light transmission aggregometry (LTA).
a. Materials:
-
Human whole blood collected in 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
PAR1 agonist (e.g., Thrombin or Thrombin Receptor Activator Peptide 6, TRAP-6).
-
Test compounds (this compound, vorapaxar, atopaxar) dissolved in a suitable vehicle (e.g., DMSO).
-
Saline or appropriate buffer.
-
Light transmission aggregometer.
b. Method:
-
PRP and PPP Preparation: Centrifuge citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Incubation with Inhibitor: Pre-incubate aliquots of PRP with various concentrations of the test compound or vehicle for a specified time (e.g., 10 minutes) at 37°C with stirring.
-
Initiation of Aggregation: Add the PAR1 agonist to the PRP to induce aggregation.
-
Data Recording: Monitor the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: Determine the maximum percentage of platelet aggregation for each concentration of the inhibitor. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the agonist-induced platelet aggregation.
Calcium Mobilization Assay (Fura-2 AM)
This protocol describes a method to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to PAR1 activation and its inhibition.
a. Materials:
-
Human platelets or a suitable cell line expressing PAR1 (e.g., HEK293 cells).
-
Fura-2 AM (calcium indicator dye).
-
Pluronic F-127.
-
HEPES-buffered saline (HBS).
-
PAR1 agonist (e.g., Thrombin or TRAP-6).
-
Test compounds (this compound, vorapaxar, atopaxar).
-
Fluorescence plate reader or microscope equipped for ratiometric imaging.
b. Method:
-
Cell Preparation: Prepare a suspension of washed human platelets or culture PAR1-expressing cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates).
-
Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBS for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells with HBS to remove extracellular dye.
-
Incubation with Inhibitor: Pre-incubate the dye-loaded cells with various concentrations of the test compound or vehicle for a specified time.
-
Calcium Measurement: Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Agonist Stimulation: Add the PAR1 agonist and immediately begin recording the fluorescence ratio over time.
-
Data Analysis: The change in the 340/380 nm fluorescence ratio reflects the change in [Ca²⁺]i. Determine the peak response for each inhibitor concentration and calculate the IC50 value.
Conclusion
This compound is a potent inhibitor of PAR1-mediated platelet aggregation. When compared to the clinically evaluated PAR1 antagonists, vorapaxar and atopaxar, this compound demonstrates significant in vitro activity. However, direct comparative studies are necessary to definitively establish its relative potency and efficacy. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to conduct further investigations into the pharmacology of this compound and other novel PAR1 inhibitors.
References
- 1. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiplatelet therapy: thrombin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAR-1 antagonists: current state of evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAR-1 inhibitor antiplatelet agents: Performance below par? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Protease-Activated Receptor 1 (PAR1) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparison of various Protease-Activated Receptor 1 (PAR1) antagonists, detailing their performance based on experimental data. It includes an overview of their mechanisms, quantitative comparisons of their potency, and detailed protocols for key experimental assays.
Introduction to PAR1 and its Role in Thrombosis
Protease-Activated Receptor 1 (PAR1) is a G protein-coupled receptor that plays a pivotal role in hemostasis and thrombosis. Activation of PAR1 is initiated by proteolytic cleavage of its extracellular N-terminus, most notably by thrombin. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to trigger downstream signaling cascades. This process leads to platelet activation, including shape change, granule secretion, and aggregation, which are critical steps in the formation of a thrombus. Due to its central role in these processes, PAR1 has become a significant target for the development of novel antiplatelet therapies.
This guide explores different classes of PAR1 antagonists, each with a distinct mechanism of action:
-
Orthosteric Antagonists: These small molecules, such as vorapaxar (B1682261) and atopaxar, competitively inhibit PAR1 activation by binding to the same site as the tethered ligand.
-
Pepducins: A novel class of antagonists, these are lipidated peptides derived from the intracellular loops of the PAR1 receptor (e.g., PZ-128). They function by allosterically modulating the receptor-G protein coupling from within the cell.
-
Parmodulins: These are small molecules that also act as allosteric modulators from the intracellular side. They are of particular interest as they can exhibit "biased antagonism," selectively inhibiting certain downstream signaling pathways while leaving others unaffected.
Comparative Efficacy of PAR1 Antagonists
The following tables provide a summary of the in vitro potency of a selection of PAR1 antagonists. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values, which are key indicators of a drug's efficacy.
Table 1: IC50 Values of PAR1 Antagonists in Platelet Aggregation Assays
| Antagonist | Agonist | Assay Type | IC50 (nM) |
| Vorapaxar (SCH 530348) | Thrombin (10 nM) | Human Platelet Aggregation | 47[1] |
| haTRAP | Human Platelet Aggregation | 25[2] | |
| Thrombin-TL peptide | Human Platelet Aggregation | 20[3] | |
| Atopaxar (E5555) | Thrombin | Human Platelet Aggregation | 64 |
| TRAP | Human Platelet Aggregation | 31 | |
| RWJ-56110 | Thrombin (0.05 U/ml) | Human Platelet Aggregation | Inhibited[4] |
| PZ-128 | SFLLRN | Human Platelet Aggregation | 500[5] |
| Parmodulin 2 (ML161) | Thrombin-TL peptide | Human Platelet Aggregation | 7000[3] |
| TFLLRN-NH2 | P-selectin assay (platelets) | 260[6] |
Table 2: Ki and IC50 Values from Binding and Calcium Mobilization Assays
| Antagonist | Assay Type | Cell/System | Ki (nM) | IC50 (nM) |
| Vorapaxar (SCH 530348) | Radioligand Binding | PAR1 | 8.1[1][2][7][8][9] | |
| Calcium Mobilization (Thrombin-induced) | HCASMC | 1.1[2] | ||
| Calcium Mobilization (TFLLRN-NH2) | EA.hy926 cells | 32[6] | ||
| Atopaxar (E5555) | Radioligand Binding ([3H]haTRAP) | Human Platelet Membranes | 19 | |
| Calcium Mobilization (TFLLRN-NH2) | EA.hy926 cells | 33[6] | ||
| RWJ-58259 | Calcium Mobilization (TFLLRN-NH2) | EA.hy926 cells | 20[6] | |
| Parmodulin 2 (ML161) | Calcium Mobilization (TFLLRN-NH2) | EA.hy926 cells | 850[6] |
PAR1 Signaling Pathway
Upon activation by thrombin, PAR1 couples to several heterotrimeric G proteins, predominantly Gαq, Gα12/13, and Gαi. This initiates a complex network of intracellular signaling events. Additionally, PAR1 signaling can be mediated by β-arrestins, which can lead to distinct cellular outcomes.
Caption: Overview of the PAR1 signaling cascade.
Experimental Methodologies
Platelet Aggregation Assay using Light Transmission Aggregometry
This assay is a gold standard for assessing platelet function. It quantifies platelet aggregation by measuring the increase in light transmission through a platelet suspension as aggregates form in response to an agonist.
Caption: Workflow for a platelet aggregation assay.
Detailed Protocol:
-
Blood Collection: Collect whole blood from consenting healthy, drug-free donors into tubes containing 3.2% sodium citrate anticoagulant.
-
Plasma Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the platelet-rich plasma (PRP). Carefully collect the PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP).
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust it to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using the autologous PPP.
-
Assay Procedure:
-
Pre-warm the adjusted PRP to 37°C.
-
Pipette a known volume of PRP into an aggregometer cuvette containing a magnetic stir bar.
-
Add the PAR1 antagonist at the desired final concentration (or vehicle control) and incubate for a defined period (e.g., 5-10 minutes).
-
Place the cuvette in the aggregometer and establish a baseline reading.
-
Add a PAR1 agonist, such as Thrombin Receptor Activating Peptide (TRAP), to the cuvette to initiate aggregation.
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes). The percentage of aggregation is calculated relative to the light transmission of PRP (0%) and PPP (100%).
-
Intracellular Calcium Mobilization Assay
This assay is used to measure the transient increase in intracellular calcium ([Ca²⁺]i) that occurs upon Gq-coupled GPCR activation.
Caption: Workflow for a calcium mobilization assay.
Detailed Protocol:
-
Cell Preparation: Seed cells endogenously expressing PAR1 or engineered to overexpress the receptor (e.g., HEK293 cells) into a 96-well, black-walled, clear-bottom microplate and allow them to adhere and grow to confluence.
-
Dye Loading: Aspirate the culture medium and wash the cells with a suitable assay buffer. Incubate the cells with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C in the dark.
-
Compound Incubation: After the dye loading, wash the cells to remove any excess extracellular dye. Add the PAR1 antagonist at various concentrations or a vehicle control to the appropriate wells and incubate for a predetermined time.
-
Fluorescence Measurement:
-
Place the microplate into a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading for each well.
-
Inject a PAR1 agonist (e.g., SFLLRN peptide) into each well.
-
Immediately begin kinetic measurement of the fluorescence intensity over time. The increase in fluorescence is proportional to the increase in intracellular calcium concentration.
-
In Vivo Ferric Chloride-Induced Thrombosis Model
This widely used animal model assesses the antithrombotic efficacy of a compound by inducing the formation of a thrombus in an artery or vein through oxidative injury.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
Choosing Your Weapon: A Researcher's Guide to PAR1 Inhibition with FR-171113
For researchers, scientists, and drug development professionals navigating the complex landscape of PAR1 inhibitors, the selection of the right tool is paramount for robust and reliable study outcomes. This guide provides an objective comparison of FR-171113 with other notable PAR1 antagonists—vorapaxar (B1682261), atopaxar (B1666115), and SCH-79797—supported by experimental data and detailed protocols.
Protease-activated receptor 1 (PAR1) is a G protein-coupled receptor that plays a critical role in thrombosis and hemostasis. Its activation by thrombin is a key event in platelet aggregation, making it a prime target for antiplatelet therapies. A variety of small molecule antagonists have been developed to probe the function of PAR1 and for potential therapeutic applications. Among these, this compound presents a compelling case for specific research applications.
Performance Comparison of PAR1 Antagonists
To facilitate a clear comparison of the in vitro potency of this compound against other common PAR1 inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50) and inhibitor constants (Ki) from various studies. It is important to note that direct comparisons are best made from head-to-head studies conducted under identical conditions.
| Inhibitor | Target | Assay | IC50 | Ki | Reference |
| This compound | PAR1 | Thrombin-induced platelet aggregation | 0.29 µM | - | [1] |
| TRAP-6-induced platelet aggregation | 0.15 µM | - | [1] | ||
| Vorapaxar | PAR1 | Thrombin-induced platelet aggregation | 47 nM | 8.1 nM | [2] |
| TRAP-induced platelet aggregation | 25 nM | - | [2] | ||
| Atopaxar | PAR1 | TRAP-induced platelet aggregation | 38 nM | - | [2] |
| SCH-79797 | PAR1 | Thrombin-induced platelet aggregation | 3 µM | 35 nM | [2] |
The Unique Proposition of this compound: A Potential Role in Inflammatory Processes
While direct head-to-head potency comparisons with vorapaxar and atopaxar are limited in publicly available literature, a key distinguishing feature of this compound is its demonstrated efficacy in a preclinical model of colitis. One study highlighted that administration of this compound decreased intestinal vagal apoptosis in an experimentally induced colitis model. This finding suggests a potential therapeutic application for this compound beyond its antithrombotic effects, in the realm of inflammatory diseases where PAR1 is implicated. This unique profile makes this compound a particularly interesting candidate for studies investigating the role of PAR1 in inflammation.
Understanding the Mechanism: PAR1 Signaling Pathway
Activation of PAR1 by thrombin initiates a cascade of intracellular signaling events. Thrombin cleaves the N-terminal domain of the receptor, exposing a new N-terminus that acts as a tethered ligand, binding to the receptor to initiate downstream signaling. This leads to the activation of G-proteins, primarily Gq and G12/13, which in turn trigger downstream effectors resulting in platelet activation, calcium mobilization, and other cellular responses.
Experimental Protocols
Reproducible and rigorous experimental design is the bedrock of scientific discovery. Below are detailed methodologies for key assays used in the characterization of PAR1 inhibitors.
Platelet Aggregation Assay (TRAP-6 Induced)
This assay measures the ability of a compound to inhibit platelet aggregation induced by the PAR1-specific agonist peptide, TRAP-6.
Materials:
-
Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
TRAP-6 (Thrombin Receptor Activator Peptide 6)
-
PAR1 inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Saline solution (0.9% NaCl)
-
Platelet aggregometer
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5 x 10^8 platelets/mL using PPP.
-
Incubation with Inhibitor: Pre-incubate the PRP with various concentrations of the PAR1 inhibitor or vehicle control for 15 minutes at 37°C.
-
Aggregation Measurement: Place the PRP sample in the aggregometer cuvette with a stir bar and establish a baseline reading.
-
Induction of Aggregation: Add TRAP-6 (final concentration typically 5-20 µM) to initiate platelet aggregation.
-
Data Recording: Record the change in light transmittance for 5-10 minutes. The percentage of aggregation is calculated relative to the light transmittance of PPP (100% aggregation) and PRP (0% aggregation).
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon PAR1 activation, a key downstream signaling event.
Materials:
-
Human platelets or a suitable cell line expressing PAR1 (e.g., HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
PAR1 agonist (e.g., Thrombin or TRAP-6)
-
PAR1 inhibitor (e.g., this compound)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium and add the loading buffer to the cells. Incubate for 45-60 minutes at 37°C in the dark.
-
Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Inhibitor Incubation: Add various concentrations of the PAR1 inhibitor or vehicle control to the cells and incubate for 15-30 minutes at 37°C.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader and record a stable baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).
-
Agonist Injection and Data Acquisition: Inject the PAR1 agonist and continuously record the fluorescence signal for at least 2 minutes to capture the peak calcium response.
-
Data Analysis: The change in fluorescence (peak - baseline) is used to determine the percentage of inhibition at each inhibitor concentration and to calculate the IC50 value.
Experimental Workflow for PAR1 Inhibitor Screening
A systematic workflow is essential for the efficient and accurate evaluation of potential PAR1 inhibitors.
Why Choose this compound for Your PAR1 Inhibition Studies?
The decision to use a particular inhibitor should be guided by the specific research question. While vorapaxar and atopaxar have been extensively studied in clinical trials for their antithrombotic effects, and SCH-79797 is a widely used research tool, this compound offers a unique profile that makes it an attractive choice for certain investigations.
References
Comparative analysis of the off-target effects of PAR1 antagonists
A Comparative Guide to the Off-Target Effects of PAR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the off-target effects of different classes of Protease-Activated Receptor-1 (PAR1) antagonists. PAR1, a G protein-coupled receptor (GPCR), is a key mediator of thrombin-induced platelet aggregation and cellular signaling, making it a critical target for antiplatelet therapies.[1][2] However, the development of PAR1 antagonists is challenged by the need to balance therapeutic efficacy with off-target effects and on-target side effects like bleeding.[3][4] This document summarizes preclinical and clinical data, details relevant experimental methodologies, and visualizes the complex signaling pathways involved.
Two main classes of PAR1 inhibitors have been developed: orthosteric antagonists that compete with the tethered ligand at the receptor's binding site, and allosteric modulators that bind to other sites, often leading to biased signaling.[2][5] Understanding the selectivity and off-target profiles of these different classes is crucial for the development of safer and more effective therapeutics.
Comparative Analysis of PAR1 Antagonists
Orthosteric Antagonists: Vorapaxar (B1682261) and Atopaxar (B1666115)
Vorapaxar (Zontivity®) and atopaxar are orally bioavailable, competitive antagonists of PAR1.[3] Vorapaxar is approved for reducing thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral artery disease.[1][6] Atopaxar's development was discontinued, but its profile provides a useful comparison.[7][8] These molecules function by blocking the ligand binding pocket, thereby inhibiting all downstream signaling pathways initiated by PAR1 activation.[5][9]
The primary "on-target" adverse effect for this class is an increased risk of bleeding, including intracranial hemorrhage, which stems from the global inhibition of PAR1 on both platelets and other cells like endothelial cells.[3][4][10]
-
Vorapaxar: Beyond the expected increase in bleeding, clinical trials revealed a surprising and consistent off-target effect: an increased incidence of diplopia (double vision).[11] While the risk is small, it is statistically significant and is thought to be related to off-target PAR receptor mismodulation in the eye.[11] Preclinical studies have shown that vorapaxar potently inhibits thrombin-induced platelet aggregation but does not affect aggregation induced by ADP, collagen, or PAR4 agonists, nor does it alter coagulation parameters like prothrombin time, indicating high selectivity in that context.[8]
-
Atopaxar: Clinical data and indirect comparisons have suggested that atopaxar might have a different efficacy and safety profile compared to vorapaxar, potentially with a lower risk of bleeding, though it did not proceed to final approval.[10][12]
Allosteric Modulators: Parmodulins
A newer class of PAR1 modulators, termed "parmodulins," acts at the cytosolic (intracellular) face of the receptor.[2] These molecules are not full antagonists but rather biased modulators. They selectively inhibit PAR1 signaling through the Gαq pathway while preserving signaling through Gα12/13.[4][5] This biased inhibition mimics the cytoprotective effects of activated Protein C (aPC) and offers a potential strategy to separate antithrombotic effects from bleeding side effects.[5]
The selectivity of parmodulins can vary significantly based on their chemical structure.
-
ML161: This parmodulin demonstrated relatively high selectivity with little off-target inhibition in GPCR profiling studies.[5]
-
JF5: In contrast, this compound showed off-target inhibition of other GPCRs, including α2A-adrenergic, 5-HT2A serotonin (B10506), and CCR4 chemokine receptors.[5]
The development of biased allosteric modulators highlights a promising direction for creating PAR1-targeted therapies with improved safety profiles by avoiding the global inhibition that characterizes orthosteric antagonists.[2][4]
Data Summary: Off-Target Profiles of PAR1 Antagonists
| Antagonist | Class | Mechanism of Action | Known Off-Targets / Adverse Effects | Selectivity Profile |
| Vorapaxar | Orthosteric Antagonist | Competitively blocks the tethered ligand binding pocket, inhibiting all PAR1 signaling.[5][9] | Increased Bleeding (class effect).[3][4] Diplopia (double vision), potentially from off-target PAR modulation in the eye.[11] | Highly selective for PAR1 over PAR4 and other common platelet activators (ADP, collagen).[8] |
| Atopaxar | Orthosteric Antagonist | Competitively blocks the tethered ligand binding pocket.[3] | Increased Bleeding (class effect).[10][12] | Similar to vorapaxar, designed as a selective PAR1 antagonist.[3] |
| ML161 | Allosteric Modulator (Parmodulin) | Binds to the intracellular surface, selectively inhibiting Gαq signaling while sparing Gα12/13.[5] | Minimal off-target effects reported in GPCR profiling studies.[5] | Highly selective for PAR1 over PAR2.[5][13] |
| JF5 | Allosteric Modulator (Parmodulin) | Selectively inhibits Gαq signaling.[5] | α2A-adrenergic receptor, 5-HT2A serotonin receptor, CCR4 chemokine receptor.[5] | Less selective than ML161, with known activity at other GPCRs.[5] |
Visualizations of Pathways and Workflows
PAR1 Signaling and Antagonist Intervention
Caption: PAR1 activation by thrombin and inhibition by orthosteric and allosteric antagonists.
Experimental Workflow for Off-Target Profiling
Caption: A typical workflow for identifying and characterizing the off-target effects of PAR1 antagonists.
Key Experimental Protocols
Detailed methodologies are essential for the objective comparison of drug candidates. Below are generalized protocols for key experiments used to assess the selectivity and off-target effects of PAR1 antagonists.
Receptor Selectivity Profiling via Calcium Mobilization Assay
This assay is used to determine if a PAR1 antagonist cross-reacts with other GPCRs that signal through Gαq, such as PAR2 or PAR4, by measuring changes in intracellular calcium ([Ca²⁺]i).[13][14]
Objective: To assess the selectivity of a PAR1 antagonist against a panel of other GPCRs.
Methodology:
-
Cell Culture: Use stable cell lines (e.g., HEK293) individually overexpressing the target receptors (e.g., PAR1, PAR2, PAR4). Culture cells to ~90% confluency in appropriate media.
-
Dye Loading: Aspirate media and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 45-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add the test PAR1 antagonist at various concentrations (e.g., 10-point curve from 10 nM to 100 µM) and incubate for 15-30 minutes. Include a vehicle control (e.g., DMSO).
-
Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure baseline fluorescence for 15-20 seconds.
-
Data Acquisition: Add a specific agonist for the receptor being tested (e.g., TFLLR-NH₂ for PAR1, SLIGKV-NH₂ for PAR2, AYPGKF-NH₂ for PAR4) and immediately measure the fluorescence intensity over 2-3 minutes.[14]
-
Analysis: Calculate the antagonist's inhibitory effect by comparing the peak fluorescence response in treated wells to the vehicle control. Determine IC₅₀ values for any observed off-target inhibition.
Platelet Activation Assay via Flow Cytometry
This assay directly measures the functional effect of antagonists on thrombin-induced platelet activation by quantifying the surface expression of activation markers like P-selectin (from α-granules) or the active conformation of the GPIIb/IIIa integrin (PAC-1 binding).[15][16]
Objective: To quantify the inhibitory potency of an antagonist on PAR1-mediated platelet activation and test for off-target effects on other platelet activation pathways.
Methodology:
-
Blood Collection: Obtain whole blood from healthy, consenting donors into citrate-containing tubes. Prepare platelet-rich plasma (PRP) via centrifugation.
-
Compound Incubation: Aliquot PRP and incubate with various concentrations of the PAR1 antagonist or vehicle control for 15 minutes at 37°C.
-
Platelet Stimulation: Add a platelet agonist.
-
Antibody Staining: Following stimulation, add fluorescently-labeled monoclonal antibodies (e.g., anti-CD62P-PE for P-selectin, PAC-1-FITC for active GPIIb/IIIa) and incubate for 20 minutes at room temperature in the dark.
-
Fixation & Acquisition: Stop the reaction by adding a fixative (e.g., 1% formaldehyde). Analyze the samples on a flow cytometer, acquiring data for at least 10,000 platelet events.
-
Analysis: Gate the platelet population based on forward and side scatter. Quantify the percentage of positive cells or the mean fluorescence intensity (MFI) for each activation marker. Calculate IC₅₀ values for the inhibition of each agonist-induced activation pathway.
Global Phosphoproteomics for Downstream Signaling Analysis
This unbiased, large-scale technique compares the downstream signaling cascades activated by PAR1 and how they are altered by different types of antagonists (e.g., orthosteric vs. biased).[4][9]
Objective: To identify and compare the full spectrum of downstream signaling pathways affected by different PAR1 antagonists.
Methodology:
-
Cell Culture and Treatment: Culture primary cells (e.g., human umbilical vein endothelial cells - HUVECs) or a relevant cell line. Starve cells to reduce basal signaling, then pre-treat with either an orthosteric antagonist (e.g., vorapaxar), a biased modulator (e.g., parmodulin-2), or a vehicle control.
-
Stimulation and Lysis: Stimulate the cells with thrombin for a short time course (e.g., 1, 5, 10 minutes). Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Digestion and Phosphopeptide Enrichment: Digest the protein lysates into peptides using trypsin. Enrich for phosphopeptides using methods like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify thousands of unique phosphopeptides across all conditions. Perform statistical analysis to identify phosphosites that are significantly changed by thrombin stimulation and determine how each antagonist alters this response.
-
Pathway Analysis: Use bioinformatics tools (e.g., KEGG, Reactome) to map the differentially regulated phosphoproteins to specific signaling pathways, revealing the distinct downstream effects of each antagonist.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAR-1 antagonists: current state of evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Approval of the first protease-activated receptor antagonist: Rationale, development, significance, and considerations of a novel anti-platelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Vorapaxar in the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Thrombin-Receptor Antagonist (Atopaxar and Vorapaxar) in Patients with Acute Coronary Syndrome or Coronary Artery Disease-A Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vorapaxar and diplopia: Possible off-target PAR-receptor mismodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Research Findings of PAR1 Antagonists: FR-171113 vs. Vorapaxar
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two Protease-Activated Receptor 1 (PAR1) antagonists, FR-171113 and Vorapaxar, to assist researchers in validating and expanding upon existing research findings. The content herein is designed to offer an objective analysis supported by experimental data and detailed methodologies.
Introduction
Protease-Activated Receptor 1 (PAR1) is a G-protein coupled receptor that plays a pivotal role in thrombosis and hemostasis. It is activated by the serine protease thrombin, which cleaves the extracellular domain of the receptor to unmask a tethered ligand that initiates downstream signaling. This signaling cascade ultimately leads to platelet activation, aggregation, and thrombus formation. Consequently, PAR1 has emerged as a significant target for antiplatelet therapies.
This compound is a non-peptide, small molecule antagonist of PAR1 that has been instrumental in preclinical research to understand the role of PAR1 in various physiological and pathological processes.[1] It has been shown to be a potent inhibitor of thrombin-induced platelet aggregation.[1] Vorapaxar, another potent and selective non-peptide PAR1 antagonist, is an FDA-approved drug for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease.[2]
This guide will compare the in vitro efficacy of this compound and Vorapaxar, providing the necessary experimental protocols to replicate and validate these findings.
Data Presentation
The following table summarizes the in vitro inhibitory activities of this compound and Vorapaxar on platelet aggregation. This quantitative data allows for a direct comparison of their potencies as PAR1 antagonists.
| Compound | Assay | Agonist | IC50 (µM) | Reference |
| This compound | Platelet Aggregation | Thrombin | 0.29 | [1] |
| Platelet Aggregation | TRAP-6 | 0.15 | [1] | |
| Vorapaxar | Platelet Aggregation | Thrombin | 0.047 | [2] |
| Platelet Aggregation | haTRAP | 0.025 | [2] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and accurate validation of research findings.
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This assay is the gold standard for assessing platelet function and is used to determine the inhibitory effect of PAR1 antagonists on platelet aggregation.
Materials:
-
Whole blood from healthy, consenting donors (free from antiplatelet medication for at least two weeks)
-
3.2% Sodium Citrate (B86180)
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
PAR1 Antagonists: this compound and Vorapaxar (dissolved in an appropriate vehicle, e.g., DMSO)
-
Agonists: Thrombin or Thrombin Receptor-Activating Peptide 6 (TRAP-6)
-
Light Transmission Aggregometer
Procedure:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
PRP and PPP Preparation:
-
Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 15 minutes.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using autologous PPP.
-
LTA Measurement:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Pipette 450 µL of adjusted PRP into a cuvette with a magnetic stir bar.
-
Add 50 µL of the PAR1 antagonist at various concentrations (or vehicle control) and incubate for 5 minutes at 37°C.
-
Add the agonist (Thrombin or TRAP-6) to induce aggregation and record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: Determine the maximum percentage of aggregation for each concentration of the antagonist. Calculate the IC50 value, which is the concentration of the antagonist required to inhibit platelet aggregation by 50%.
Coagulation Assays: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)
These assays are performed to assess the effect of the PAR1 antagonists on the extrinsic and intrinsic pathways of the coagulation cascade, respectively. This compound has been shown to have no effect on these parameters.[1]
a) Prothrombin Time (PT) Assay
Materials:
-
Platelet-Poor Plasma (PPP)
-
PT reagent (containing tissue factor and phospholipids)
-
Calcium Chloride (CaCl₂) solution
-
Coagulometer
Procedure:
-
Pre-warm the PPP and PT reagent to 37°C.
-
Pipette 100 µL of PPP into a cuvette.
-
Add 200 µL of the pre-warmed PT reagent to the cuvette and simultaneously start a timer.
-
The coagulometer will automatically detect the formation of a fibrin (B1330869) clot and record the time in seconds.
b) Activated Partial Thromboplastin Time (aPTT) Assay
Materials:
-
Platelet-Poor Plasma (PPP)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium Chloride (CaCl₂) solution
-
Coagulometer
Procedure:
-
Pre-warm the PPP and CaCl₂ solution to 37°C.
-
Pipette 100 µL of PPP into a cuvette.
-
Add 100 µL of the aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C.
-
Add 100 µL of the pre-warmed CaCl₂ solution to the cuvette and simultaneously start a timer.
-
The coagulometer will detect clot formation and record the time in seconds.
Mandatory Visualization
PAR1 Signaling Pathway
Caption: Simplified PAR1 signaling cascade leading to platelet activation.
Experimental Workflow for In Vitro Platelet Aggregation Assay
Caption: Workflow for the in vitro platelet aggregation assay.
References
Safety Operating Guide
Navigating the Disposal of FR-171113: A Guide to Safe Laboratory Practices
Prudent management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental responsibility. For researchers and drug development professionals handling FR-171113, a PAR_1_ antagonist, adherence to strict disposal protocols is a critical aspect of the research workflow.[1][2] In the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, this guide provides a comprehensive, step-by-step approach based on established best practices for the disposal of research-grade organic compounds.
Hazard Assessment and Precautionary Measures
While specific hazard data for this compound is not extensively documented, it is prudent to treat it as a potentially bioactive and hazardous chemical. Before initiating any disposal procedures, wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is crucial.[2] All handling of solid this compound should occur in a well-ventilated area or a chemical fume hood to minimize inhalation risks.[2]
Waste Characterization and Segregation
Proper characterization and segregation of waste are fundamental to a safe disposal process.[2] All waste containing this compound should be treated as hazardous chemical waste.[2]
-
Solid Waste: Pure this compound and any contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, clearly labeled, and sealed container for solid hazardous waste.[2]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and appropriately labeled container for liquid hazardous waste.[2] It is essential to segregate halogenated and non-halogenated solvent waste.[3]
General Chemical Waste Handling Guidelines
The following table summarizes general quantitative guidelines for laboratory chemical waste management. These are not specific to this compound but represent common regulatory practices.
| Parameter | Guideline | Citation |
| Acute Reactive Waste Limit | 1 quart | [4] |
| Chemical Waste Collection Limit | 55 gallons | [4] |
| Liquid Waste in Red Bags | Only ≤15 ml leak-proof containers are permissible. | [5] |
| Bleach Decontamination Contact Time | At least 10 minutes | [5] |
Experimental Protocol for Disposal
The following protocol outlines the steps for the safe disposal of this compound waste:
-
Waste Identification: Clearly identify all waste streams containing this compound, noting whether they are solid or liquid and identifying any solvents.[2]
-
Container Selection: Choose a waste container that is chemically resistant to the waste being collected. Glass or plastic reagent bottles are generally recommended.[4] The container must have a securely fitting lid.[4]
-
Labeling: Immediately label the waste container with "Hazardous Waste," "this compound," and list all other components of the mixture, including solvents and their approximate concentrations.[2][6] The label must also include the start date of waste accumulation.[6]
-
Accumulation: Place the labeled container in a designated and properly managed Satellite Accumulation Area (SAA).[2][3] Ensure that incompatible wastes are segregated.[6]
-
Container Management: Keep waste containers closed at all times except when adding waste.[5][6] Do not overfill containers.
-
Disposal Request: Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[4] Do not dispose of hazardous chemicals down the sink or in the regular trash.[6]
Disposal Workflow
The logical workflow for the proper disposal of a research chemical like this compound is illustrated in the diagram below.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these general guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their commitment to best practices in chemical handling. Always consult your institution's specific Environmental Health and Safety protocols for guidance.[2][4]
References
- 1. FR 171113 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. lsu.edu [lsu.edu]
- 6. nswai.org [nswai.org]
Personal protective equipment for handling FR-171113
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the PAR1 antagonist, FR-171113. Adherence to these procedural steps is critical for minimizing risk and ensuring operational integrity.
When handling any chemical compound of unknown toxicity, it is crucial to follow standard laboratory safety protocols.[1] Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, general principles of chemical safety provide a strong framework for protection. Chemical suppliers like Tocris Bioscience and R&D Systems indicate that an SDS is available upon request, and it is best practice to obtain and review this document before handling the compound.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to prevent skin, eye, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from airborne powder and potential splashes.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact with the compound.[3][4] |
| Body Protection | A long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[3][4] |
| Respiratory Protection | Use in a certified chemical fume hood. | Minimizes the inhalation of the powdered compound.[5][6] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to maintaining a safe environment when working with this compound. The following diagram illustrates the key procedural steps from preparation to post-handling.
Experimental Protocols: A General Framework
While specific experimental protocols will vary, the following general steps should be integrated into any procedure involving this compound:
-
Preparation : Before starting any work, ensure that the chemical fume hood is functioning correctly.[5] Gather all necessary equipment and reagents.
-
Weighing and Aliquoting : When weighing the powdered form of this compound, do so within the fume hood to contain any airborne particles. Use appropriate tools to minimize the creation of dust.
-
Dissolving : If creating a solution, add the solvent to the solid slowly to avoid splashing.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety.
-
Solid Waste : All disposable materials that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste : Any solutions containing this compound should be disposed of in a labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[5]
-
Container Disposal : Empty containers of this compound should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
